Product packaging for Z-Tyr-OtBu(Cat. No.:CAS No. 16881-33-7)

Z-Tyr-OtBu

Cat. No.: B612859
CAS No.: 16881-33-7
M. Wt: 371.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Tyr-OtBu is a useful research compound. Molecular weight is 371.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
 B612859 Z-Tyr-OtBu CAS No. 16881-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZOLWSSDIXDQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176521
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-33-7
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16881-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of Z-Tyr-OtBu in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the overall strategic approach. Among the repertoire of protected amino acid derivatives, N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) emerges as a pivotal tool, particularly for the synthesis of complex peptides and the execution of convergent fragment condensation strategies. This technical guide provides an in-depth exploration of the role of this compound, detailing its applications, experimental protocols, and strategic advantages in modern peptide chemistry.

Core Principles: The Orthogonal Protection Scheme of this compound

This compound is a tyrosine derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (OtBu) group. This dual protection affords a unique orthogonal system, which is the cornerstone of its strategic utility in peptide synthesis.[1]

The Z-group is stable under the mildly acidic and basic conditions often employed in solid-phase peptide synthesis (SPPS), such as the piperidine solution used for Fmoc deprotection.[1] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd/C) or by strong acids like HBr in acetic acid.[1] Conversely, the OtBu group is stable to catalytic hydrogenation and the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[2] This differential lability allows for the selective deprotection of either the N-terminus or the tyrosine side chain, providing precise control over the synthetic pathway.

Primary Application: Facilitating Convergent Peptide Synthesis

The principal role of this compound is in the synthesis of fully protected peptide fragments. These fragments are key intermediates in convergent synthesis strategies, where large peptides or small proteins are assembled by ligating smaller, purified peptide segments. This approach offers several advantages over linear stepwise synthesis, particularly for long and complex sequences, including easier purification of intermediates and improved overall yields.

In a typical workflow, a peptide fragment is assembled on a solid support, often using an acid-labile resin like 2-chlorotrityl chloride resin.[1] this compound can be incorporated as the N-terminal residue. Upon completion of the fragment synthesis, the peptide is cleaved from the resin under mild acidic conditions that leave the Z-group and other acid-labile side-chain protecting groups, such as OtBu, intact. The resulting protected fragment can then be purified and used in a subsequent solution-phase coupling reaction with another peptide fragment.

Quantitative Data Summary

While direct head-to-head comparative studies are limited, the following tables summarize typical performance parameters for this compound in peptide synthesis, compiled from various sources. It is important to note that actual yields and efficiencies are highly sequence-dependent.

Table 1: Comparison of Protecting Group Strategies for Tyrosine

ParameterThis compoundFmoc-Tyr(tBu)-OH
Primary Application Solution-phase synthesis, Protected fragment synthesisSolid-phase peptide synthesis (SPPS)
Nα-Deprotection Catalytic hydrogenation or strong acidMild base (e.g., 20% piperidine in DMF)
Side-Chain Deprotection Strong acid (e.g., TFA)Strong acid (e.g., TFA)
Orthogonality Orthogonal to tBu side-chain protectionOrthogonal to tBu side-chain protection (Fmoc/tBu strategy)

Table 2: Typical Performance Metrics in Peptide Synthesis

ParameterZ-Amino Acid CouplingFmoc-Amino Acid Coupling
Coupling Efficiency >95%, may require longer coupling times or double coupling>99% per coupling step
Overall Crude Peptide Yield (SPPS) 60-80% (sequence dependent)60-80% (sequence dependent)
Purity of Crude Peptide (SPPS) 50-70% (sequence dependent)50-70% (sequence dependent)
Purity after RP-HPLC >95% (dependent on purification success)>95% (dependent on purification success)

Experimental Protocols

Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Confirm the presence of free primary amines using a Kaiser test.

  • Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or Oxyma) in DMF. Add 3 equivalents of DIC to the solution. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Note that the coupling of Z-amino acids can be slower than that of Fmoc-amino acids.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Cleavage of the OtBu Protecting Group

This protocol describes the removal of the OtBu side-chain protecting group from tyrosine using a trifluoroacetic acid (TFA) cocktail. This procedure is typically performed during the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. TIS and water act as scavengers to prevent side reactions with reactive species generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate and precipitate the peptide by adding it dropwise to cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

  • Drying: Dry the peptide pellet under vacuum.

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group from a protected peptide fragment in solution.

Materials:

  • Z-protected peptide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or a suitable solvent mixture

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature. Reaction times can range from a few hours to overnight and should be monitored by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the combined filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Mandatory Visualizations

Experimental Workflow: Convergent Synthesis Using this compound

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) of Fragment A cluster_Purification Purification cluster_SPS Solution-Phase Synthesis cluster_Final_Purification Final Purification Resin 1. Start with 2-Cl-Trityl Resin Coupling_Cycle 2. Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) Resin->Coupling_Cycle Z_Tyr_Coupling 3. Couple Z-Tyr(OtBu)-OH as N-terminal residue Coupling_Cycle->Z_Tyr_Coupling Cleavage 4. Cleave Protected Fragment A from Resin (Mild Acid) Z_Tyr_Coupling->Cleavage Purify_A 5. Purify Protected Fragment A (e.g., HPLC) Cleavage->Purify_A Fragment_B 6. Prepare Fragment B (N-terminus deprotected) Fragment_Condensation 7. Couple Fragment A and Fragment B in solution Purify_A->Fragment_Condensation Fragment_B->Fragment_Condensation Z_Deprotection 8. Remove N-terminal Z-group (Catalytic Hydrogenation) Fragment_Condensation->Z_Deprotection Final_Deprotection 9. Remove Side-Chain Protecting Groups (TFA) Z_Deprotection->Final_Deprotection Final_Purify 10. Purify Final Peptide (HPLC) Final_Deprotection->Final_Purify

Caption: Workflow for convergent peptide synthesis using a Z-Tyr(OtBu)-protected fragment.

Signaling Pathway: Action of Leu-Enkephalin

The synthesis of endogenous opioid peptides like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) can utilize this compound for the introduction of the N-terminal tyrosine residue, which is crucial for its biological activity.

G Leu_Enk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Opioid_Receptor Opioid Receptor (GPCR) Leu_Enk->Opioid_Receptor Binds to Gi_Protein Gi Protein Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Analgesia Analgesia (Pain Relief) cAMP->Analgesia Leads to

References

An In-Depth Technical Guide to the Chemical Properties of Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-Benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-OtBu), a crucial protected amino acid derivative utilized in peptide synthesis and various research applications. This document details its physicochemical characteristics, synthesis, and analysis, offering valuable information for professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound is a white to off-white solid, extensively used as a building block in the synthesis of peptides.[1] The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the tert-butyl (OtBu) ester on the carboxylic acid allows for controlled and sequential peptide bond formation.[2]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₂₁H₂₅NO₅[2]
Molecular Weight 371.43 g/mol [2]
CAS Number 16881-33-7[2]
Appearance White to off-white solid
Melting Point 73-79 °C (for Z-Tyr(tBu)-OH)
Boiling Point 556.8±50.0 °C (Predicted)
Density 1.185±0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO (200 mg/mL)
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group, followed by the esterification of the carboxylic acid with a tert-butyl group. A general synthetic approach is outlined below, based on established methods for protecting amino acids.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the reaction of N-Cbz-L-tyrosine with a tert-butylating agent. A general procedure, adapted from a patent for a similar compound, is as follows:

  • Protection of L-tyrosine: L-tyrosine is first reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., Na₂CO₃) to yield N-Cbz-L-tyrosine (Z-Tyr-OH).

  • Esterification: Z-Tyr-OH is then dissolved in a suitable solvent like dichloromethane. A tert-butylating agent, such as isobutylene, is introduced in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is typically stirred at room temperature for several days.

  • Work-up and Isolation: The reaction mixture is washed with an aqueous basic solution (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

SynthesisWorkflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Tert-Butylation L-Tyrosine L-Tyrosine Z-Tyr-OH Z-Tyr-OH L-Tyrosine->Z-Tyr-OH  Base Z-Cl Z-Cl Z-Cl->Z-Tyr-OH Z-Tyr-OH_2 Z-Tyr-OH This compound This compound Z-Tyr-OH_2->this compound  H₂SO₄ (cat.) Isobutylene Isobutylene Isobutylene->this compound

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Purification of this compound

Purification of the crude product is typically achieved by column chromatography on silica gel.

  • Column Preparation: A glass column is packed with silica gel as the stationary phase, and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is chosen as the mobile phase.

  • Loading and Elution: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column. The solvent is then allowed to run through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, the benzylic protons of the Z-group, the α- and β-protons of the tyrosine backbone, and the singlets for the nine protons of the tert-butyl ester group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the benzylic carbon of the Z-group, the α- and β-carbons of the tyrosine backbone, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound plus the mass of a proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ester and carbamate groups, and the aromatic C-H and C=C stretching vibrations.

Role in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Z-group on the N-terminus is stable under the mildly acidic conditions used for the removal of other protecting groups like Boc, and it can be cleaved by catalytic hydrogenation. The OtBu group protecting the C-terminus is stable to many reagents but can be removed with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy allows for the selective deprotection and elongation of peptide chains.

PeptideSynthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Resin Coupling_1 Coupling Resin->Coupling_1 Amino_Acid_1 Fmoc-AA-OH Amino_Acid_1->Coupling_1 Resin_AA1 Resin-AA Coupling_1->Resin_AA1 Deprotection_1 Fmoc Deprotection Resin_AA1->Deprotection_1 Resin_NH2_AA1 Resin-NH₂-AA Deprotection_1->Resin_NH2_AA1 Coupling_2 Coupling Resin_NH2_AA1->Coupling_2 ZTyrOtBu This compound ZTyrOtBu->Coupling_2 Resin_Peptide Resin-Tyr(Z)-AA Coupling_2->Resin_Peptide Cleavage Cleavage from Resin (e.g., TFA) Resin_Peptide->Cleavage Protected_Peptide Z-Tyr-AA-OH Cleavage->Protected_Peptide

Workflow illustrating the use of this compound in SPPS.

Biological Context

While this compound is primarily a synthetic intermediate, tyrosine and its derivatives play crucial roles in various biological processes. Tyrosine is a precursor to several important neurotransmitters and hormones. Protected amino acids like this compound are instrumental in the synthesis of peptides that are investigated for their therapeutic potential. The general class of amino acid derivatives has been explored for their potential ergogenic effects, influencing anabolic hormone secretion and mental performance under stress. However, specific biological activities or signaling pathway involvement for this compound itself have not been extensively documented, as its primary role is in facilitating the synthesis of biologically active peptides.

References

Z-Tyr-OtBu: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu), a critical protected amino acid derivative utilized in peptide synthesis and pharmaceutical research. This document details its chemical structure, molecular weight, and a representative synthesis protocol.

Core Data

The key quantitative data for this compound and its anhydrous form are summarized below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₁H₂₅NO₅[1]
Molecular Weight 371.43 g/mol [2]
CAS Number 16881-33-7[1]
Appearance White to off-white solid
Molecular Formula (Monohydrate) C₂₁H₂₅NO₅·H₂O[3]
Molecular Weight (Monohydrate) 389.4 g/mol [3]

Synthesis of this compound

This compound is a tyrosine derivative that serves as a valuable building block in the synthesis of peptide-based drugs and other biologically active molecules. Its synthesis involves a multi-step process that begins with the protection of the amino group of L-tyrosine, followed by the protection of the carboxylic acid and hydroxyl groups. A representative, multi-step synthetic pathway is detailed below.

Experimental Protocol: Synthesis of Z-L-Tyr(tBu)-OH

This protocol outlines the synthesis of the carboxylic acid precursor to this compound, based on methodologies for similar protected amino acids.

Step 1: Synthesis of Z-L-Tyr-OMe (N-benzyloxycarbonyl-L-tyrosine methyl ester)

  • Dissolve L-tyrosine methyl ester hydrochloride (Tyr-OMe·HCl) in an aqueous solution.

  • Add ethyl acetate (AcOEt) and sodium carbonate (Na₂CO₃) to the solution.

  • React the mixture with benzyl chloroformate (Z-Cl), maintaining the pH of the system between 7 and 10.

  • Upon reaction completion, the resulting Z-L-Tyr-OMe is isolated.

Step 2: Synthesis of Z-L-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester)

  • Dissolve the Z-L-Tyr-OMe obtained in the previous step in a dichloromethane (CH₂Cl₂) solution.

  • Add sulfuric acid (H₂SO₄) and isobutene to the solution.

  • Allow the reaction to proceed at room temperature for 1-10 days to yield Z-L-Tyr(tBu)-OMe.

Step 3: Saponification to Z-L-Tyr(tBu)-OH

  • Add a sodium hydroxide (NaOH) solution to the Z-L-Tyr(tBu)-OMe from the previous step to initiate saponification.

  • This reaction hydrolyzes the methyl ester, yielding the final product, Z-L-Tyr(tBu)-OH.

To obtain this compound, the carboxylic acid of Z-L-Tyr(tBu)-OH would then be esterified with a tert-butyl group, a standard procedure in organic synthesis.

Applications in Peptide Synthesis

This compound is a key intermediate in drug development and medicinal chemistry. In peptide synthesis, the benzyloxycarbonyl (Z) group serves as a protecting group for the amine, while the tert-butyl (OtBu) group protects the carboxylic acid. These protecting groups prevent unwanted side reactions during peptide chain elongation. The Z group can be removed by catalytic hydrogenation, which provides an orthogonal deprotection strategy when acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups are also used in the synthesis of complex peptides.

Biological Activity

It is important to note that this compound is a synthetic amino acid derivative and is not known to be directly involved in any biological signaling pathways. Its utility lies in its role as a building block for the synthesis of biologically active peptides. Therefore, a signaling pathway diagram for this compound is not applicable.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound precursor, Z-L-Tyr(tBu)-OH.

Synthesis_Workflow Tyr_OMe_HCl Tyr-OMe·HCl Z_L_Tyr_OMe Z-L-Tyr-OMe Tyr_OMe_HCl->Z_L_Tyr_OMe  Z-Cl, Na₂CO₃, AcOEt/H₂O   Z_L_Tyr_tBu_OMe Z-L-Tyr(tBu)-OMe Z_L_Tyr_OMe->Z_L_Tyr_tBu_OMe  Isobutene, H₂SO₄, CH₂Cl₂   Z_L_Tyr_tBu_OH Z-L-Tyr(tBu)-OH Z_L_Tyr_tBu_OMe->Z_L_Tyr_tBu_OH  NaOH (aq)  

Caption: Synthesis workflow for Z-L-Tyr(tBu)-OH.

References

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group stands as a foundational pillar in the field of peptide chemistry. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[1][2] Despite the subsequent development of other key protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), the Cbz group retains its significance due to its unique stability profile and specific applications in modern synthetic strategies.[3][4] This technical guide provides a comprehensive overview of the Cbz protecting group, from its fundamental chemistry to detailed experimental protocols and comparative data.

Core Principles and Functionality

The primary role of the Cbz group in peptide synthesis is to temporarily mask the nucleophilic α-amino group of an amino acid.[3] This prevents unwanted self-polymerization and other side reactions during the formation of a peptide bond. The Cbz group achieves this by converting the highly nucleophilic amine into a significantly less reactive carbamate. A key advantage of the Cbz group is its remarkable stability under a broad range of conditions, including those used for the removal of other protecting groups like Boc (acid-labile) and Fmoc (base-labile), establishing its role as an orthogonal protecting group.

Introduction of the Benzyloxycarbonyl Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.

Mechanism of Cbz Protection:

G cluster_reactants Reactants cluster_products Products AA R-CH(NH2)-COOH (Amino Acid) CbzAA R-CH(NH-Cbz)-COOH (Cbz-Protected Amino Acid) AA->CbzAA Nucleophilic Attack CbzCl C6H5CH2-O-CO-Cl (Benzyl Chloroformate) CbzCl->CbzAA HCl HCl Base Base (e.g., NaHCO3) Base->AA Deprotonation

Caption: Mechanism of N-protection with benzyl chloroformate.

Stability of the Cbz Group

The Cbz group is known for its stability across a range of chemical conditions, which is a significant advantage in multi-step synthesis. It is generally stable to both acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively. However, it can be cleaved under harsh acidic conditions, such as with hydrogen bromide in acetic acid.

ConditionStability of Cbz GroupReference
Mild Acid (e.g., TFA for Boc deprotection)Stable
Base (e.g., Piperidine for Fmoc deprotection)Stable
Strong Acid (e.g., HBr in Acetic Acid)Labile
Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Labile

Cleavage of the Benzyloxycarbonyl Group (N-Deprotection)

The selective removal of the Cbz group is a critical step in peptide synthesis. There are two primary methods for Cbz deprotection: catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection. It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Transfer hydrogenation, using hydrogen donors like ammonium formate or triethylsilane, can also be employed.

G CbzPeptide Cbz-NH-Peptide Intermediate [Unstable Carbamic Acid] CbzPeptide->Intermediate Hydrogenolysis H2_PdC H₂ / Pd-C FreeAmine H₂N-Peptide Intermediate->FreeAmine Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Acidolysis

The Cbz group can also be removed under strong acidic conditions. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid. This method is harsher than hydrogenolysis and may not be suitable for peptides containing other acid-sensitive functional groups.

G CbzPeptide Cbz-NH-Peptide ProtonatedCbz [Protonated Intermediate] CbzPeptide->ProtonatedCbz Protonation HBr_AcOH HBr / Acetic Acid FreeAmineSalt H₃N⁺-Peptide Br⁻ ProtonatedCbz->FreeAmineSalt SN2 Attack by Br⁻ BenzylBromide Benzyl Bromide ProtonatedCbz->BenzylBromide CO2 CO₂ ProtonatedCbz->CO2 Decarboxylation

Caption: Cbz deprotection via acidolysis with HBr.

Experimental Protocols

The following are detailed, representative experimental protocols for the protection of an amino acid with the Cbz group and its subsequent deprotection.

Protocol for Cbz Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amino acid in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) to the cooled and stirring solution.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid. A typical yield for this reaction is approximately 90%.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH) or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Reaction times can vary from 1 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol for Cbz Deprotection by Acidolysis

This protocol describes the acidic cleavage of the Cbz group using hydrogen bromide in acetic acid.

Materials:

  • Cbz-protected peptide

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add diethyl ether to the reaction mixture to precipitate the amine salt.

  • Isolate the precipitate by decanting the solvent.

  • Further precipitate any remaining product from the ether solution by adding petroleum ether.

  • Combine the solid fractions and dry to obtain the deprotected peptide hydrobromide salt.

Orthogonality and Strategic Applications

A significant advantage of the Cbz group is its orthogonality to the widely used Boc and Fmoc protecting groups. This means that the Cbz group remains intact under the conditions used to remove Boc (acidic) and Fmoc (basic) groups. This property makes the Cbz group particularly valuable for the synthesis of complex peptides, such as those with side-chain modifications or for the synthesis of peptide fragments that will be later condensed in solution-phase synthesis.

G cluster_peptide Fully Protected Peptide cluster_deprotection Selective Deprotection Steps Peptide Fmoc-AA(SideChain-Boc)-AA(SideChain-Cbz)-Resin Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Step 1 Boc_Removal Boc Removal (TFA) Fmoc_Removal->Boc_Removal Step 2 Cbz_Removal Cbz Removal (H₂/Pd-C) Boc_Removal->Cbz_Removal Step 3

Caption: Orthogonal deprotection strategy with Cbz, Boc, and Fmoc.

Quantitative Data Summary

ParameterCbz Protection (with Cbz-Cl)Cbz Deprotection (Hydrogenolysis)Cbz Deprotection (HBr/AcOH)
Typical Reagents Benzyl chloroformate, NaHCO₃H₂, Pd/C33% HBr in Acetic Acid
Solvent THF/WaterMethanol, EthanolAcetic Acid
Temperature 0 °C to Room TempRoom TemperatureRoom Temperature
Reaction Time 2-20 hours1-24 hours20-60 minutes
Typical Yield ~90%Excellent (often >90%)Good to Excellent
Key Side Reactions Racemization at high pHCatalyst poisoning, incomplete deprotectionAlkylation of sensitive residues

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in peptide chemistry, continues to be a relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a range of conditions, and multiple deprotection pathways, particularly its orthogonality to the widely used Boc and Fmoc groups, ensure its place in modern synthetic strategies. A thorough understanding of its chemistry, stability, and associated experimental protocols is essential for its effective application in the synthesis of simple and complex peptides.

References

An In-depth Technical Guide to the Tert-Butyl Ester Protection of Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among these, the tert-butyl (tBu) group plays a crucial role, particularly as a tert-butyl ester for the protection of carboxylic acids. This guide provides a comprehensive overview of the tert-butyl ester protection of the amino acid tyrosine, a frequent component of bioactive peptides and pharmaceuticals.

This document will delve into the synthesis of tert-butyl ester protected tyrosine, its application in peptide synthesis, and the various methods for its deprotection. Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful implementation of this chemical strategy.

Synthesis of Tyrosine Tert-Butyl Ester Derivatives

The introduction of a tert-butyl ester onto a tyrosine molecule can be achieved through several synthetic routes. The choice of method often depends on the desired final compound, whether it be protection of the carboxylic acid, the phenolic hydroxyl group, or both, and the presence of other protecting groups on the alpha-amino group (e.g., Boc or Fmoc).

Protection of the Carboxylic Acid Moiety

A direct method for the tert-butylation of the carboxylic acid of a free amino acid involves the use of tert-butyl acetate with a strong acid catalyst.[1]

Table 1: Synthesis of L-Tyrosine Tert-Butyl Ester

Reaction StepReagents and ConditionsYield (%)Reference
EsterificationL-Tyrosine, tert-butyl acetate, perchloric acid (catalyst), room temperatureHigh[1]
Synthesis of N-Boc-O-tert-butyl-L-tyrosine

For applications in peptide synthesis, tyrosine is often protected at both the amino and hydroxyl groups. The following table outlines a typical synthesis for N-Boc-O-tert-butyl-L-tyrosine.

Table 2: Synthesis of N-Boc-O-tert-butyl-L-tyrosine

Reaction StepReagents and ConditionsYield (%)Reference
N-Boc ProtectionL-Tyrosine, Di-tert-butyl dicarbonate ((Boc)2O), Potassium Hydroxide, Water90.29[2]
O-tert-butylationZ-L-Tyr-OMe, Isobutene, H2SO4, CH2Cl2-[3]
SaponificationZ-L-Tyr(tBu)-OMe, NaOH-[3]
HydrogenolysisZ-L-Tyr(tBu), Pd/C, H2-
N-Fmoc ProtectionL-Tyr(tBu), Fmoc-osu, Na2CO3, THF/Water-

Note: The multi-step synthesis of Fmoc-Tyr(tBu)-OH is also well-documented, often starting from L-tyrosine and involving similar protection strategies.

Application in Peptide Synthesis

The primary application of tert-butyl protected tyrosine is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl group's stability to a wide range of reagents, coupled with its acid-lability, makes it an excellent orthogonal protecting group.

Solid-Phase Peptide Synthesis (SPPS)

In the widely used Fmoc/tBu SPPS strategy, Fmoc-Tyr(tBu)-OH is incorporated into the growing peptide chain. The tert-butyl ether protecting the phenolic hydroxyl group remains intact during the repetitive basic treatments (e.g., piperidine) used for Fmoc deprotection.

spss_workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-Asp(OtBu)-OH Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-Tyr(tBu)-OH Deprotect1->Fmoc_AA2 Deprotect2 Final Fmoc Deprotection Fmoc_AA2->Deprotect2 Cleavage Cleavage & Global Deprotection (TFA/Scavengers) Deprotect2->Cleavage Peptide Purified Tyr-Asp Peptide Cleavage->Peptide

Solution-Phase Peptide Synthesis

In solution-phase synthesis, tyrosine derivatives with a protected carboxylic acid, such as L-tyrosine tert-butyl ester, are valuable intermediates. They allow for the coupling of the N-terminus of the tyrosine residue to another amino acid without the risk of self-polymerization.

Deprotection of the Tert-Butyl Ester

The removal of the tert-butyl ester is typically achieved under acidic conditions. The choice of reagent and conditions depends on the presence of other acid-labile protecting groups in the molecule.

deprotection_pathways Protected_Tyr Tyrosine with tert-Butyl Ester Protection TFA_Deprotection Strong Acid Cleavage Protected_Tyr->TFA_Deprotection ZnBr2_Deprotection Mild Lewis Acid Cleavage Protected_Tyr->ZnBr2_Deprotection Deprotected_Tyr Deprotected Tyrosine (Free Carboxylic Acid) TFA_Deprotection->Deprotected_Tyr ZnBr2_Deprotection->Deprotected_Tyr TFA_Reagents TFA / Scavengers (e.g., TIS, H2O) TFA_Reagents->TFA_Deprotection ZnBr2_Reagents ZnBr2 in DCM ZnBr2_Reagents->ZnBr2_Deprotection

Trifluoroacetic Acid (TFA) Mediated Deprotection

The most common method for the cleavage of tert-butyl esters is treatment with trifluoroacetic acid (TFA). This is a robust and generally high-yielding method. However, the strong acidic conditions can lead to the formation of tert-butyl cations, which can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. To prevent these side reactions, scavengers are added to the cleavage cocktail.

Table 3: Common Scavenger Cocktails for TFA-Mediated Deprotection

Scavenger Cocktail (v/v)PurposeReference
TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)General purpose, TIS is an efficient cation scavenger.
TFA/Thioanisole/H2O/EDT (90:5:3:2)For peptides containing Trp and Met to prevent alkylation.-
TFA/Phenol/H2O/Thioanisole/EDTA comprehensive cocktail for complex peptides.-
Milder Deprotection Methods

In the presence of other acid-sensitive protecting groups, a milder deprotection method may be required. Zinc bromide (ZnBr2) in dichloromethane has been shown to selectively cleave tert-butyl esters.

Table 4: Comparison of Deprotection Methods

MethodReagents and ConditionsAdvantagesDisadvantagesYield (%)Reference
Strong AcidTFA, room temperature, 1-4 hoursFast and efficient for robust peptides.Can cleave other acid-labile groups.High
Lewis AcidZnBr2 (5-10 equiv.), DCM, room temperature, 24 hoursMilder conditions, can be selective.Slower reaction time, requires anhydrous conditions.Good to high

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine Tert-Butyl Ester
  • Reaction Setup: In a round-bottom flask, suspend L-tyrosine in tert-butyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of perchloric acid to the suspension.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: TFA-Mediated Deprotection of a Peptide Containing Tyr(tBu)
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Selective Deprotection of a Tert-Butyl Ester with Zinc Bromide
  • Reaction Setup: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 5-10 equivalents of anhydrous zinc bromide to the solution.

  • Reaction: Stir the suspension at room temperature for 24 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Context: The Importance of Tyrosine in Signaling Pathways

Tyrosine residues in proteins are critical for cellular signaling. The phosphorylation of the phenolic hydroxyl group of tyrosine by tyrosine kinases is a key event in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. The ability to synthetically introduce protected tyrosine residues into peptides and proteins is therefore essential for studying these pathways.

rtk_signaling Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization P-Tyr Grb2 Grb2 Dimerization->Grb2 binds to Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Conclusion

The tert-butyl ester is a versatile and robust protecting group for the carboxylic acid of tyrosine, widely employed in both solid-phase and solution-phase peptide synthesis. Its stability under a variety of reaction conditions and its facile removal with acid make it an invaluable tool for chemists. This guide has provided a detailed overview of the synthesis, application, and deprotection of tert-butyl ester protected tyrosine, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors. A thorough understanding of these methods is crucial for the successful synthesis of complex peptides and other molecules of interest in research and drug development.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. These temporary chemical modifications shield reactive functional groups on amino acids, preventing undesirable side reactions and ensuring the precise, stepwise assembly of the peptide chain. This guide provides a comprehensive exploration of the core principles of protecting groups in SPPS, detailing the major strategies, experimental protocols, and quantitative data to empower researchers in their peptide synthesis endeavors.

Fundamental Principles of Protecting Groups in SPPS

The success of SPPS hinges on the ability to selectively form peptide bonds in a predetermined sequence. Since amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group—and many have reactive side chains, protecting groups are essential to direct the reaction to the desired outcome.

An ideal protecting group exhibits the following characteristics:

  • Ease of Introduction: It can be readily and efficiently attached to the specific functional group.

  • Stability: It remains intact under the conditions of peptide bond formation and the deprotection of other protecting groups.

  • Facile and Selective Removal: It can be removed in high yield under mild conditions that do not compromise the integrity of the peptide chain or other protecting groups.

  • No Racemization: Its introduction and removal should not induce racemization at the chiral centers of the amino acids.

  • Orthogonality: In a multi-step synthesis, different classes of protecting groups should be removable under distinct, non-interfering conditions, allowing for selective deprotection.[1]

Major Strategies in Solid-Phase Peptide Synthesis

Two primary strategies have historically dominated the landscape of SPPS, each defined by the type of temporary protecting group used for the α-amino group: the Boc/Bzl strategy and the Fmoc/tBu strategy.[2]

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) strategy, a classical approach, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[3] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Permanent protection for reactive side chains is generally provided by benzyl-based (Bzl) groups, which are more resistant to TFA and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[3]

The Fmoc/tBu Strategy

The more contemporary and widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy employs the base-labile Fmoc group for α-amino protection. The Fmoc group is readily cleaved by a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are typically tert-butyl (tBu)-based, which are acid-labile and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, such as TFA. This strategy is favored for its milder deprotection conditions for the α-amino group.

The core principle that underpins the effectiveness of the Fmoc/tBu strategy is orthogonality . Orthogonal protecting groups can be removed under different, non-interfering chemical conditions. In this case, the base-labile Fmoc group can be selectively removed at each cycle of peptide elongation without affecting the acid-labile side-chain protecting groups.

Orthogonal_Protection_Strategies cluster_Fmoc_tBu Fmoc/tBu Strategy (Orthogonal) cluster_Boc_Bzl Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_alpha_amino α-Amino Group (Fmoc-protected) Cleavage_Fmoc Piperidine (Base) Fmoc_alpha_amino->Cleavage_Fmoc Deprotection tBu_side_chain Side Chains (tBu-based protection) Cleavage_tBu TFA (Acid) tBu_side_chain->Cleavage_tBu Final Cleavage Boc_alpha_amino α-Amino Group (Boc-protected) Cleavage_Boc TFA (Moderate Acid) Boc_alpha_amino->Cleavage_Boc Deprotection Bzl_side_chain Side Chains (Bzl-based protection) Cleavage_Bzl HF (Strong Acid) Bzl_side_chain->Cleavage_Bzl Final Cleavage

Orthogonality of Fmoc/tBu and Boc/Bzl protecting group strategies.

Classification of Protecting Groups in SPPS

Protecting groups in SPPS can be broadly categorized based on the functional group they protect: α-amino protecting groups and side-chain protecting groups.

α-Amino Protecting Groups

These are temporary protecting groups that are removed at each cycle of peptide synthesis.

Protecting GroupStructureCleavage ConditionsKey Features
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFBase-labile; allows for UV monitoring of deprotection.
Boc tert-Butoxycarbonyl50% TFA in DCMAcid-labile; robust chemistry suitable for challenging sequences.
Z (Cbz) BenzyloxycarbonylH₂/Pd, HBr/AcOH, Na/liquid NH₃Historically significant; stable to mildly acidic and basic conditions.
Alloc AllyloxycarbonylPd(0) catalystOrthogonal to both Fmoc and Boc strategies.
Side-Chain Protecting Groups

These are considered "permanent" during the peptide chain elongation and are typically removed during the final cleavage from the solid support. The choice of side-chain protecting groups is dictated by the α-amino protection strategy.

Fmoc/tBu Strategy Compatible Side-Chain Protecting Groups:

Amino AcidFunctional GroupProtecting GroupCleavage Conditions
ArgGuanidiniumPbf, PmcTFA
Asn, GlnAmideTrtTFA
Asp, GluCarboxylOtBuTFA
CysThiolTrt, Acm, tBuTFA, I₂, Hg(OAc)₂
HisImidazoleTrt, BocTFA
LysAmineBoc, Mtt, Dde, AllocTFA, 1% TFA in DCM, 2% Hydrazine in DMF, Pd(0)
Ser, Thr, TyrHydroxyltBuTFA
TrpIndoleBocTFA

Boc/Bzl Strategy Compatible Side-Chain Protecting Groups:

Amino AcidFunctional GroupProtecting GroupCleavage Conditions
ArgGuanidiniumTosHF
Asp, GluCarboxylOBzl, OcHexHF
CysThiolBzl, 4-MeBzlHF
HisImidazoleBom, DnpHF, Thiophenol
LysAmine2-Cl-ZHF
Ser, Thr, TyrHydroxylBzlHF
TrpIndoleForHF

Quantitative Data on Deprotection and Coupling

The efficiency of each cycle in SPPS is critical for the overall yield and purity of the final peptide. The following tables provide some quantitative insights into deprotection and coupling reactions.

Table 1: Kinetics of Fmoc Deprotection

Base (in DMF)ConcentrationHalf-life (t½) of Fmoc-Val Deprotection
Piperidine20% (v/v)~6-7 seconds
Piperidine5% (v/v)>99% completion in 3 minutes
Piperidine2% (v/v)~88% completion in 3 minutes
4-Methylpiperidine (4MP)20% (v/v)Comparable to Piperidine for Arg deprotection at 10 minutes
Piperazine (PZ)10% (w/v)Slightly less efficient than Piperidine at shorter deprotection times

Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

Coupling ReagentCoupling TimeCrude Purity of G-LHRH (%)Crude Purity of Oxytocin (%)
HATU2 x 1 min83.6370.27
HCTU2 x 20 min90.8477.68
COMU2 x 1 min90.8477.68
PyBOP2 x 1 min48.1170.27
TFFH2 x 1 min< 25< 15

Experimental Protocols

The following are detailed protocols for manual Fmoc- and Boc-based SPPS.

Manual Fmoc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the steps for a single coupling cycle.

Materials:

  • Fmoc-protected amino acid

  • Resin (e.g., Wang resin)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Workflow:

Fmoc_SPPS_Workflow start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Activate Fmoc-AA, add to resin) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Yes final_cleavage Final Cleavage and Side-Chain Deprotection (TFA cocktail) next_cycle->final_cleavage No end Purified Peptide final_cleavage->end

The core Fmoc-SPPS cycle for peptide chain elongation.

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (HBTU/DIEA example):

    • In a separate vial, dissolve the incoming Fmoc-amino acid (4 equivalents) and HBTU (3.8 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Manual Boc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the steps for a single coupling cycle.

Materials:

  • Boc-protected amino acid

  • Resin (e.g., Merrifield resin)

  • DCM (peptide synthesis grade)

  • 50% (v/v) TFA in DCM

  • 10% (v/v) DIEA in DCM

  • Coupling reagents (e.g., DCC/HOBt)

  • SPPS reaction vessel

Workflow:

Boc_SPPS_Workflow start Start with Boc-protected amino acid on resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash with DCM deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash with DCM neutralization->wash2 coupling Amino Acid Coupling (Activate Boc-AA, add to resin) wash2->coupling wash3 Wash with DCM coupling->wash3 next_cycle Repeat for next amino acid wash3->next_cycle next_cycle->deprotection Yes final_cleavage Final Cleavage and Side-Chain Deprotection (HF) next_cycle->final_cleavage No end Purified Peptide final_cleavage->end

The core Boc-SPPS cycle for peptide chain elongation.

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3 times).

  • Amino Acid Coupling (DCC/HOBt example):

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DCC (3 equivalents) dissolved in DCM and allow to activate for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered solution to the neutralized resin and agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 times) and DMF (2 times).

  • Repeat Cycle: Return to step 2 for the next amino acid.

Final Cleavage and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid cocktail containing scavengers to prevent side reactions from the reactive carbocations generated during deprotection.

Common Cleavage Cocktails for Fmoc-SPPS:

ReagentCompositionApplication
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A universal cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.
TFA/TIS/Water TFA/triisopropylsilane/water (95:2.5:2.5)A general-purpose, non-malodorous cocktail suitable for many sequences.
Reagent B TFA/phenol/water/TIS (88:5:5:2)An "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups.
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize the oxidation of methionine residues.

Cleavage Protocol (General for Fmoc-SPPS):

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of peptides via SPPS. The choice between the robust Boc/Bzl strategy and the milder, more versatile Fmoc/tBu approach depends on the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive moieties. A thorough understanding of the principles of orthogonality, the kinetics of deprotection and coupling, and the appropriate use of cleavage reagents is essential for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and achieve their desired products with high yield and purity.

References

An In-depth Technical Guide to Z-Tyr-OtBu for Novice Peptide Synthesis Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Z-Tyr-OtBu in Peptide Synthesis

For researchers venturing into the field of peptide synthesis, the strategic use of protecting groups is a foundational concept. This compound, a derivative of the amino acid Tyrosine, is an excellent case study in the application of orthogonal protection strategies. This guide provides a comprehensive overview of this compound, from its synthesis to its application in peptide chain elongation and subsequent deprotection steps. The "Z" (benzyloxycarbonyl or Cbz) group protects the alpha-amino group, while the "OtBu" (tert-butyl ester) protects the carboxylic acid functionality. This dual protection allows for selective deprotection and reaction at either end of the molecule, a critical requirement in the stepwise construction of peptides. The benzyloxycarbonyl group has a long history in solution-phase peptide synthesis[1].

Core Concepts: Orthogonal Protection

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various reactive sites of an amino acid. An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions. This allows for the selective deprotection of one functional group while others remain protected. The Z/tBu protecting group strategy is a prime example of this, where the Z group is typically removed by hydrogenolysis, and the tBu group is removed by acidolysis[2][3]. This orthogonality provides chemists with precise control over the peptide synthesis process[2][3].

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in the laboratory.

PropertyValueReference
IUPAC Name tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Synonyms N-Carbobenzyloxy-L-tyrosine tert-butyl ester, Cbthis compound
CAS Number 16881-33-7
Molecular Formula C21H25NO5
Molecular Weight 371.43 g/mol
Appearance White to off-white solid
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, application, and deprotection of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from L-Tyrosine.

Step 1: Protection of the Amino Group with Benzyloxycarbonyl (Z) Group

  • Dissolve L-Tyrosine (1 equivalent) in a suitable aqueous alkaline solution (e.g., 1 M NaOH).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add benzyl chloroformate (Z-Cl, ~1.1 equivalents) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 1 M NaOH.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The Z-Tyr-OH product will precipitate out of solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of the Carboxylic Acid with a tert-Butyl (OtBu) Group

  • Suspend Z-Tyr-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

  • Add a catalytic amount of concentrated sulfuric acid (H2SO4).

  • Cool the mixture in a pressure-resistant vessel and add condensed isobutylene (excess).

  • Seal the vessel and allow the reaction to stir at room temperature for 2-4 days. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the vessel and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Diagram of the Synthetic Pathway for this compound

G Synthesis of this compound L-Tyrosine L-Tyrosine Z-Tyr-OH Z-Tyr-OH L-Tyrosine->Z-Tyr-OH 1. Benzyl Chloroformate (Z-Cl) 2. NaOH, H2O This compound This compound Z-Tyr-OH->this compound 1. Isobutylene, H2SO4 (cat.) 2. Dichloromethane

A simplified schematic of the this compound synthesis.
Application in Solution-Phase Peptide Synthesis: Coupling of this compound

This protocol details the coupling of this compound to an amino acid ester, for example, H-Gly-OMe.

  • Dissolve this compound (1 equivalent) and H-Gly-OMe.HCl (1.1 equivalents) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide, Z-Tyr(OtBu)-Gly-OMe, by column chromatography.

Selective Deprotection Protocols

The orthogonality of the Z and OtBu groups allows for their selective removal.

  • Dissolve the Z-protected peptide (e.g., Z-Tyr(OtBu)-Gly-OMe) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

  • Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the N-terminally deprotected peptide, H-Tyr(OtBu)-Gly-OMe.

  • Dissolve the OtBu-protected peptide (e.g., Z-Tyr(OtBu)-Gly-OMe) in a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Stir the solution at room temperature for 1-3 hours.

  • Remove the TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual acid).

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum to obtain the C-terminally deprotected peptide, Z-Tyr-Gly-OH.

Workflow for Peptide Elongation and Deprotection

G Peptide Synthesis Workflow cluster_synthesis Peptide Elongation cluster_deprotection Selective Deprotection This compound This compound Coupling Coupling This compound->Coupling H-AA-OR Amino Acid Ester (e.g., H-Gly-OMe) H-AA-OR->Coupling Z-Dipeptide-OtBu Protected Dipeptide (Z-Tyr(OtBu)-Gly-OMe) Coupling->Z-Dipeptide-OtBu Z_Deprotection Z-Group Removal (Hydrogenolysis) Z-Dipeptide-OtBu->Z_Deprotection OtBu_Deprotection OtBu-Group Removal (Acidolysis) Z-Dipeptide-OtBu->OtBu_Deprotection N-Terminus_Free Free N-Terminus Dipeptide (H-Tyr(OtBu)-Gly-OMe) Z_Deprotection->N-Terminus_Free C-Terminus_Free Free C-Terminus Dipeptide (Z-Tyr-Gly-OH) OtBu_Deprotection->C-Terminus_Free

A flowchart illustrating the use of this compound in peptide synthesis.

Quantitative Data Summary

The following tables provide representative data for the synthesis and deprotection steps involving this compound. Note that actual yields and reaction times may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis and Coupling of this compound

StepReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
Z-protection of Tyrosine Benzyl Chloroformate, NaOHWater2-30 - RT85-95
OtBu-esterification of Z-Tyr-OH Isobutylene, H2SO4 (cat.)DCM48-96RT70-85
Coupling with H-Gly-OMe EDC, HOBt, DIPEADCM/DMF12-160 - RT80-90

Table 2: Selective Deprotection of a Protected Dipeptide

Deprotection StepReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
Z-Group Removal H2, 10% Pd/CMethanol2-4RT>95
OtBu-Group Removal TFA/TIS/H2O (95:2.5:2.5)Neat1-3RT>90

Conclusion

This compound is a valuable reagent for novice peptide synthesis researchers, providing a practical introduction to the principles of orthogonal protection. The distinct chemical labilities of the Z and OtBu protecting groups allow for controlled, stepwise modifications of a peptide chain. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this compound into their peptide synthesis workflows, paving the way for the successful construction of more complex peptide structures.

References

The Benzyloxycarbonyl (Z) Group: A Technical Guide to Z-Protected Amino Acids in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group stands as a cornerstone in the field of peptide chemistry and organic synthesis, offering a robust and versatile strategy for the protection of primary and secondary amines. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized the art of peptide synthesis, enabling the controlled assembly of amino acids into complex polypeptide chains. This technical guide provides an in-depth exploration of the key features of Z-protected amino acids, including their synthesis, deprotection, and application, with a focus on quantitative data and detailed experimental protocols for the modern research environment.

Core Features of the Z-Protecting Group

The Z-group is a carbamate-type protecting group valued for its stability under a range of reaction conditions, particularly its resistance to weakly acidic and basic environments, which allows for the selective deprotection of other protecting groups. This orthogonality is a critical feature in multi-step synthetic strategies.[1][2] Z-protected amino acids are typically stable, crystalline solids, which facilitates their handling and purification.

The stability of the Z-group is attributed to the electronic nature of the benzyloxycarbonyl moiety. However, it is readily cleaved under specific conditions, primarily through catalytic hydrogenation, strongly acidic conditions, or with sodium in liquid ammonia, offering a range of deprotection options suitable for various substrates and synthetic schemes.

Synthesis of Z-Protected Amino Acids

The most common method for the introduction of the Z-group is the acylation of an amino acid with benzyl chloroformate under Schotten-Baumann conditions.[3] This reaction is typically carried out in a biphasic system or in an aqueous basic solution at low temperatures to minimize side reactions such as the formation of the corresponding N-carboxyanhydride.

Experimental Protocol: Synthesis of Z-L-Alanine

Materials:

  • L-Alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve L-Alanine (1 equivalent) in 2 M NaOH solution (2 equivalents) and cool the solution to 0 °C in an ice bath.

  • To this cold solution, add benzyl chloroformate (1.1 equivalents) and a solution of 2 M NaOH (1.2 equivalents) portion-wise and simultaneously over a period of 30-60 minutes, ensuring the pH of the reaction mixture is maintained between 9 and 10.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl.

  • A white precipitate of Z-L-Alanine will form. Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-L-Alanine.

Expected Yield: 80-95%

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product AA Amino Acid (e.g., L-Alanine) Reaction Schotten-Baumann Reaction (0°C to RT, pH 9-10) AA->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaOH) Base->Reaction Wash Organic Wash Reaction->Wash Remove excess Cbz-Cl Acidification Acidification (HCl) Wash->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Recrystallization Extraction->Purification Z_AA Z-Protected Amino Acid Purification->Z_AA

Caption: General workflow for the synthesis of Z-protected amino acids.

Physicochemical Properties of Z-Protected Amino Acids

The following table summarizes key physicochemical properties of several common Z-protected amino acids. These values are essential for reaction planning, characterization, and quality control.

Z-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D) (c=conc, solvent)
Z-GlycineC10H11NO4209.20119-121Not applicable
Z-L-AlanineC11H13NO4223.2382-84-14.3° (c=2, AcOH)
Z-L-ValineC13H17NO4251.2862-65+4.5° (c=1, EtOH)
Z-L-LeucineC14H19NO4265.3146-49-25.5° (c=2, EtOH)
Z-L-IsoleucineC14H19NO4265.3144-46+6.1° (c=2, EtOH)
Z-L-PhenylalanineC17H17NO4299.3286-88+5.2° (c=2, AcOH)
Z-L-ProlineC13H15NO4249.2676-78-61.5° (c=2, AcOH)
Z-L-SerineC11H13NO5239.23119-121+5.6° (c=2, AcOH)
Z-L-ThreonineC12H15NO5253.25103-105-5.8° (c=2, MeOH)
Z-L-Aspartic acidC12H13NO6267.24116-118+9.7° (c=1, AcOH)
Z-L-Glutamic acidC13H15NO6281.26120-122-20.5° (c=1, AcOH)
Z-L-Lysine(Z)C22H26N2O6414.45100-102-10.0° (c=1, DMF)

Deprotection of Z-Protected Amino Acids

The removal of the Z-group can be accomplished through several distinct methods, providing flexibility in synthetic design. The choice of deprotection strategy depends on the presence of other functional groups within the molecule and the desired reaction conditions.

Catalytic Hydrogenation

This is the most common and mildest method for Z-group deprotection. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexadiene, is also a widely used and often more convenient alternative to using hydrogen gas.

Materials:

  • Z-L-Phenylalanine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) or Ammonium formate

  • Celite

Procedure (with H2 gas):

  • Dissolve Z-L-Phenylalanine (1 equivalent) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain L-Phenylalanine.

Expected Yield: >95%

Acidolysis with HBr in Acetic Acid

Treatment with a solution of hydrogen bromide in glacial acetic acid is a harsh but effective method for Z-group cleavage. This method is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid (a 2- to 10-fold excess).

  • Stir the reaction at room temperature for 30-90 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the deprotected peptide hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Sodium in Liquid Ammonia

This powerful reducing system can cleave the Z-group and is particularly useful for the deprotection of peptides containing sulfur-containing amino acids like cysteine and methionine, which can poison hydrogenation catalysts. However, this method can lead to side reactions if not carefully controlled.[4]

Materials:

  • Z-protected peptide

  • Anhydrous liquid ammonia

  • Sodium metal

  • Ammonium chloride

Procedure:

  • Set up a reaction vessel in a dry ice/acetone bath and condense anhydrous liquid ammonia into it.

  • Dissolve the Z-protected peptide in the liquid ammonia.

  • Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

  • Maintain the blue color for a few minutes.

  • Quench the reaction by the addition of a solid ammonium salt (e.g., ammonium chloride) until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of nitrogen.

  • The resulting residue contains the deprotected peptide, which can be further purified.

Deprotection Pathways

Deprotection_Pathways cluster_hydro Catalytic Hydrogenation cluster_acid Acidolysis cluster_metal Dissolving Metal Reduction Z_AA Z-Protected Amino Acid / Peptide Hydro H2, Pd/C or Transfer Hydrogenation Z_AA->Hydro Acid HBr / Acetic Acid Z_AA->Acid Metal Na / Liquid NH3 Z_AA->Metal Free_Amine1 Free Amine Hydro->Free_Amine1 Mild, High Yield Free_Amine2 Free Amine Acid->Free_Amine2 Harsh, for resistant substrates Free_Amine3 Free Amine Metal->Free_Amine3 Strong, for S-containing amino acids

Caption: Overview of the main deprotection pathways for the Z-group.

Application in Peptide Synthesis

While the Z-group has been largely superseded by the Fmoc and Boc protecting groups in solid-phase peptide synthesis (SPPS), it remains highly relevant in solution-phase synthesis and for the protection of side-chain functionalities, particularly the ε-amino group of lysine.

In SPPS, a typical cycle involves the deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step. The Z-group can be used for side-chain protection in Boc-based SPPS strategies.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection N-terminal Deprotection (e.g., TFA for Boc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Protected Amino Acid (e.g., Boc-AA-OH, Z-Lys(Boc)-OH) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Repeat->Cleavage Final cycle Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The benzyloxycarbonyl protecting group continues to be an invaluable tool in the arsenal of the synthetic chemist. Its predictable reactivity, the crystallinity of its derivatives, and the variety of available deprotection methods ensure its continued use in the synthesis of peptides and other complex organic molecules. This guide provides a foundational understanding and practical protocols for the effective utilization of Z-protected amino acids in a research and development setting.

References

Applications of Tyrosine Derivatives in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones.[1][2] Its phenolic side chain is a hub of biological activity, susceptible to post-translational modifications like phosphorylation, which is a cornerstone of cellular signaling. The versatility of tyrosine has spurred the development of a vast array of derivatives that are indispensable tools in modern research and drug discovery. These synthetic and semi-synthetic molecules, ranging from kinase inhibitors to fluorescent probes, allow for the precise interrogation and manipulation of complex biological systems. This guide provides a comprehensive overview of the core applications of tyrosine derivatives in research, with a focus on their use in studying signal transduction, protein engineering, and cellular imaging.

Tyrosine Kinase Inhibitors in Cancer Research

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism.[3] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that block the ATP-binding site of the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.

Mechanism of Action and Key Signaling Pathways

TKIs have revolutionized the treatment of several cancers by targeting specific oncogenic drivers. Two of the most well-studied examples are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BCR-ABL fusion protein.

1.1.1. EGFR Signaling Pathway

The EGFR signaling cascade is crucial for normal cell proliferation and survival. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. TKIs like gefitinib and erlotinib are designed to inhibit this aberrant signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI TKI TKI->P_EGFR Inhibition

EGFR Signaling Pathway and TKI Inhibition

1.1.2. BCR-ABL Signaling Pathway

The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase. This oncoprotein is the driver of chronic myeloid leukemia (CML). Imatinib was the first TKI developed to specifically target BCR-ABL, dramatically improving the prognosis for CML patients.

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation TKI TKI (Imatinib) TKI->BCR_ABL Inhibition

BCR-ABL Signaling and TKI Inhibition
Quantitative Analysis of TKI Potency

The efficacy of TKIs is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower IC50 values indicate greater potency.

Tyrosine Kinase InhibitorTarget Kinase(s)Cell LineIC50 (nM)Reference
GefitinibEGFRA43137
ErlotinibEGFRH3582000
ImatinibBCR-ABL, c-Kit, PDGFRK562250
DasatinibBCR-ABL, Src familyK562<1
NilotinibBCR-ABLK56220
SunitinibVEGFRs, PDGFRs, c-KitHUVEC2
SorafenibVEGFRs, PDGFRs, RafHuh790
Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for determining the IC50 of a TKI against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Tyrosine Kinase Assay Kit (e.g., from Millipore or Promega)

  • Test TKI compounds at various concentrations

  • ATP solution

  • Kinase reaction buffer

  • 96-well microplate

  • Plate reader (for luminescence or fluorescence detection)

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the purified kinase.

  • Aliquot Master Mix: Dispense the master mix into the wells of a 96-well plate.

  • Add TKI: Add serial dilutions of the TKI to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no kinase" control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions. This typically involves adding a reagent that detects the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the TKI concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_MM Prepare Kinase Reaction Master Mix Start->Prepare_MM Aliquot Aliquot Master Mix into 96-well Plate Prepare_MM->Aliquot Add_TKI Add Serial Dilutions of TKI Aliquot->Add_TKI Add_ATP Initiate Reaction with ATP Add_TKI->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Detect Stop Reaction & Detect Signal Incubate->Stop_Detect Analyze Data Analysis: IC50 Determination Stop_Detect->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow

Phosphotyrosine Derivatives in Signal Transduction Research

Protein phosphorylation on tyrosine residues is a key mechanism for regulating signal transduction. Phosphotyrosine (pTyr) residues are recognized by specific protein domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, which then recruit downstream signaling molecules. Synthetic phosphotyrosine derivatives are invaluable tools for studying these interactions.

Probing SH2 Domain-pTyr Interactions

Non-hydrolyzable phosphotyrosine analogs are particularly useful for biophysical and structural studies of SH2 domain-pTyr interactions, as they are resistant to phosphatases. These analogs can be incorporated into peptides to measure binding affinities and to co-crystallize with SH2 domains to elucidate the structural basis of recognition.

Phosphotyrosine AnalogDescriptionApplication
Phosphonodifluoromethyl-phenylalanine (F2Pmp)A non-hydrolyzable pTyr mimetic.Studying SH2 and PTB domain binding.
4-Carboxymethyl-L-phenylalanine (pCMF)A phosphonate-based pTyr analog.Probing phosphatase activity and specificity.

The binding affinities of SH2 domains for their cognate phosphopeptides are typically in the nanomolar to low micromolar range.

SH2 DomainPhosphopeptide LigandBinding Affinity (Kd)Reference
Src SH2pYEEI~200 nM
Grb2 SH2pYVNV~500 nM
p85 N-SH2pYMXM3.4 nM
p85 C-SH2pYMXM0.34 nM

Unnatural Tyrosine Analogs in Protein Engineering

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for protein engineering. By expanding the genetic code, researchers can introduce novel chemical functionalities into proteins, enabling studies of protein structure and function that are not possible with the 20 canonical amino acids. Tyrosine analogs are particularly useful in this regard due to the versatility of the phenolic side chain.

Methodology: Amber Stop Codon Suppression

The most common method for incorporating UAAs in both prokaryotic and eukaryotic cells is through the suppression of an amber stop codon (UAG). This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous synthetases and tRNAs.

UAA_Incorporation_Workflow Start Start Transform Co-transform E. coli with: 1. Plasmid for target protein (with TAG codon) 2. Plasmid for orthogonal aaRS/tRNA Start->Transform Culture Culture cells in media containing the UAA Transform->Culture Induce Induce protein expression Culture->Induce Expression Protein Expression: - Orthogonal aaRS charges tRNA with UAA - Charged tRNA recognizes TAG codon - Ribosome incorporates UAA into protein Induce->Expression Purify Purify the UAA-containing protein Expression->Purify End End Purify->End

Workflow for Unnatural Amino Acid Incorporation
Applications of Unnatural Tyrosine Analogs

  • Fluorescent Probes: Incorporation of fluorescent tyrosine analogs allows for the site-specific labeling of proteins for imaging and biophysical studies, such as Fluorescence Resonance Energy Transfer (FRET).

  • Photo-crosslinkers: Analogs with photo-activatable crosslinking groups can be used to map protein-protein interactions.

  • Post-translational Modification Mimics: Incorporation of acetylated or methylated tyrosine analogs can be used to study the effects of these modifications on protein function.

  • "Caged" Tyrosine: Tyrosine derivatives with a photolabile protecting group ("cage") can be incorporated into proteins. The function of the protein is initially blocked but can be restored by light-induced removal of the cage, allowing for precise spatial and temporal control of protein activity.

Fluorescent Tyrosine DerivativeExcitation (nm)Emission (nm)Quantum YieldReference
L-Tyrosine2743030.14
3-aminotyrosine3204100.5
Dansyl-tyrosine3305500.6
Experimental Protocol: Site-Specific Incorporation of a UAA in E. coli

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding the orthogonal aaRS/tRNA pair for the specific UAA.

  • The desired unnatural amino acid.

  • LB media and agar plates with appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Procedure:

  • Transformation: Co-transform the E. coli cells with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into LB media with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate the starter culture into a larger volume of LB media containing the antibiotics and the unnatural amino acid (typically 1-2 mM). Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (to induce the target protein) and L-arabinose (to induce the orthogonal aaRS/tRNA).

  • Expression: Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight to allow for protein expression.

  • Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Purification: Purify the UAA-containing protein using standard chromatography techniques (e.g., affinity chromatography).

Conclusion

Tyrosine derivatives represent a powerful and diverse class of chemical tools that have significantly advanced our understanding of fundamental biological processes. From the development of life-saving cancer therapies to the intricate dissection of protein function at the molecular level, these compounds continue to be at the forefront of biomedical research. The ongoing development of new tyrosine derivatives with novel properties, coupled with innovative methodologies for their application, promises to open up new avenues of investigation and lead to further breakthroughs in science and medicine.

References

An In-depth Technical Guide to the Safety and Handling of Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is compiled from available data for Z-Tyr-OtBu and structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, a thorough risk assessment should be conducted by the user for their specific experimental conditions, and the SDS of all reagents used in conjunction with this compound should be consulted.

Introduction

This compound (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine) is a protected amino acid derivative widely utilized in peptide synthesis and other areas of organic chemistry. Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the tert-butyl (tBu) group on the hydroxyl function of the tyrosine side chain, allow for controlled and specific chemical reactions. Due to its chemical nature, adherence to proper safety and handling protocols is crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below has been aggregated from various sources.

PropertyValueReference
Molecular Formula C21H25NO5[1][2]
Molecular Weight 371.43 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 73-79°C
Boiling Point (Predicted) 556.8 ± 50.0 °C
Density (Predicted) 1.185 ± 0.06 g/cm³
CAS Number 16881-33-7
Hazard Identification and Toxicology

Potential Hazards:

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Toxicological Data Summary:

TestResultSpeciesRouteReference
Acute Toxicity Data not available---
Carcinogenicity Data not available---
Mutagenicity Data not available---
Teratogenicity Data not available---

Given the lack of specific data, it is prudent to handle this compound as a potentially hazardous substance.

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the quality of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the generation of dust.

  • Use appropriate personal protective equipment (PPE) as outlined in Section 5.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures for the powder form are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years).

  • For solutions in solvent, store at -80°C (use within 6 months) or -20°C (use within 1 month).

  • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for minimizing exposure to this compound.

Engineering Controls:

  • Use of a chemical fume hood is recommended for all operations that may generate dust or aerosols.

  • Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing.
Respiratory Protection NIOSH-approved respirator if dust is generated and ventilation is inadequate.To prevent inhalation of dust.

Visual Guides

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Handling this compound ppe_basic Wear: - Safety glasses - Lab coat - Nitrile gloves start->ppe_basic weighing Weighing or transfer of solid? dissolving Dissolving in solvent? weighing->dissolving No fume_hood Perform in a chemical fume hood? weighing->fume_hood Yes end Proceed with experiment dissolving->end Yes/No ppe_basic->weighing fume_hood->dissolving Yes respirator Add NIOSH-approved respirator fume_hood->respirator No respirator->dissolving Spill_Response Figure 2: this compound Spill Response Protocol spill Spill of this compound Occurs assess Assess the spill size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe Don appropriate PPE: - Respirator - Gloves - Goggles - Lab coat small_spill->ppe evacuate Evacuate the area Alert supervisor large_spill->evacuate evacuate->ppe contain Cover with absorbent material (for solutions) or gently sweep up solid ppe->contain collect Collect in a sealed container for hazardous waste contain->collect decontaminate Decontaminate the area with appropriate solvent collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose Experimental_Workflow Figure 3: General Experimental Workflow start Start: Prepare for Reaction ppe Don appropriate PPE start->ppe hood Work in a chemical fume hood ppe->hood weigh Weigh this compound hood->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve reaction Add to the reaction mixture dissolve->reaction workup Perform reaction workup and purification reaction->workup end End of Experiment workup->end

References

Methodological & Application

Application Notes and Protocols for Z-Tyr-OtBu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Z-Tyr-OtBu, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, is a valuable amino acid derivative that offers an orthogonal protection scheme, enabling the synthesis of protected peptide fragments. This application note provides detailed protocols and data for the effective use of this compound in SPPS, particularly for applications in convergent peptide synthesis and the preparation of peptides with post-translational modifications.

The benzyloxycarbonyl (Z) group provides stable N-terminal protection that is resistant to the acidic conditions typically used for the removal of tert-butyl (tBu) based side-chain protecting groups. Conversely, the tBu ether protecting the tyrosine hydroxyl group is stable to the conditions required for Z-group deprotection, such as catalytic hydrogenation. This orthogonality is crucial for the synthesis of fully protected peptide fragments, which can be purified and then used in fragment condensation strategies to build larger, more complex peptides.

Chemical Properties

PropertyValue
Molecular Formula C21H25NO5
Molecular Weight 371.43 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS
Z-Group Deprotection Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)
OtBu-Group Deprotection Strong acids (e.g., Trifluoroacetic acid - TFA)

Key Applications

  • Convergent Solid-Phase Peptide Synthesis: The primary application of this compound is in the synthesis of protected peptide fragments. These fragments can be cleaved from a highly acid-labile resin with the Z and OtBu groups intact, purified, and then coupled together in solution or on a solid support to form a larger peptide. This approach can improve the overall yield and purity of the final product, especially for long or difficult sequences.

  • Synthesis of Peptides with N-terminal Modifications: The stable Z-group allows for selective deprotection of side-chain protecting groups and subsequent on-resin modifications before the final N-terminal deprotection.

  • Preparation of Tyrosine-Phosphorylated Peptides: The OtBu group provides robust protection for the tyrosine hydroxyl group, which can be selectively deprotected for on-resin phosphorylation.

Experimental Protocols

Protocol 1: Coupling of this compound in SPPS

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, typically as the final amino acid in a protected fragment.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Activation of this compound: In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or Oxyma) in DMF. Add 3 equivalents of DIC to the solution. Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected amino acids can be slower than Fmoc-protected amino acids, so a longer reaction time may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated with a freshly prepared activated this compound solution.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and by-products.

Quantitative Data Summary for Coupling

ParameterValue/ConditionRemarks
Equivalents of this compound 3Relative to the resin loading.
Equivalents of Coupling Reagents 3 (DIC/HOBt)Other coupling reagents like HATU/DIPEA can also be used.
Reaction Time 2-4 hoursMonitor with Kaiser test for completion.
Typical Coupling Efficiency >98%Dependent on the peptide sequence and coupling conditions.[1]
Protocol 2: Cleavage of the Protected Peptide Fragment from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the cleavage of the N-terminally Z-protected peptide from a 2-chlorotrityl chloride resin, keeping the side-chain tBu protecting groups intact.[2][3][4]

Materials:

  • Dried Z-peptide-2-chlorotrityl resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 times) to remove any residual DMF.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1% TFA in DCM.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture for 30-60 minutes at room temperature. The progress of the cleavage can be monitored by taking a small aliquot of the solution, evaporating the solvent, and analyzing the residue by HPLC.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved protected peptide. Wash the resin with additional DCM (2 times) and combine the filtrates.

  • Peptide Precipitation: Concentrate the combined filtrates under reduced pressure to a small volume. Precipitate the protected peptide by adding cold diethyl ether.

  • Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual TFA. Dry the protected peptide fragment under vacuum.

Protocol 3: Selective Deprotection of the Z-Group (On-Resin)

This protocol describes the selective removal of the N-terminal Z-group by catalytic transfer hydrogenation while the peptide is still attached to the resin.[1]

Materials:

  • Z-peptide-resin

  • Palladium on activated carbon (Pd/C, 10%)

  • Formic acid or Ammonium formate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Z-peptide-resin in DMF.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide-resin).

  • Hydrogen Donor Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a hydrogen donor such as formic acid (several equivalents) or ammonium formate (excess).

  • Deprotection Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample. Reaction times can range from a few hours to overnight.

  • Catalyst Removal: Upon completion, thoroughly wash the resin with DMF to remove the catalyst and by-products. A filtration step through a pad of Celite® may be necessary if the catalyst is not fully retained by the resin frit.

Protocol 4: Selective Deprotection of the OtBu-Group (On-Resin)

Selective deprotection of the OtBu group while the Z-group remains intact is less common on-resin but can be achieved under carefully controlled acidic conditions. This is typically performed for on-resin modifications of the tyrosine side chain.

Materials:

  • Z-peptide(Tyr(OtBu))-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane - TIS)

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • Deprotection Cocktail: Prepare a solution of 10-20% TFA in DCM with the addition of scavengers like TIS (2.5%) to prevent side reactions.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for a short period (e.g., 30-60 minutes) at room temperature. The reaction should be carefully monitored to avoid partial cleavage of the Z-group.

  • Washing: After the desired level of deprotection is achieved, quench the reaction by washing the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and DMF.

Workflow and Diagrams

Convergent Solid-Phase Peptide Synthesis Workflow

The use of this compound is particularly advantageous in a convergent SPPS strategy. This workflow involves the synthesis of protected peptide fragments, which are then coupled to form the final peptide.

Convergent_SPPS_Workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_ligation Fragment Ligation F1_Resin Start with Resin F1_SPPS Stepwise SPPS (e.g., Fmoc/tBu) F1_Resin->F1_SPPS F1_Z_Tyr_OtBu Couple this compound F1_SPPS->F1_Z_Tyr_OtBu F1_Cleavage Cleave Protected Fragment (e.g., 1% TFA/DCM) F1_Z_Tyr_OtBu->F1_Cleavage F1_Purification Purify Fragment 1 F1_Cleavage->F1_Purification Ligation Couple Purified Fragment 1 to Resin-Bound Fragment 2 F1_Purification->Ligation F2_Resin Start with Resin F2_SPPS Stepwise SPPS (e.g., Fmoc/tBu) F2_Resin->F2_SPPS F2_Deprotection Final Fmoc Deprotection F2_SPPS->F2_Deprotection F2_Purification Wash Resin F2_Deprotection->F2_Purification F2_Purification->Ligation Final_Cleavage Global Deprotection and Cleavage from Resin Ligation->Final_Cleavage Final_Purification Purify Final Peptide Final_Cleavage->Final_Purification Orthogonal_Deprotection Start Z-Tyr(OtBu)-Peptide Z_Deprotection H-Tyr(OtBu)-Peptide Start->Z_Deprotection Catalytic Hydrogenation (e.g., H₂/Pd/C) tBu_Deprotection Z-Tyr-Peptide Start->tBu_Deprotection Acidolysis (e.g., TFA) Global_Deprotection H-Tyr-Peptide Z_Deprotection->Global_Deprotection Acidolysis (e.g., TFA) tBu_Deprotection->Global_Deprotection Catalytic Hydrogenation (e.g., H₂/Pd/C)

References

Application Notes and Protocols for the Incorporation of Z-Tyr-OtBu into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) into peptide sequences. This protected amino acid is a valuable building block for the synthesis of peptides where N-terminal Z-group protection is desired for fragment condensation strategies, and the tert-butyl ether provides robust side-chain protection. The protocols outlined below cover both solid-phase and solution-phase peptide synthesis methodologies.

Introduction

The strategic use of protecting groups is fundamental to successful peptide synthesis. This compound offers an orthogonal protection scheme: the benzyloxycarbonyl (Z) group at the N-terminus is stable to acidic conditions and is typically removed by hydrogenolysis, while the tert-butyl (OtBu) group protecting the phenolic hydroxyl of the tyrosine side chain is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality allows for selective deprotection, a key advantage in the synthesis of complex peptides and protected peptide fragments. The tyrosine side chain's hydroxyl group is nucleophilic and, if left unprotected, can lead to side reactions during coupling, reducing the yield and purity of the target peptide.

Data Presentation

The following tables summarize the expected quantitative data for the incorporation of this compound in peptide synthesis. The data is based on typical yields for similar Z-protected amino acids and standard peptide synthesis procedures.[1][2] Actual yields may vary depending on the specific peptide sequence, coupling efficiency, and purification success.

Table 1: Expected Yields and Purity in Solid-Phase Peptide Synthesis (SPPS)

ParameterExpected ValueNotes
This compound Coupling Efficiency>95%May require longer coupling times or double coupling compared to Fmoc-amino acids.[1]
Overall Crude Peptide Yield60-80%Based on the initial resin loading and the number of coupling cycles.[1]
Purity of Crude Peptide50-70%Highly sequence-dependent; major impurities often include deletion sequences.
Purity after RP-HPLC>95%Dependent on the chromatographic separation of the target peptide from impurities.

Table 2: Representative Yields in Solution-Phase Dipeptide Synthesis

Reaction StepProductTypical YieldPurification Method
CouplingZ-Tyr(OtBu)-Xaa-OR75-90%Flash Column Chromatography
N-terminal Deprotection (Z-group)H-Tyr(OtBu)-Xaa-OR>90%Filtration of catalyst and solvent evaporation
Side-chain Deprotection (OtBu group)Z-Tyr-Xaa-OR>95%Precipitation/Crystallization

Xaa represents any amino acid; R represents an alkyl or benzyl group.

Experimental Protocols

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound as the N-terminal amino acid in a peptide sequence assembled on a solid support using a standard Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Peptide Chain Assembly: Synthesize the peptide sequence on the resin up to the penultimate N-terminal residue using standard Fmoc-SPPS cycles. Each cycle consists of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-amino acid using a suitable activating agent (e.g., HATU/DIPEA).

    • Washing with DMF.

  • Final Fmoc Deprotection: After the coupling of the second to last amino acid, perform a final Fmoc deprotection step as described above to expose the N-terminal amine.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction for completion using a ninhydrin test (a negative test indicates complete coupling). If the coupling is incomplete, the step can be repeated.

  • Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups. The N-terminal Z-group will remain intact.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude Z-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile/water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by LC-MS analysis.

Protocol 2: Incorporation of this compound in Solution-Phase Peptide Synthesis

This protocol outlines the coupling of this compound to an amino acid ester in solution.

Materials and Reagents:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Amine Component: To a solution of the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C, add DIPEA (1.2 equivalents) and stir for 15 minutes to generate the free amine.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.

  • Coupling Reaction: Add the activated this compound solution to the free amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final amino acid Wash3 Wash (DMF) Final_Fmoc_Deprotection->Wash3 Z_Coupling Couple this compound (HATU/DIPEA) Wash3->Z_Coupling Wash4 Wash (DMF/DCM) Z_Coupling->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Z-Peptide Purification->Final_Peptide

Caption: Experimental workflow for the incorporation of this compound in SPPS.

Orthogonal_Protection Start Z-Tyr(OtBu)-Peptide Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Z-group removal Acidolysis Acidolysis (TFA) Start->Acidolysis OtBu-group removal Product1 H-Tyr(OtBu)-Peptide Hydrogenolysis->Product1 Product2 Z-Tyr-Peptide Acidolysis->Product2

Caption: Orthogonal deprotection strategy for Z-Tyr(OtBu)-containing peptides.

References

Application Notes and Protocols for the Coupling of Z-Tyr-OtBu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of protected tyrosine derivatives is a critical step in the synthesis of a vast array of therapeutic peptides. N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) is a frequently utilized building block, particularly in strategies involving fragment condensation where the stable Z-group is required at the N-terminus. However, the steric hindrance presented by both the Z- and tert-butyl (OtBu) protecting groups can pose significant challenges to achieving efficient and complete coupling during Solid-Phase Peptide Synthesis (SPPS).

Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. Furthermore, the selection of an inappropriate activation method can increase the risk of side reactions, most notably racemization at the α-carbon.

This document provides a comprehensive guide to the most effective coupling methods for this compound in SPPS. It includes a comparative summary of common coupling reagents, detailed experimental protocols, and troubleshooting advice to help researchers optimize their synthetic workflows.

Overview of Common Coupling Methods

The successful acylation of a resin-bound amine with the sterically demanding this compound requires robust activation of the carboxylic acid. The choice of coupling reagent is paramount and is typically dictated by a balance of reactivity, cost, and the potential for side reactions. The most common classes of reagents used for this purpose are carbodiimides, and the more potent phosphonium and aminium/uronium salts.

  • Carbodiimides (e.g., DIC/HOBt): This is a classic and cost-effective method. N,N'-Diisopropylcarbodiimide (DIC) activates the carboxylic acid, which then reacts with an additive like 1-Hydroxybenzotriazole (HOBt) to form a reactive ester. This intermediate subsequently acylates the free amine on the resin. While widely used, this method can be slower for hindered couplings.[1]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent that generates the same HOBt-based active ester as carbodiimides but generally offers faster reaction kinetics and is less prone to certain side reactions.[2][3][4] It is particularly effective for difficult couplings with a low risk of racemization.[2]

  • Aminium/Uronium Salts (e.g., HBTU, HATU): These reagents are among the most powerful activators used in SPPS. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient coupling. HATU is generally considered superior to HBTU for challenging sequences, as it reacts faster and further minimizes the risk of epimerization. A key consideration with these reagents is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess, which would terminate chain elongation.

Quantitative Data Summary

The following table summarizes the relative performance of the most common coupling methods for hindered amino acids like this compound. Exact efficiencies and times are sequence-dependent and should be optimized for each specific synthesis.

Coupling MethodReagentsTypical Coupling TimeRelative EfficiencyKey Side Reactions/Considerations
Carbodiimide DIC / HOBt (or Oxyma)2 - 6 hoursGoodSlower kinetics; potential for N-acylurea formation (with DIC, the byproduct is soluble).
Phosphonium Salt PyBOP / DIPEA30 - 120 minutesVery GoodByproducts are non-carcinogenic and water-soluble; low racemization risk.
Aminium Salt HBTU / DIPEA20 - 60 minutesExcellentVery efficient; risk of N-terminal guanidinylation if used in excess.
Aminium Salt HATU / DIPEA15 - 45 minutesSuperiorGenerally faster and lower racemization than HBTU; recommended for highly difficult couplings.

Experimental Protocols

The following are standard manual protocols for coupling this compound onto a deprotected peptide-resin. Reagent equivalents are based on the initial loading of the resin. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) where necessary.

Protocol 1: DIC/HOBt Coupling Method

This protocol is a reliable and cost-effective choice for standard couplings.

Materials:

  • This compound (3.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotected Peptide-Resin (1.0 eq)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 20-30 minutes, then drain the solvent.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in DMF (approx. 5 mL per gram of resin).

  • Add DIC (3.0 eq) to the amino acid solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: HATU Coupling Method

This protocol is recommended for rapid and efficient coupling, especially if the DIC/HOBt method proves sluggish.

Materials:

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotected Peptide-Resin (1.0 eq)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 20-30 minutes, then drain the solvent.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF (approx. 5 mL per gram of resin).

  • Activation & Coupling: Add DIPEA (6.0 eq) to the solution. Immediately add the resulting solution to the swollen resin. Note: Pre-activation time should be minimal to avoid side reactions. The base is added just before introducing the solution to the resin.

  • Agitate the mixture at room temperature for 20-60 minutes.

  • Monitoring: Perform a ninhydrin (Kaiser) test. If the test is positive (blue beads) after 1 hour, the coupling can be repeated with a fresh solution.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: PyBOP Coupling Method

This protocol offers a robust alternative to aminium salts with an excellent safety profile.

Materials:

  • This compound (3.0 eq)

  • PyBOP (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotected Peptide-Resin (1.0 eq)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 20-30 minutes, then drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq) and PyBOP (3.0 eq) in DMF.

  • Activation & Coupling: Add DIPEA (6.0 eq) to the solution and vortex briefly. Immediately add the activated solution to the resin.

  • Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for completion.

  • Washing: Upon completion, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualized Workflows and Logic

General SPPS Coupling Cycle

The diagram below illustrates the standard iterative cycle in Fmoc-based SPPS, highlighting the position of the coupling step.

SPPS_Cycle Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (See Protocols) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Check Final Peptide? Wash2->Check Next_Cycle Next Amino Acid Coupling Check->Next_Cycle No Cleavage Final Cleavage & Deprotection Check->Cleavage Yes Next_Cycle->Deprotection Repeat Cycle

Caption: A standard workflow for a single coupling cycle in Fmoc-SPPS.

Decision Logic for Reagent Selection

Choosing the appropriate coupling reagent is a critical decision. The following diagram outlines a logical approach for selecting a method for coupling this compound.

Reagent_Choice Start Start: Couple this compound CheckHistory Previous success with standard methods? Start->CheckHistory UseStandard Use DIC/HOBt (Protocol 1) CheckHistory->UseStandard Yes CheckDifficulty Is the sequence known to be difficult or aggregation-prone? CheckHistory->CheckDifficulty No / Unsure Monitor Monitor with Kaiser Test UseStandard->Monitor UseHATU Use HATU (Protocol 2) CheckDifficulty->UseHATU Yes UsePyBOP Use PyBOP (Protocol 3) CheckDifficulty->UsePyBOP No UseHATU->Monitor UsePyBOP->Monitor Result Coupling Complete? Monitor->Result Success Success Result->Success Yes Troubleshoot Troubleshoot (See Section 6) Result->Troubleshoot No

Caption: A decision tree for selecting a coupling reagent for this compound.

Troubleshooting

Problem: Incomplete coupling (positive ninhydrin test after extended reaction time).

  • Solution 1: Recouple. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion.

  • Solution 2: Switch Reagent. If a second coupling with a standard reagent like DIC/HOBt fails, switch to a more powerful reagent. If you started with DIC/HOBt, move to HATU or PyBOP for the recoupling step.

  • Solution 3: Capping. If recoupling is unsuccessful, unreacted amines should be "capped" to prevent the formation of deletion sequences. This is achieved by acetylating the free amines using a solution of acetic anhydride and DIPEA in DMF.

  • Solution 4: Increase Equivalents. For subsequent syntheses of the same peptide, consider increasing the equivalents of the amino acid and coupling reagents from 3 eq. to 4 or 5 eq.

  • Solution 5: Address Aggregation. If the resin beads appear clumped or do not swell properly, peptide aggregation may be inhibiting the reaction. Consider using chaotropic salts or switching to a more specialized resin (e.g., ChemMatrix®) for future attempts.

References

Application Notes and Protocols for Z-Tyr-OtBu in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) is a crucial dually protected amino acid derivative for solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (OtBu) ether safeguards the phenolic hydroxyl group of the tyrosine side chain. This orthogonal protection scheme is particularly advantageous in solution-phase synthesis, allowing for the selective deprotection of the N-terminus for chain elongation and the removal of the side-chain protection under different conditions, thereby minimizing side reactions and simplifying purification.[1]

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale synthesis of short to medium-sized peptides and for the preparation of peptide fragments for convergent synthesis strategies.[1][2] The use of this compound in this methodology is critical for the synthesis of bioactive peptides, pharmaceutical intermediates, and research peptides where the tyrosine residue is essential for biological activity or structural integrity.

Key Applications

  • Synthesis of Bioactive Peptides: this compound is a key building block in the synthesis of various bioactive peptides, including hormones, neuropeptides, and enzyme inhibitors where the tyrosine residue is crucial for receptor binding or catalytic activity.

  • Pharmaceutical Intermediates: It is widely used in the pharmaceutical industry for the synthesis of peptide-based active pharmaceutical ingredients (APIs) and their fragments.

  • Fragment Condensation: The Z-group can be selectively removed without affecting the OtBu group, making Z-Tyr(OtBu)-containing peptides ideal fragments for convergent synthesis strategies to produce larger peptides and small proteins.

  • Structure-Activity Relationship (SAR) Studies: The defined protection strategy allows for the precise and controlled synthesis of peptide analogs for SAR studies in drug discovery.

Experimental Protocols

This section provides detailed protocols for the key steps in solution-phase peptide synthesis using this compound. The synthesis of the dipeptide Z-Tyr(OtBu)-Gly-OEt is described as a representative example.

Protocol 1: Coupling of this compound with Glycine Ethyl Ester

Materials and Reagents:

  • This compound

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve H-Gly-OEt·HCl (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 equivalents) dropwise and stir the mixture for 15-20 minutes to obtain the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM. Stir the solution at 0 °C for 20-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amine solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Z-Tyr(OtBu)-Gly-OEt.

Protocol 2: N-Terminal Deprotection (Z-group removal)

The Z-group is typically removed by catalytic hydrogenation or catalytic transfer hydrogenation.

Materials and Reagents:

  • Z-Tyr(OtBu)-Gly-OEt

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr shaker, or a hydrogen donor like formic acid or ammonium formate for transfer hydrogenation.

Procedure (Catalytic Hydrogenation):

  • Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the N-terminally deprotected dipeptide, H-Tyr(OtBu)-Gly-OEt.

Protocol 3: Side-Chain Deprotection (OtBu-group removal)

The OtBu group is labile to acid and is commonly removed using trifluoroacetic acid (TFA).

Materials and Reagents:

  • H-Tyr(OtBu)-Gly-OEt or Z-Tyr(OtBu)-Gly-OEt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or anisole (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Dissolve the OtBu-protected peptide in a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation).

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the peptide under vacuum.

Quantitative Data Summary

The following table provides representative yields for the synthesis of di- and tripeptides using Z-protected amino acids in solution-phase synthesis. Actual yields may vary depending on the specific amino acid sequence, coupling reagents, and reaction conditions.

StepProductYield RangePurity (Post-Purification)Reference (Analogous Synthesis)
Coupling Z-Tyr(OtBu)-Xxx-OR70-90%>95%
Z-Deprotection H-Tyr(OtBu)-Xxx-OR85-95%>98%
OtBu-Deprotection Z-Tyr-Xxx-OR80-95%>95%

(Note: Xxx represents any amino acid, and OR represents an ester protecting group.)

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Workflow for Z-Tyr(OtBu)-Gly-OEt Synthesis cluster_coupling Coupling Stage cluster_deprotection Deprotection Stages start This compound + H-Gly-OEt activate Activate this compound (EDC/HOBt) start->activate couple Couple with H-Gly-OEt activate->couple workup Work-up & Purification couple->workup product1 Z-Tyr(OtBu)-Gly-OEt workup->product1 z_deprotect Z-Group Removal (H2, Pd/C) product1->z_deprotect product2 H-Tyr(OtBu)-Gly-OEt z_deprotect->product2 otbu_deprotect OtBu-Group Removal (TFA) product3 H-Tyr-Gly-OEt otbu_deprotect->product3 product2->otbu_deprotect

Caption: Solution-phase synthesis workflow for a dipeptide using this compound.

Representative Signaling Pathway of a Bioactive Peptide

Many bioactive peptides synthesized using this compound as a precursor, such as neuropeptides or hormones, act through G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade.

G General GPCR Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Bioactive Peptide (e.g., containing Tyr) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation Cascade

Caption: A representative GPCR signaling pathway initiated by a bioactive peptide.

References

Application Notes and Protocols for Z-Tyr-OtBu in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu), a key protected amino acid, in the field of medicinal chemistry. This document details its application in the synthesis of bioactive peptides, particularly focusing on the opioid pentapeptide Leu-enkephalin, and provides detailed protocols for its incorporation using both solid-phase and solution-phase peptide synthesis techniques.

Introduction to this compound

This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The Z-group is notable for its stability under a range of conditions and can be removed by catalytic hydrogenation. The OtBu group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy makes this compound a versatile building block in the synthesis of complex peptides and other pharmaceutical agents.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a protected amino acid building block in peptide synthesis. Its use is critical for:

  • Preventing Unwanted Side Reactions: The protecting groups prevent the reactive amino and carboxyl termini from participating in unintended reactions during peptide chain elongation.

  • Ensuring Regioselectivity: Directing the formation of peptide bonds to the desired locations.

  • Facilitating Purification: The lipophilic nature of the protecting groups can aid in the purification of intermediates.

A significant area of application is in the synthesis of bioactive peptides, such as neuropeptides and hormone analogs. For instance, tyrosine is a critical residue in endogenous opioid peptides like enkephalins, which are involved in pain modulation. The synthesis of analogs of these peptides is a key strategy in the development of novel analgesics.

Data Presentation: Synthesis of Bioactive Peptides

The following tables summarize quantitative data for the synthesis of a model dipeptide (Tyr-Asp) and a bioactive pentapeptide (Leu-enkephalin) analog, showcasing the efficiency of different synthetic methodologies.

Table 1: Comparison of Synthesis Methods for the Dipeptide Tyr-Asp

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Overall Yield 85%75%92%
Purity (crude) >90%>85%>98%
Reaction Time ~24 hours~48 hours~12 hours
Scalability HighModerateLow to Moderate
Reagent Cost HighModerateLow (enzyme can be recycled)
Environmental Impact High (large solvent volumes)ModerateLow (aqueous media)

Data adapted from a comparative guide on dipeptide synthesis.[1]

Table 2: Representative Yields in the Synthesis of a Leu-enkephalin Analog

Synthesis StepMethodYieldPurity
Peptide Chain Assembly Solid-Phase Peptide Synthesis (Fmoc/tBu)>95% (per coupling step)Intermediate
Cleavage and Deprotection TFA-mediated~80-90%Crude
Purification Preparative RP-HPLC~50-70% (of crude)>95%
Overall Yield (after purification) Solid-Phase Peptide Synthesis (Fmoc/tBu)~30-50%>95%

Yields are representative and can vary based on the specific sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using both solution-phase and solid-phase methodologies.

Protocol 1: Solution-Phase Synthesis of a Dipeptide Fragment (Z-Tyr-Gly-OMe)

This protocol describes the coupling of Z-Tyr-OH (with the carboxylic acid deprotected) to Glycine methyl ester.

Materials:

  • Z-Tyr-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Activation of Z-Tyr-OH: Dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes.

  • Neutralization of H-Gly-OMe·HCl: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM and cool to 0 °C. Add DIPEA (1.1 eq) and stir for 15 minutes.

  • Coupling Reaction: Add the neutralized H-Gly-OMe solution to the activated Z-Tyr-OH solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using Fmoc/tBu Strategy

This protocol outlines the manual solid-phase synthesis of Leu-enkephalin on a Rink Amide resin, which yields a C-terminally amidated peptide. Z-Tyr(OtBu)-OH can be substituted for Fmoc-Tyr(tBu)-OH in the final coupling step if an N-terminal Z-protection is desired.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH (or Z-Tyr(OtBu)-OH for the final coupling)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt, and DIPEA

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Iterative):

    • For each amino acid (Leu, Phe, Gly, Gly, Tyr), pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

    • Repeat steps 2 and 3 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[2]

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

The bioactive peptides synthesized using this compound, such as Leu-enkephalin, exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway initiated upon receptor activation.

Opioid_Signaling cluster_membrane Ligand Leu-enkephalin Opioid_Receptor Opioid Receptor (GPCR) Ligand->Opioid_Receptor G_Protein Heterotrimeric G-protein (Gαi/βγ) Opioid_Receptor->G_Protein activates G_alpha Gαi-GTP G_Protein->G_alpha dissociates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels modulates cAMP cAMP AC->cAMP produces ATP ATP Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity leads to K_channel K+ Channel (GIRK) Ca_channel Ca2+ Channel Efflux K+ Efflux (Hyperpolarization) K_channel->Efflux Influx Ca2+ Influx Inhibition Ca_channel->Influx Efflux->Neuronal_Activity Influx->Neuronal_Activity SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test Wash2->Check Repeat Repeat Coupling Check->Repeat Incomplete Next_AA Next Amino Acid in Sequence? Check->Next_AA Complete Repeat->Coupling Next_AA->Deprotection Yes Final_Wash Final Wash & Dry Next_AA->Final_Wash No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

References

Application Notes and Protocols for the Deprotection of the Z group from Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from N-benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-OtBu) is a critical step in peptide synthesis and the development of complex pharmaceutical intermediates. The choice of deprotection strategy is paramount to ensure high yield and purity of the desired product, H-Tyr-OtBu, while preserving the acid-labile tert-butyl (OtBu) ester group. These application notes provide a comprehensive overview of the most common and effective methods for Z-group deprotection from this compound, complete with detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting the optimal conditions for their specific needs.

Deprotection Strategies and Mechanisms

The primary methods for the removal of the Z group involve catalytic hydrogenation and acidolysis. The selection of a particular method depends on the substrate's sensitivity to acid, the presence of other functional groups, and the desired scale of the reaction.

  • Catalytic Hydrogenation: This is the most common and generally cleanest method for Z-group deprotection. It involves the use of a palladium catalyst (typically on a carbon support) and a source of hydrogen. The reaction proceeds under mild conditions and the byproducts, toluene and carbon dioxide, are easily removed. A variation of this method is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor in situ, avoiding the need for gaseous hydrogen.

  • Acidolysis: Strong acids can cleave the Z group. However, this method requires careful consideration due to the acid sensitivity of the tert-butyl ester. Strong acids like hydrogen bromide (HBr) in acetic acid can be effective, but may also lead to the cleavage of the OtBu group and potential side reactions on the tyrosine ring. Milder acidic conditions using trifluoroacetic acid (TFA) are generally not sufficient to cleave the Z group but can be used for the removal of other protecting groups.

Comparative Data of Deprotection Methods

The following table summarizes the typical reaction conditions, yields, and purities for the deprotection of the Z group from this compound using various methods. This data has been compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and scale.

Deprotection MethodReagents & ConditionsReaction TimeTypical YieldTypical PurityNotes
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, RT, 1 atm2-16 h>95%>98%Clean reaction, easy workup. Catalyst can be filtered off.
Catalytic Transfer Hydrogenation 10% Pd/C, Formic Acid, Methanol, RT1-4 h90-98%>97%Avoids the use of hydrogen gas. Formic acid is a convenient hydrogen donor.
Catalytic Transfer Hydrogenation 10% Pd/C, 1,4-Cyclohexadiene, Ethanol, RT1-3 h~95%>97%Effective and rapid method.
Acidolysis 33% HBr in Acetic Acid, RT1-2 hVariableVariableRisk of OtBu group cleavage and tyrosine alkylation. Scavengers may be needed.

Experimental Protocols

Protocol 1: Z-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Z group using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • Methanol (reagent grade)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • The flask is evacuated and backfilled with hydrogen gas (a balloon filled with hydrogen is sufficient for small-scale reactions). For larger scales, a Parr hydrogenator is recommended.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude H-Tyr-OtBu.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Z-Group Deprotection via Catalytic Transfer Hydrogenation

This protocol utilizes formic acid as a hydrogen donor, offering a convenient alternative to gaseous hydrogen.

Materials:

  • This compound

  • Methanol (reagent grade)

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (88-98%)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (10-20% by weight of the substrate).

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Evaporate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the product as needed.

Protocol 3: Z-Group Deprotection via Acidolysis with HBr in Acetic Acid

This method is rapid but requires careful control to minimize side reactions.

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid if necessary, or use it directly if it is an oil.

  • Add 33% HBr in acetic acid (5-10 equivalents) to the substrate at room temperature with stirring.

  • Monitor the reaction closely by TLC. The reaction is usually complete in 1-2 hours.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated product (H-Tyr-OtBu hydrobromide salt) by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove residual reagents.

  • Dry the product under vacuum. Note that this method yields the hydrobromide salt of the product and may also lead to partial or complete removal of the OtBu group.

Visualizing the Chemistry and Workflows

To aid in the understanding of the deprotection process, the following diagrams have been generated using the DOT language.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products Z_Tyr_OtBu This compound H_Tyr_OtBu H-Tyr-OtBu Z_Tyr_OtBu->H_Tyr_OtBu H2, Pd/C (Catalytic Hydrogenation) Toluene Toluene CO2 CO2

Caption: Chemical transformation during catalytic hydrogenation of this compound.

Deprotection_Workflow start Start: this compound dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Perform Hydrogenation (H2 gas or H-donor) add_catalyst->hydrogenation monitor Monitor Reaction (TLC/HPLC) hydrogenation->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify Product (if necessary) evaporate->purify end End: H-Tyr-OtBu purify->end

Caption: General experimental workflow for catalytic hydrogenation deprotection.

Decision_Tree question1 Is the substrate sensitive to acid? method1 Catalytic Hydrogenation or Catalytic Transfer Hydrogenation question1->method1 No question2 Is gaseous hydrogen available and desirable? question1->question2 Yes method4 Acidolysis (e.g., HBr/AcOH) with caution question1->method4 Yes, but OtBu is labile method2 Catalytic Transfer Hydrogenation (CTH) question2->method2 No method3 Standard Catalytic Hydrogenation question2->method3 Yes

Caption: Decision tree for selecting a Z-group deprotection method.

Potential Side Reactions and Mitigation

During the deprotection of this compound, particularly under acidic conditions, several side reactions can occur:

  • Cleavage of the tert-Butyl Ester: The OtBu group is labile to strong acids. Methods employing HBr in acetic acid can lead to the formation of H-Tyr-OH as a byproduct. To minimize this, reaction times should be kept short and the temperature low.

  • Alkylation of the Tyrosine Ring: The carbocation generated from the cleavage of the Z group can potentially alkylate the electron-rich aromatic ring of tyrosine, leading to undesired byproducts. This is more prevalent in strong acid conditions. The use of scavengers, such as anisole or thioanisole, can help to trap these carbocations.

  • Catalyst Poisoning: If the substrate contains sulfur, it can poison the palladium catalyst, inhibiting the hydrogenation reaction. For this compound, this is not a concern, but it is a crucial consideration for sulfur-containing peptides.

Conclusion

The deprotection of the Z group from this compound can be achieved efficiently using several methods. Catalytic hydrogenation and catalytic transfer hydrogenation are generally the preferred methods due to their mild reaction conditions, high yields, and clean reaction profiles, which are compatible with the acid-sensitive tert-butyl ester. Acidolysis offers a faster alternative but requires careful optimization to prevent side reactions. The choice of the optimal method should be guided by the specific requirements of the synthetic route, available equipment, and the scale of the reaction. The protocols and data provided in these notes serve as a valuable resource for researchers to successfully perform this important transformation.

Application Notes and Protocols for the Cleavage of the OtBu Group from Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective cleavage of the tert-butyl (OtBu) protecting group from N-benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-OtBu) to yield N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH). The tert-butyl group is a common and robust protecting group for the carboxylic acid of tyrosine, widely employed in peptide synthesis and medicinal chemistry due to its stability under various conditions.[1] Its efficient and clean removal is a critical step in many synthetic routes.

The primary method for the deprotection of the OtBu group is acid-catalyzed cleavage.[1] This process involves the protonation of the ester oxygen, followed by the elimination of isobutylene, which is facilitated by the formation of a stable tert-butyl cation.[1]

Data Presentation: Comparison of Cleavage Conditions

The selection of the appropriate cleavage cocktail and reaction conditions is crucial for achieving high yield and purity of the final product, Z-Tyr-OH. The following table summarizes typical conditions and expected outcomes for the acid-catalyzed cleavage of the OtBu group.

Cleavage Reagent/CocktailTypical Reaction TimeTypical YieldPurityNotes
95% TFA in Dichloromethane (DCM)1 - 2 hours>95%HighStandard and highly effective method.
TFA/H₂O (95:5)1 - 2 hours>95%HighWater acts as a scavenger for the tert-butyl cation.[2]
TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5)1 - 2 hours>95%Very HighTIS is a highly effective scavenger, preventing side reactions with the tyrosine ring.[3]
4 M HCl in Dioxane2 - 4 hours~90%GoodA common alternative to TFA.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound using Trifluoroacetic Acid (TFA)

This protocol describes the most common and efficient method for the removal of the OtBu group from this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask (e.g., 10 mL of DCM per 1 gram of this compound).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common cleavage cocktail is a mixture of TFA and DCM (e.g., 1:1 v/v). For enhanced purity, a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5) can be used.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the crude product can be co-evaporated with toluene.

  • Purification: The crude Z-Tyr-OH is often of high purity. If necessary, it can be further purified by precipitation from a solution by adding cold diethyl ether, followed by filtration and washing of the precipitate with cold diethyl ether. For very high purity requirements, column chromatography on silica gel can be performed.

Visualizations

Reaction Scheme

Z_Tyr_OtBu This compound Z_Tyr_OH Z-Tyr-OH Z_Tyr_OtBu->Z_Tyr_OH + isobutylene Isobutylene Z_Tyr_OH->isobutylene + reagents TFA, DCM reagents_node reagents_node->Z_Tyr_OH TFA, DCM

Caption: Chemical transformation of this compound to Z-Tyr-OH.

Experimental Workflow

start Start Dissolve this compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA or Cleavage Cocktail cool->add_reagents react Stir at Room Temperature (1-2h) add_reagents->react monitor Monitor by TLC/HPLC react->monitor workup Evaporate Solvents monitor->workup purify Precipitate with Cold Ether workup->purify end_node End Isolate Pure Z-Tyr-OH purify->end_node

Caption: Step-by-step workflow for the cleavage of the OtBu group.

Mechanism of Acid-Catalyzed Deprotection

ester Z-Tyr-O-tBu Ester protonation Protonated Ester Oxygen is protonated by acid (H+) ester->protonation H+ (from TFA) elimination Carboxylic Acid + tert-Butyl Cation Elimination of the stable tert-butyl cation protonation->elimination C-O bond cleavage isobutylene_formation Isobutylene Deprotonation of the tert-butyl cation elimination->isobutylene_formation -H+ scavenging Alkylated Scavenger Cation is trapped by a scavenger (e.g., TIS) elimination->scavenging + Scavenger

Caption: Mechanism of TFA-mediated OtBu deprotection and scavenging.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) in peptide synthesis. The bulky tert-butyl ether protecting group on the tyrosine side chain, combined with the Z-group on the alpha-amino group, presents a sterically hindered environment, making the choice of coupling reagent critical for successful peptide bond formation. These notes offer a guide to selecting the appropriate coupling reagents and optimizing reaction conditions to achieve high yields and minimize side reactions.

Overview of Coupling Reagents for Sterically Hindered Amino Acids

The primary challenge in coupling sterically hindered amino acids like this compound is the reduced reaction rate, which can lead to incomplete reactions and increased risk of racemization. The selection of a highly efficient coupling reagent is therefore paramount. Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For demanding couplings, phosphonium and aminium/uronium salts are generally preferred due to their higher reactivity.

Key considerations for selecting a coupling reagent:

  • Reactivity: The reagent must be potent enough to activate the carboxylic acid of this compound efficiently in a sterically congested environment.

  • Racemization: The chosen reagent and conditions should minimize the risk of epimerization at the chiral center of the amino acid. Urethane-protected amino acids like this compound are generally less prone to racemization than peptide fragments.[1]

  • Side Reactions: The reagent should not induce side reactions, such as the formation of guanidinium byproducts when using aminium/uronium salts.[2]

  • Solubility: Good solubility of the reagent and byproducts in the reaction solvent is essential for a clean reaction.

Comparative Data of Recommended Coupling Reagents

While a direct comparative study for this compound is not extensively documented, the following table summarizes quantitative data from studies on the coupling of other sterically hindered amino acids. This data provides a strong indication of the expected performance of these reagents with this compound.

Coupling ReagentAdditiveBaseTypical Yield (%)RacemizationKey Strengths & Weaknesses
HATU N/ADIPEA, NMM> 95LowHighly efficient for hindered couplings.
HBTU HOBtDIPEA, NMM90 - 95Low with HOBtGood performance, but can be slightly less reactive than HATU.
PyBOP N/ADIPEA, NMM90 - 95LowEffective for hindered couplings, non-toxic byproducts compared to BOP.[1]
COMU N/ADIPEA, Lutidine> 95Very LowHigh reactivity, water-soluble byproducts for easy removal.[3]
DIC HOBt, OxymaN/A85 - 90Low with additiveCost-effective, but generally slower and less potent for hindered couplings.

Disclaimer: The data in this table is synthesized from multiple sources and studies on various sterically hindered amino acids. Reaction conditions, substrates, and analytical methods may vary. This table should be used as a guideline for reagent selection, and optimization for the specific coupling of this compound is recommended.

Experimental Protocols

Synthesis of Z-Tyr(tBu)-OH

Prior to its use in peptide coupling, Z-Tyr(tBu)-OH must be synthesized. A common method involves the tert-butylation of the phenolic hydroxyl group of Z-Tyr-OH.

Protocol: tert-Butylation of Z-Tyr-OH

  • Dissolution: Dissolve Z-L-Tyr-OMe (N-carbobenzoxy-L-tyrosine methyl ester) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Acid Catalyst: Add a strong acid catalyst, such as sulfuric acid (H₂SO₄).

  • tert-Butylation: Introduce isobutylene gas into the solution or add liquid isobutene.

  • Reaction: Stir the reaction mixture at room temperature for 1-10 days, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to isolate the Z-L-Tyr(tBu)-OMe.

  • Saponification: Hydrolyze the methyl ester of Z-L-Tyr(tBu)-OMe using a base like sodium hydroxide (NaOH) to yield Z-L-Tyr(tBu)-OH.

  • Purification: Purify the final product by recrystallization or chromatography.

G cluster_synthesis Synthesis of Z-Tyr(tBu)-OH Z-Tyr-OMe Z-Tyr-OMe Dissolution Dissolution Z-Tyr-OMe->Dissolution Acid_Catalyst Add H₂SO₄ Dissolution->Acid_Catalyst tBu_Source Add Isobutylene Acid_Catalyst->tBu_Source Reaction_1 Stir at RT (1-10 days) Monitor by TLC tBu_Source->Reaction_1 Workup_1 Aqueous Work-up Reaction_1->Workup_1 Z-Tyr(tBu)-OMe Z-Tyr(tBu)-OMe Workup_1->Z-Tyr(tBu)-OMe Saponification Add NaOH solution Z-Tyr(tBu)-OMe->Saponification Reaction_2 Stir to hydrolyze ester Monitor by TLC Saponification->Reaction_2 Purification Purification Reaction_2->Purification Z-Tyr(tBu)-OH Z-Tyr(tBu)-OH Purification->Z-Tyr(tBu)-OH

Caption: Workflow for the synthesis of Z-Tyr(tBu)-OH.

Peptide Coupling Protocols

The following are generalized protocols for the coupling of this compound to an N-terminally deprotected amino acid or peptide. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Coupling using HATU

  • Activation: In a separate vessel, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Coupling: Add the activation mixture to the solution of the amino component (1 equivalent) in DMF.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours, depending on the steric hindrance of the coupling partner. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_coupling Peptide Coupling Workflow Start This compound + Amino Component Activation Pre-activation: This compound + Coupling Reagent + Base in DMF Start->Activation Coupling Add activation mixture to Amino Component Activation->Coupling Reaction Stir at RT Monitor by TLC/LC-MS Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Dipeptide Product Purification->Product

Caption: General workflow for peptide coupling.

Protocol 2: Coupling using PyBOP

  • Activation: In a separate vessel, dissolve this compound (1.5 equivalents) and PyBOP (1.5 equivalents) in anhydrous DMF.

  • Coupling: Add the activation mixture to the solution of the amino component (1 equivalent) in DMF, followed by the addition of DIPEA (3 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Protocol 3: Coupling using DIC/Oxyma

  • Mixture Preparation: In a reaction vessel, dissolve this compound (1.2 equivalents), the amino component (1 equivalent), and Oxyma (1.2 equivalents) in anhydrous DMF.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature. Reaction times are typically longer than with onium salts, ranging from 4 to 24 hours.

  • Work-up and Purification: After completion, filter off the diisopropylurea byproduct. Perform an aqueous work-up and purify the product as described in Protocol 1.

Potential Side Reactions and Mitigation

When working with this compound, several side reactions can occur. Understanding these and implementing strategies to minimize them is crucial for obtaining a pure product.

  • Racemization: Although the Z-group provides good protection against racemization, it can still occur, especially with prolonged activation times or at elevated temperatures.

    • Mitigation: Minimize the pre-activation time. Use a base with lower basicity if racemization is a concern. The use of additives like HOBt or Oxyma with carbodiimides is known to suppress racemization.

  • Guanidinylation: When using aminium/uronium reagents like HBTU or HATU, a side reaction can occur where the N-terminal amine of the peptide is guanidinylated, leading to a capped and unreactive chain.

    • Mitigation: This can be avoided by pre-activating the carboxylic acid with the coupling reagent before adding it to the amine component.

  • Incomplete Coupling: Due to the steric bulk of this compound, couplings may be slow and incomplete.

    • Mitigation: Use a more potent coupling reagent like HATU or COMU. Increasing the equivalents of the amino acid and coupling reagent (up to 2-3 equivalents) and extending the reaction time can also improve yields.

G cluster_problems Potential Side Reactions and Mitigation Racemization Racemization Mitigation_Racemization Minimize pre-activation time Use additives (HOBt, Oxyma) Racemization->Mitigation_Racemization Guanidinylation Guanidinylation Mitigation_Guanidinylation Pre-activate carboxylic acid Guanidinylation->Mitigation_Guanidinylation Incomplete_Coupling Incomplete_Coupling Mitigation_Incomplete_Coupling Use potent reagents (HATU, COMU) Increase equivalents and reaction time Incomplete_Coupling->Mitigation_Incomplete_Coupling

Caption: Common side reactions and their mitigation strategies.

References

Z-Tyr-OtBu: A Key Building Block for the Synthesis of Biologically Active Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) is a crucial protected amino acid derivative employed in the synthesis of biologically active peptides. Its unique protecting group combination, the Benzyloxycarbonyl (Z) group on the alpha-amino group and the tert-butyl (OtBu) ether on the phenolic hydroxyl side chain of tyrosine, offers strategic advantages in complex peptide synthesis, particularly in the construction of peptide fragments for subsequent condensation or for peptides where N-terminal Z-protection is desired.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of biologically active peptides, with a focus on opioid peptides like Leu-enkephalin, which play a significant role in pain modulation.

Strategic Importance of this compound in Peptide Synthesis

The choice of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The Z-group provides robust protection for the N-terminus and is stable under the acidic conditions typically used to remove tert-butyl-based side-chain protecting groups. This orthogonality is advantageous in strategies that require selective deprotection steps.

The tert-butyl (tBu) group protecting the tyrosine side chain is labile to strong acids like trifluoroacetic acid (TFA), which is commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) to deprotect all acid-labile side chains and release the peptide from the resin.

Application in the Synthesis of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that modulates nociception. The synthesis of Leu-enkephalin and its analogs is a key area of research for developing novel analgesics. The incorporation of Z-Tyr(OtBu)-OH at the N-terminus allows for the synthesis of a fully protected peptide that can be deprotected in a final step or used in fragment condensation strategies.

Quantitative Data Summary for SPPS

The following table summarizes typical quantitative parameters for solid-phase peptide synthesis utilizing the Fmoc/tBu strategy, which is often employed for the assembly of the peptide chain before the final coupling of a Z-protected amino acid. Specific efficiencies can be sequence-dependent and may require optimization.

ParameterTypical Value/ConditionRemarks
Fmoc-Amino Acid Coupling Efficiency>99%Per coupling step, monitored by a qualitative ninhydrin test.
Z-Tyr(OtBu)-OH Coupling Efficiency>95%May require longer coupling times or a double coupling strategy due to potential steric hindrance.
Overall Crude Peptide Yield60-80%Based on the initial loading of the resin.
Purity of Crude Peptide50-70%Sequence-dependent; primary impurities often consist of deletion sequences.
Purity after RP-HPLC Purification>95%Dependent on the success of the chromatographic purification.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of Leu-enkephalin, incorporating Z-Tyr(OtBu)-OH as the final amino acid.

Protocol 1: Solid-Phase Synthesis of Leu-Enkephalin using Fmoc/tBu Strategy

This protocol describes the assembly of the Gly-Gly-Phe-Leu sequence on a pre-loaded Wang resin, followed by the coupling of Z-Tyr(OtBu)-OH.

Materials and Reagents:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH

  • Z-Tyr(OtBu)-OH

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (blue beads).

  • Amino Acid Coupling (Fmoc-Phe-OH and Fmoc-Gly-OH):

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC. Allow to pre-activate for 5-10 minutes.

    • Alternatively, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly).

  • Coupling of Z-Tyr(OtBu)-OH:

    • After the final Fmoc deprotection of the N-terminal Glycine, wash the resin as described above.

    • Prepare the activated Z-Tyr(OtBu)-OH solution as described in step 3.

    • Add the activated Z-amino acid solution to the resin and agitate for 2-4 hours. The coupling of Z-amino acids can be slower.

    • Monitor the reaction for completion with the ninhydrin test.

    • After complete coupling, wash the resin extensively with DMF (7 times) and DCM (5 times).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups, while preserving the N-terminal Z-group. The Z-group is stable to the TFA cleavage conditions.[1]

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to a small volume under a stream of nitrogen.

    • Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.[1]

  • Drying: Dry the peptide pellet under vacuum to obtain the crude N-Z-protected peptide.

Protocol 3: Purification and Analysis

Procedure:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Analyze the purified peptide fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of the final N-Z-protected Leu-enkephalin.

Signaling Pathway and Experimental Workflow

The biological activity of opioid peptides like Leu-enkephalin is mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to an analgesic effect.

opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor Opioid Peptide->Opioid Receptor Binding & Activation G_protein Gαi/oβγ Opioid Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia spss_workflow Resin_Prep 1. Resin Swelling Fmoc_Deprot 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprot Coupling 3. Amino Acid Coupling Fmoc_Deprot->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat for each Fmoc-amino acid Wash->Repeat Repeat->Fmoc_Deprot Yes Z_Coupling 5. Z-Tyr(OtBu)-OH Coupling Repeat->Z_Coupling No Cleavage 6. Cleavage & Deprotection Z_Coupling->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification Analysis 8. LC-MS Analysis Purification->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Z-Tyr-OtBu Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Tyr-OtBu coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this compound into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The coupling of this compound can be challenging due to steric hindrance. The bulky benzyloxycarbonyl (Z) protecting group on the alpha-amino group and the tert-butyl (OtBu) ether on the tyrosine side chain can physically obstruct the approach of the coupling reagents and the amine component, slowing down the reaction rate and potentially leading to incomplete coupling.

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The most common side reactions include:

  • Incomplete coupling: This leads to deletion sequences in the final peptide, which can be difficult to separate.

  • Racemization: The risk of losing the stereochemical integrity of the chiral center of the amino acid is increased with sterically hindered residues, especially with prolonged reaction times or elevated temperatures. The use of additives like HOBt or HOAt can help suppress racemization.

  • Guanidinylation: When using uronium-based coupling reagents like HATU or HBTU in excess, a side reaction can occur where the free amine of the peptide chain is capped with a guanidinium group, preventing further elongation.

Q3: What are the recommended solvents for this compound coupling?

A3: High-purity, anhydrous polar aprotic solvents are recommended. N,N-Dimethylformamide (DMF) is the most common choice. Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete reaction. For both solid-phase and solution-phase, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to analyze a small cleaved sample to quantify the extent of the reaction.

Troubleshooting Guide

Issue: Low Coupling Efficiency / Incomplete Reaction

Possible Cause 1: Insufficient Activation

The bulky nature of this compound may require a more potent activation method than standard amino acids.

  • Solution:

    • Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.

    • Consider switching to a more powerful activating agent such as HATU, HCTU, or COMU.[1]

    • Use an appropriate additive like HOBt or Oxyma Pure to enhance reactivity.

Possible Cause 2: Steric Hindrance

The protecting groups on this compound are sterically demanding, which can slow down the reaction kinetics.

  • Solution:

    • Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or even overnight).

    • Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.

    • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.

Possible Cause 3: Peptide Aggregation (SPPS)

The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible.

  • Solution:

    • Switch to a more suitable solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF to disrupt secondary structures.

    • Perform the coupling at a slightly elevated temperature.

Possible Cause 4: Moisture

Water in the reaction can hydrolyze the activated amino acid, preventing it from coupling.

  • Solution:

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Coupling Reagent Efficiency

While direct head-to-head comparative data for this compound is limited in published literature, the following table provides an overview of expected coupling efficiencies for sterically hindered Z-protected amino acids based on available data for similar residues like Z-Thr(OtBu)-OH and the known reactivity of common coupling reagents.[2] Yields are highly sequence-dependent and may require optimization.

Coupling ReagentAdditiveTypical Coupling TimeExpected EfficiencyNotes
HATU (HOAt integrated)1 - 4 hours>99%Highly effective for hindered couplings. May cause guanidinylation if used in large excess.
HCTU (6-Cl-HOBt integrated)1 - 4 hours>99%A very efficient and cost-effective alternative to HATU.
PyBOP (HOBt generated)2 - 6 hours>98%A reliable phosphonium salt-based reagent.
COMU (Oxyma integrated)1 - 3 hours>99%Excellent performance with reduced risk of racemization. Byproducts are water-soluble, simplifying workup in solution-phase.[1]
DIC/HOBt HOBt2 - 8 hours>95%A classic and cost-effective method, though may be slower and less efficient for highly hindered couplings.
DIC/Oxyma Oxyma Pure2 - 6 hours>98%A safer and often more efficient alternative to DIC/HOBt.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes the manual coupling of this compound onto a resin with a free N-terminal amine using HATU.

Materials:

  • Z-Tyr(OtBu)-OH

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Wash the resin thoroughly with DMF (3 x 10 mL).

  • Amino Acid Activation: In a separate vessel, dissolve Z-Tyr(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the resin and repeat steps 2-4 (double coupling).

  • Washing: Once the Kaiser test is negative (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL). The resin is now ready for the next step in the synthesis.

Protocol 2: Solution-Phase Coupling of this compound

This protocol describes a representative solution-phase coupling of this compound to an amino acid ester using HCTU.

Materials:

  • Z-Tyr(OtBu)-OH

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl, saturated NaHCO₃ solution, and brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Amine Component Preparation: Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.2 equivalents). Stir for 15 minutes to generate the free amine.

  • Carboxyl Component Activation: In a separate flask, dissolve Z-Tyr(OtBu)-OH (1.0 equivalent) and HCTU (1.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: Add the activated carboxyl component solution to the free amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency cause1 Insufficient Activation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Peptide Aggregation? (SPPS) start->cause3 cause4 Moisture Present? start->cause4 solution1 Use Stronger Reagent (HATU, COMU) Ensure Reagents are Fresh cause1->solution1 solution2 Increase Reaction Time Increase Temperature (with caution) Double Couple Increase Concentration cause2->solution2 solution3 Use NMP or add LiCl Increase Temperature cause3->solution3 solution4 Use Anhydrous Solvents Work Under Inert Atmosphere cause4->solution4

Caption: Troubleshooting workflow for low this compound coupling efficiency.

SPPS_Workflow cluster_0 SPPS Cycle Resin_Prep Resin Swelling & Washing Activation Activate Z-Tyr(OtBu)-OH (e.g., with HATU/DIPEA) Resin_Prep->Activation Coupling Couple to Resin (2-4h, RT) Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Decision Complete? Monitoring->Decision Washing Wash Resin (DMF, DCM) End Complete Washing->End Start Start Start->Resin_Prep Decision->Coupling  No (Double Couple) Decision->Washing  Yes

Caption: General experimental workflow for SPPS coupling of this compound.

References

Preventing side reactions with Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for preventing side reactions when using Z-Tyr-OtBu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in peptide synthesis?

This compound is a valuable amino acid derivative for specialized applications in peptide synthesis, particularly for the synthesis of complex peptides and protected peptide fragments. The benzyloxycarbonyl (Z) group on the N-terminus and the tert-butyl (OtBu) group on the tyrosine side chain offer an orthogonal protection scheme. This allows for the selective removal of one protecting group while the other remains intact, providing precise control over peptide modification and ligation strategies.

Q2: What does the "orthogonal protection" of this compound entail?

The Z and OtBu groups are considered orthogonal because they can be removed under different chemical conditions:

  • The Z-group is stable to the basic conditions of Fmoc deprotection and mild acidic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.

  • The OtBu group is stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).

This orthogonality is crucial for strategies like fragment condensation, where protected peptide segments are synthesized and then coupled together.

Q3: What are the most common side reactions associated with the use of this compound?

The most common side reactions occur during the deprotection of the OtBu group. The cleavage of the t-butyl group generates a reactive tert-butyl cation. This cation can cause:

  • Alkylation: The tert-butyl cation can re-attach to electron-rich amino acid residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) itself, leading to undesired alkylated side products.[1]

  • Incomplete Deprotection: Steric hindrance around the tyrosine side chain can sometimes lead to incomplete removal of the OtBu group, resulting in a mixture of fully and partially deprotected peptides.

During the coupling step, potential side reactions include:

  • Racemization: Activation of the carboxylic acid of this compound can lead to a loss of stereochemical purity (racemization), although the urethane-based Z-group is known to suppress this.[2]

  • Incomplete Coupling: Due to the steric bulk of both the Z and OtBu groups, coupling reactions may be slower or less efficient, leading to deletion sequences in the final peptide.

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptom: Monitoring of the coupling reaction (e.g., by Kaiser test) indicates the presence of unreacted free amines on the resin, or mass spectrometry of the final peptide shows a significant deletion of the Tyr residue.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance This compound is a sterically hindered amino acid. Standard coupling conditions may not be sufficient for complete reaction. Consider the following:Use a more potent coupling reagent: Reagents like HATU, HCTU, or COMU are generally more effective for hindered couplings than HBTU or DIC/HOBt.[3]Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight.Double coupling: Perform the coupling step twice before moving to the next deprotection step.Increase temperature: Carefully raising the reaction temperature to 40-50°C can improve coupling efficiency, but be aware of the increased risk of racemization.
Poor Resin Swelling Inadequate swelling of the peptide-resin can limit the accessibility of reagents. Ensure the resin is fully swollen in a suitable solvent like DMF or NMP before coupling.
Suboptimal Solvent For difficult sequences prone to aggregation, NMP may be a better solvent than DMF due to its superior solvating properties.

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

The following table provides a comparative overview of the performance of various coupling reagents in promoting the coupling of sterically hindered amino acids. The data is synthesized from multiple studies and serves as a general guideline.

Coupling ReagentTypical Yield (%)Typical Racemization (%)Key Advantages
DIC/HOBt 70-851-5Cost-effective, widely used.
HBTU/DIPEA 85-95<2Fast reaction times, good for routine synthesis.
HATU/DIPEA >95<1Highly efficient for hindered couplings, low racemization.[3][4]
HCTU/DIPEA >95<1Similar to HATU, often more cost-effective.
COMU/DIPEA >95<1High efficiency, non-explosive byproducts.

Note: Yields and racemization levels are highly dependent on the specific amino acid sequence, reaction conditions, and analytical methods used.

G Experimental Workflow: Overcoming Incomplete Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a more potent coupling reagent (HATU, HCTU, COMU) start->reagent time Increase coupling time (4-6 hours or overnight) start->time double Perform double coupling start->double temp Increase temperature (40-50°C, with caution) start->temp solvent Switch solvent to NMP start->solvent success Coupling Complete (Negative Kaiser Test) reagent->success time->success double->success temp->success solvent->success

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Issue 2: Side Product Formation During OtBu Deprotection

Symptom: HPLC or mass spectrometry analysis of the crude peptide after cleavage reveals unexpected peaks, often with a mass increase of +56 Da, corresponding to tert-butylation of sensitive residues.

Possible Cause & Solutions:

The primary cause is the reaction of the tert-butyl cation, generated during the cleavage of the OtBu protecting group, with nucleophilic side chains of other amino acids. The solution is to use a "scavenger cocktail" to trap these reactive cations.

Selection of Scavenger Cocktails for TFA Cleavage

The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide.

Peptide ContainsRecommended Scavenger Cocktail (v/v)Rationale
No sensitive residues TFA/H₂O/TIS (95:2.5:2.5) TIS (triisopropylsilane) is an effective scavenger for tert-butyl cations. Water helps to hydrolyze the cations.
Trp TFA/H₂O/TIS/EDT (94:2.5:1:2.5) EDT (ethanedithiol) is a potent scavenger that helps prevent modification of the indole side chain of Trp.
Met TFA/H₂O/TIS/Thioanisole (90:5:2.5:2.5) Thioanisole helps to prevent the S-alkylation of methionine.
Cys TFA/H₂O/TIS/EDT (94:2.5:1:2.5) EDT is effective at protecting the free thiol group of cysteine.
Multiple sensitive residues (Trp, Met, Cys) Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) A robust cocktail for complex peptides with multiple sensitive residues.

Quantitative Effectiveness of Scavenger Cocktails

The following table illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT>98%<2%

Note: Data is illustrative. The optimal scavenger cocktail should be determined empirically for each specific peptide.

G Mechanism of Side Product Prevention During Deprotection start Z-Tyr(OtBu)-containing peptide + TFA cation tert-butyl cation (+C(CH₃)₃) start->cation product Deprotected Peptide (High Purity) start->product Successful Deprotection side_reaction Side Reaction: Alkylation of Trp, Met, Cys, Tyr cation->side_reaction scavenger Scavenger (e.g., TIS, EDT) cation->scavenger trapped Trapped Cation scavenger->trapped

Caption: Role of scavengers in preventing side reactions during OtBu deprotection.

Issue 3: Racemization of this compound during Coupling

Symptom: Chiral HPLC analysis or enzymatic digestion of the final peptide reveals the presence of the D-Tyr enantiomer.

Possible Causes & Solutions:

Racemization can occur during the activation of the carboxylic acid, especially in the presence of a strong base.

Possible CauseRecommended Solution
Over-activation Avoid prolonged pre-activation times before adding the activated amino acid to the resin.
Strong Base The choice of base can influence the extent of racemization. While DIPEA is commonly used, for sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.
Coupling Reagent The addition of racemization-suppressing additives like HOBt or Oxyma Pure to the coupling reaction is highly recommended, especially when using carbodiimide reagents like DIC.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound

This protocol is a general guideline for manual solid-phase peptide synthesis (SPPS) and may require optimization.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF for 30-60 minutes.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., DIPEA, 6 equivalents).

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the swollen resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of Z-amino acids can be slower than Fmoc-amino acids.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.

  • Washing: After a complete reaction, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Cleavage and Deprotection of the OtBu Group

This protocol is for the cleavage of the peptide from the resin and the simultaneous deprotection of the OtBu group.

  • Resin Preparation: Wash the final peptide-resin with DCM to remove residual DMF and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate fresh cleavage cocktail based on the peptide sequence (see table above). For a peptide without sensitive residues, use TFA/H₂O/TIS (95:2.5:2.5 v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. The Z-group will remain intact under these conditions.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the TFA solution to approximately 10 volumes of cold diethyl ether. A white precipitate should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.

References

Troubleshooting incomplete deprotection of Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Z-Tyr-OtBu.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the complete deprotection of this compound?

Complete deprotection of this compound to yield Tyrosine requires a two-step process due to the orthogonal nature of the Z (benzyloxycarbonyl) and OtBu (tert-butyl ether) protecting groups. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved under strong acidic conditions.

Q2: I am observing incomplete removal of the Z-group during catalytic hydrogenation. What are the common causes and solutions?

Incomplete Z-group deprotection is a common issue. The primary causes include catalyst inactivation, insufficient hydrogen pressure, or poor catalyst quality.[1] Ensure your starting material is free from sulfur-containing impurities, which can poison the palladium catalyst.[1] Using a fresh, high-quality catalyst and ensuring vigorous stirring can also improve reaction efficiency.[1]

Q3: My HPLC analysis shows a significant amount of starting material remaining after TFA treatment for OtBu deprotection. Why is this happening?

Incomplete OtBu deprotection can result from insufficient acid concentration, short reaction times, or low temperatures.[2][3] For sterically hindered substrates, harsher conditions or longer reaction times may be necessary. The hygroscopic nature of Trifluoroacetic acid (TFA) means that the presence of water can decrease its effective acidity, slowing down the deprotection process.

Q4: After TFA deprotection of the OtBu group, I see an unexpected peak in my HPLC/LC-MS with a mass increase of 56.1 Da. What is this side product?

This peak corresponds to the tert-butylation of the tyrosine phenolic ring. The cleavage of the OtBu group generates a reactive tert-butyl cation, which can alkylate the nucleophilic aromatic ring of tyrosine. This is a common side reaction that can be minimized by using scavengers. The mass difference of 56.1 Da corresponds to the addition of a tert-butyl group.

Q5: How do scavengers work, and which ones should I use for OtBu deprotection?

Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive tert-butyl cation, preventing it from reacting with your product. For tyrosine, common and effective scavengers include triisopropylsilane (TIS) and water. A widely used cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Troubleshooting Guides

Incomplete Z-Group Deprotection (Catalytic Hydrogenation)
SymptomPossible CauseRecommended Solution
Slow or stalled reaction Catalyst Poisoning: Sulfur-containing impurities in the substrate or solvent.Purify the starting material to remove sulfur contaminants. Consider using an alternative deprotection method if the substrate contains sulfur.
Poor Catalyst Quality/Activity: The Palladium on Carbon (Pd/C) catalyst may be old or from a poor batch.Use a fresh, high-quality Pd/C catalyst.
Insufficient Hydrogen Pressure: Atmospheric pressure may be inadequate for complete reaction.Increase hydrogen pressure, for example, by using a Parr hydrogenator (up to 50 psi).
Inadequate Mixing: Poor contact between the catalyst, substrate, and hydrogen.Ensure vigorous stirring or agitation of the reaction mixture.
Multiple byproducts observed Over-reduction: Other functional groups in the molecule are being reduced.Consider using transfer hydrogenolysis, which can offer better selectivity.
Incomplete OtBu-Group Deprotection (Acidolysis)
SymptomPossible CauseRecommended Solution
Starting material remains Insufficient Acid Strength/Concentration: The concentration of TFA is too low, or water has reduced its effective acidity.Increase the concentration of TFA (e.g., from 50% to 95% in a solvent like DCM). Use fresh, anhydrous TFA.
Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion.Increase the reaction time from 1-2 hours up to 4 hours. Gentle heating may be applied for resistant substrates.
Steric Hindrance: The OtBu group is not easily accessible to the acid.Employ longer reaction times and potentially a higher concentration of TFA.
Alkylated side product detected Reactive tert-butyl cation: The liberated tBu cation is alkylating the tyrosine ring.Add scavengers to the cleavage cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation
  • Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures (e.g., 50 psi).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, H-Tyr-OtBu.

Protocol 2: OtBu-Group Deprotection using a TFA Cleavage Cocktail
  • Reaction Setup: Dissolve the H-Tyr-OtBu (obtained from Protocol 1) in the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use enough cocktail to fully dissolve the substrate.

  • Deprotection: Stir the solution at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the deprotection by reverse-phase HPLC. Incomplete deprotection will be indicated by a peak with a longer retention time than the fully deprotected product.

  • Isolation: After completion, precipitate the deprotected tyrosine by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Washing: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether two more times to remove residual TFA and scavengers.

  • Drying: Dry the final product under vacuum.

Visual Guides

Deprotection_Workflow cluster_Z_deprotection Step 1: Z-Group Deprotection cluster_OtBu_deprotection Step 2: OtBu-Group Deprotection Z_Tyr_OtBu This compound Reaction_Z Catalytic Hydrogenation (H2, Pd/C, MeOH) Z_Tyr_OtBu->Reaction_Z H_Tyr_OtBu H-Tyr-OtBu Reaction_Z->H_Tyr_OtBu Reaction_OtBu TFA / Scavengers (e.g., TIS, H2O) Tyrosine Tyrosine (Final Product) Reaction_OtBu->Tyrosine H_Tyr_OtBu_2->Reaction_OtBu Troubleshooting_Z_Deprotection Start Incomplete Z-Deprotection? Check_Catalyst Is the catalyst fresh and high quality? Start->Check_Catalyst Check_Pressure Is H2 pressure sufficient? Check_Catalyst->Check_Pressure Yes Use_New_Catalyst Use fresh Pd/C Check_Catalyst->Use_New_Catalyst No Check_Purity Is starting material free of sulfur? Check_Pressure->Check_Purity Yes Increase_Pressure Increase H2 pressure (e.g., 50 psi) Check_Pressure->Increase_Pressure No Purify_SM Purify starting material Check_Purity->Purify_SM No Success Reaction Complete Check_Purity->Success Yes Increase_Pressure->Success Use_New_Catalyst->Success Purify_SM->Success Troubleshooting_OtBu_Deprotection Start Incomplete OtBu-Deprotection? Check_Side_Product Alkylated side product observed? Start->Check_Side_Product Check_Conditions Are reaction time and TFA concentration adequate? Check_Side_Product->Check_Conditions No Add_Scavengers Add Scavengers (TFA/TIS/H2O 95:2.5:2.5) Check_Side_Product->Add_Scavengers Yes Increase_Time_TFA Increase reaction time (2-4h) and/or TFA concentration Check_Conditions->Increase_Time_TFA No Success Reaction Complete Check_Conditions->Success Yes Add_Scavengers->Success Increase_Time_TFA->Success

References

Technical Support Center: Managing Solubility of Z-Tyr-OtBu Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Z-Tyr-OtBu containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do peptides containing it often have solubility issues?

A1: this compound is a protected form of the amino acid tyrosine. The 'Z' group (Benzyloxycarbonyl) protects the N-terminus, and the 'OtBu' group (tert-butyl ester) protects the carboxylic acid end. These large, nonpolar protecting groups contribute significantly to the hydrophobicity of the molecule. When incorporated into a peptide, this compound increases the overall nonpolar character, which can lead to poor solubility in aqueous solutions and a higher tendency for aggregation.

Q2: What is the general solubility profile of this compound?

A2: Due to its hydrophobic nature, this compound is generally poorly soluble in water and other polar protic solvents. It exhibits good solubility in polar aprotic solvents. For instance, it is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2]

Q3: Which solvents are recommended for dissolving peptides containing this compound?

A3: For peptides rich in hydrophobic residues like this compound, it is best to start with a small amount of a strong organic solvent.[3][4] Recommended options include:

  • Dimethyl Sulfoxide (DMSO) [1]

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Once the peptide is dissolved in a minimal amount of one of these organic solvents, the solution can often be carefully diluted with an aqueous buffer to the desired final concentration.

Q4: How can I improve the dissolution of a this compound containing peptide?

A4: Several techniques can aid in dissolving challenging peptides:

  • Sonication: Brief periods of sonication can help break apart aggregates and enhance dissolution.

  • Gentle Warming: Slightly warming the solution may increase solubility, but be cautious as excessive heat can degrade the peptide.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Q5: How should I store stock solutions of this compound containing peptides?

A5: To ensure stability, stock solutions should be aliquoted and stored at -20°C or -80°C. This minimizes freeze-thaw cycles which can lead to peptide degradation and aggregation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized peptide powder will not dissolve in the initial solvent. The peptide is highly hydrophobic and prone to aggregation. The chosen solvent may not be strong enough.1. Use a stronger organic solvent: Start with a small volume of 100% DMSO or DMF. 2. Physical disruption: Use sonication in an ice bath to aid dissolution. 3. Test a small amount first: Before dissolving the entire sample, test the solubility with a small aliquot.
Peptide dissolves in organic solvent but precipitates upon dilution with aqueous buffer. The final concentration of the peptide in the aqueous buffer exceeds its solubility limit. The rapid change in solvent polarity is causing the peptide to crash out of solution.1. Slow, dropwise addition: Add the concentrated peptide stock solution slowly to the vigorously stirring aqueous buffer. 2. Lower the final concentration: The desired final concentration may be too high for the peptide's solubility in the final buffer. 3. Increase the organic solvent percentage: If the experimental conditions allow, a higher final concentration of the organic co-solvent can be used.
The final peptide solution is cloudy or contains visible particulates. Incomplete dissolution or the formation of peptide aggregates.1. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g) to pellet any insoluble material and use the clear supernatant. 2. Re-dissolve and filter: If possible, lyophilize the peptide and attempt to redissolve it using a stronger solvent or a different method. Filter the final solution through a 0.22 µm filter.
Low yield and purity of crude peptide after solid-phase peptide synthesis (SPPS). On-resin aggregation of the hydrophobic peptide chain, leading to incomplete coupling and deprotection steps.1. Incorporate "structure-breaking" residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. 2. Optimize synthesis solvents: Switch from DMF to more disruptive solvents like NMP or a "Magic Mixture" (DCM/DMF/NMP). 3. Use specialized resins: Consider using low-polarity resins.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound and related compounds in various solvents. Data for this compound in solvents other than DMSO is estimated based on its chemical properties and the solubility of similar protected amino acids.

Compound Solvent Solubility Reference
This compound DMSO 200 mg/mL (538.46 mM) ****
This compoundDMFEstimated: High-
This compoundNMPEstimated: High-
This compoundDCMEstimated: Moderate-
This compoundWaterEstimated: Very Low / Insoluble-
Boc-Tyr-OtBuDMSO100 mg/mL (296.38 mM)
Fmoc-Tyr(tBu)-OHDMSO≥10 mg/mL
Fmoc-Tyr(tBu)-OHEthanol0.1-1 mg/mL (Slightly soluble)

Experimental Protocols

Protocol 1: General Solubilization of this compound Containing Peptides
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Initial Dissolution: Add a minimal amount of 100% DMSO (e.g., 50-100 µL) to the lyophilized peptide.

  • Physical Agitation: Vortex the solution vigorously. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise to a stirring aqueous buffer of your choice to reach the desired final concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to centrifuge it to remove any insoluble material.

Protocol 2: Troubleshooting Peptide Aggregation During SPPS
  • Solvent Exchange: If you observe resin clumping or poor swelling during synthesis, switch the solvent from DMF to NMP for all subsequent washing and coupling steps.

  • Chaotropic Agents: Introduce a wash step with a solution containing a chaotropic agent, such as 1M SCN- or ClO4-, to disrupt secondary structures.

  • Elevated Temperature: Perform the coupling and deprotection steps at a slightly elevated temperature (e.g., 30-40°C) to help disrupt peptide aggregation.

  • Incorporate Structure-Disrupting Elements: If synthesizing a long or known "difficult" sequence, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at regular intervals (e.g., every 6th residue) to prevent the formation of stable secondary structures on the resin.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound Peptides start Start with Lyophilized Peptide add_dmso Add minimal 100% DMSO start->add_dmso vortex_sonicate Vortex and/or Sonicate add_dmso->vortex_sonicate check_dissolution Is peptide fully dissolved? vortex_sonicate->check_dissolution add_buffer Slowly add to stirring aqueous buffer check_dissolution->add_buffer Yes troubleshoot Troubleshoot: - Use stronger solvent - More sonication check_dissolution->troubleshoot No final_solution Final Peptide Solution add_buffer->final_solution troubleshoot->add_dmso

Caption: A flowchart illustrating the recommended workflow for solubilizing this compound containing peptides.

troubleshooting_logic Troubleshooting Logic for Peptide Solubility Issues start Problem: Peptide Insoluble check_solvent Is the initial solvent 100% organic (e.g., DMSO)? start->check_solvent use_stronger_solvent Action: Use 100% DMSO or DMF check_solvent->use_stronger_solvent No check_dilution Problem: Precipitates on dilution check_solvent->check_dilution Yes use_stronger_solvent->start dilution_method Was the addition slow and dropwise to a stirring buffer? check_dilution->dilution_method improve_dilution Action: Improve dilution technique dilution_method->improve_dilution No lower_concentration Action: Lower the final peptide concentration dilution_method->lower_concentration Yes improve_dilution->check_dilution check_aggregation Problem: Solution is cloudy lower_concentration->check_aggregation centrifuge Action: Centrifuge and use supernatant check_aggregation->centrifuge

Caption: A decision tree for troubleshooting common solubility problems with this compound peptides.

References

Technical Support Center: Optimization of Z-Tyr-OtBu Deprotection Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of Z-Tyr-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine).

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the selective deprotection of the Z-group from this compound?

A1: The most common and effective method for the selective removal of the benzyloxycarbonyl (Z or Cbz) group is catalytic hydrogenation. This process involves reacting the protected amino acid with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1] Alternative methods, such as catalytic transfer hydrogenation, can also be employed and may offer better selectivity in the presence of other reducible functional groups.[1]

Q2: How can the O-tert-butyl (OtBu) group be selectively removed from this compound?

A2: The O-tert-butyl group is typically removed under acidic conditions, a process known as acidolysis. The most common reagent for this is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM).[2][3] The concentration of TFA can be optimized to ensure complete deprotection while minimizing side reactions.[2]

Q3: What are the primary side reactions to be aware of during the deprotection of this compound?

A3: During the acidolytic cleavage of the OtBu group, a reactive tert-butyl cation is generated. This cation can alkylate the electron-rich phenolic ring of the tyrosine residue, leading to the formation of undesired tert-butylated tyrosine byproducts. During catalytic hydrogenation for Z-group removal, other sensitive functional groups in the molecule could potentially be reduced.

Q4: What are scavengers and why are they crucial for OtBu deprotection?

A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cations generated during acidolysis. By reacting with these cations, scavengers prevent them from modifying the tyrosine ring, thus minimizing the formation of alkylated side products and improving the purity of the desired product.

Troubleshooting Guides

Issue 1: Incomplete or Slow Z-Group Deprotection by Catalytic Hydrogenation
Possible Cause Solution
Catalyst Poisoning Ensure the substrate and solvents are free from sulfur-containing impurities, which can deactivate the palladium catalyst. If sulfur is present in the substrate, consider alternative deprotection methods.
Poor Catalyst Quality Use a fresh, high-quality Pd/C catalyst. Catalyst activity can decrease over time. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Pressure For challenging substrates, atmospheric pressure may be insufficient. Increase the hydrogen pressure (e.g., up to 50 psi or higher) using appropriate equipment like a Parr hydrogenator.
Inadequate Mixing Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas in the heterogeneous reaction mixture.
Poor Substrate Solubility Use a solvent or a mixture of solvents in which the this compound is fully soluble. Common solvents include methanol, ethanol, and ethyl acetate.
Issue 2: Formation of Side Products During OtBu Deprotection with TFA
Possible Cause Solution
Alkylation of Tyrosine Ring This is caused by the tert-butyl cation generated during deprotection. Solution: Add scavengers to the TFA cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, phenol, and thioanisole.
Incomplete Deprotection The concentration of TFA may be too low, or the reaction time may be too short. Solution: Increase the TFA concentration (typically 90-95% in DCM) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Modification of Other Sensitive Residues If the substrate contains other acid-labile protecting groups or sensitive amino acids (e.g., Trp, Met, Cys), they can also be modified. Solution: Use a carefully selected scavenger cocktail. For instance, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust option for peptides with multiple sensitive residues.

Experimental Protocols

Protocol 1: Selective Deprotection of the Z-Group by Catalytic Hydrogenation
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10% w/w of the substrate).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude H-Tyr-OtBu. The product can be further purified if necessary.

Protocol 2: Selective Deprotection of the OtBu-Group using TFA
  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail. A common cocktail is TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio. For substrates with other sensitive residues, more complex cocktails like Reagent K may be necessary.

  • Reagent Addition: Slowly add the freshly prepared cleavage cocktail to the cooled solution of the substrate.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove residual scavengers and byproducts.

  • Drying: Dry the final product, Z-Tyr-OH, under vacuum.

Data Presentation

Table 1: Comparison of Common Scavenger Cocktails for OtBu Deprotection

Scavenger CocktailComposition (v/v/v)Target Residues & ApplicationsReference
TFA/TIS/H₂O 95:2.5:2.5General purpose, effective for scavenging tert-butyl cations. Suitable for peptides without highly sensitive residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Robust cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Particularly effective for Arg(Pbf) deprotection and minimizing side reactions with Trp-containing peptides.
Reagent B TFA/Phenol/TIS/H₂O (88:5.8:2:4.2)Milder, less odorous alternative to thiol-containing cocktails. Effective for scavenging trityl groups.

Visualizations

Deprotection_Workflow cluster_Z_deprotection Z-Group Deprotection (Catalytic Hydrogenation) cluster_OtBu_deprotection OtBu-Group Deprotection (Acidolysis) Z_Tyr_OtBu This compound Reaction_Z Dissolve in Solvent (e.g., MeOH) + Pd/C Catalyst Z_Tyr_OtBu->Reaction_Z Hydrogenation Introduce H₂ Gas (Atmospheric or Higher Pressure) Reaction_Z->Hydrogenation Monitoring_Z Monitor by TLC/LC-MS Hydrogenation->Monitoring_Z Workup_Z Filter Catalyst Concentrate Filtrate Monitoring_Z->Workup_Z Complete H_Tyr_OtBu H-Tyr-OtBu Workup_Z->H_Tyr_OtBu Z_Tyr_OtBu2 This compound Reaction_OtBu Dissolve in DCM Cool to 0°C Z_Tyr_OtBu2->Reaction_OtBu TFA_Cocktail Add TFA/Scavenger Cocktail Reaction_OtBu->TFA_Cocktail Monitoring_OtBu Monitor by TLC/LC-MS TFA_Cocktail->Monitoring_OtBu Workup_OtBu Concentrate Precipitate with Ether Monitoring_OtBu->Workup_OtBu Complete Z_Tyr_OH Z-Tyr-OH Workup_OtBu->Z_Tyr_OH

Caption: General experimental workflows for the selective deprotection of this compound.

Troubleshooting_Logic cluster_Z_troubleshooting Z-Group Deprotection Issues cluster_OtBu_troubleshooting OtBu-Group Deprotection Issues Start Deprotection Issue Observed Incomplete_Z Incomplete/Slow Reaction Start->Incomplete_Z Side_Products Side Products Observed Start->Side_Products Incomplete_OtBu Incomplete Reaction Start->Incomplete_OtBu Check_Catalyst Use Fresh/More Active Catalyst (e.g., Pearlman's) Incomplete_Z->Check_Catalyst No Check_Pressure Increase H₂ Pressure Incomplete_Z->Check_Pressure No Check_Purity Check for Catalyst Poisons (e.g., Sulfur) Incomplete_Z->Check_Purity Yes Add_Scavengers Add/Optimize Scavengers (TIS, Phenol, etc.) Side_Products->Add_Scavengers Optimize_TFA Increase TFA Concentration or Reaction Time Incomplete_OtBu->Optimize_TFA

Caption: Troubleshooting decision tree for this compound deprotection.

References

Side products of tert-butyl cation in Z-Tyr-OtBu deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side product formation during the deprotection of Z-Tyr(OtBu)-OtBu and related tert-butyl protected tyrosine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the acid-catalyzed deprotection of tert-butyl groups on tyrosine?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the tert-butyl ether or ester with a strong acid, such as trifluoroacetic acid (TFA).[1] This highly electrophilic carbocation can then react with nucleophilic residues in the peptide, particularly the electron-rich aromatic ring of tyrosine, leading to undesired alkylation.[1][2]

Q2: What is the most common side product observed during Z-Tyr-OtBu deprotection?

A2: The most common side product is the C-alkylation of the tyrosine phenolic ring by the tert-butyl cation. This results in the formation of 3-tert-butyltyrosine, an isomer of the desired product.[3] This modification can be difficult to separate from the target peptide and can impact biological activity.

Q3: Which amino acid residues, besides tyrosine, are susceptible to modification by the tert-butyl cation?

A3: Other amino acid residues with nucleophilic side chains are also at risk of alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for S-alkylation.

Q4: How can these side reactions be prevented?

A4: The most effective method to prevent these side reactions is to add "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid residues. They effectively trap the carbocation, preventing it from reacting with the peptide.

Q5: What are some commonly used scavengers for this purpose?

A5: A variety of scavengers can be used, often in combination. Common choices include:

  • Triisopropylsilane (TIS): A very effective carbocation scavenger.

  • Water (H₂O): Reacts with the tert-butyl cation to form tert-butanol.

  • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.

  • 1,2-Ethanedithiol (EDT): A common scavenger, especially for peptides containing cysteine.

  • Phenol: Can act as a scavenger and is structurally similar to the tyrosine side chain, offering competitive protection.

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Troubleshooting Guide

Issue 1: My HPLC/LC-MS analysis shows a significant peak with a mass corresponding to the desired product + 56 Da after deprotection.

  • Cause: This mass difference is characteristic of the addition of a tert-butyl group (C₄H₈). The likely cause is the alkylation of the tyrosine side chain by the tert-butyl cation generated during deprotection.

  • Solution:

    • Introduce or Increase Scavengers: If no scavengers were used, add a scavenger cocktail to your next deprotection reaction. A standard starting point is TFA/TIS/H₂O (95:2.5:2.5). If you are already using scavengers, consider increasing their concentration (e.g., to 5% TIS and 5% H₂O) or using a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) if other sensitive residues are present.

    • Optimize Reaction Temperature: Perform the deprotection at room temperature. While lower temperatures can reduce the rate of side reactions, they also significantly slow down the desired deprotection. Elevated temperatures should be avoided as they can increase the rate of alkylation.

Issue 2: The deprotection reaction is incomplete, and I see starting material or partially deprotected intermediates.

  • Cause 1: Insufficient reaction time. Deprotection of sterically hindered tert-butyl groups can be slow.

  • Solution 1: Increase the reaction time. Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 2, 4, and 6 hours) and analyzing them by HPLC to determine the optimal reaction time. Most deprotections are complete within 2-4 hours at room temperature.

  • Cause 2: Insufficient acid strength. While TFA is the standard reagent, highly resistant protecting groups or certain peptide sequences might require stronger acidic conditions.

  • Solution 2: Ensure your TFA is of high purity and anhydrous. If the problem persists, a stronger acid system could be considered, although this may increase the risk of other side reactions. Before resorting to this, ensure reaction time and scavenger choice are fully optimized.

Issue 3: I observe multiple unexpected peaks in my chromatogram after deprotection.

  • Cause: This could be due to a combination of issues, including incomplete deprotection, side-chain alkylation on multiple residues (if Trp, Met, or Cys are present), or degradation of the peptide under prolonged exposure to strong acid.

  • Solution:

    • Systematic Analysis: Use LC-MS to identify the masses of the major byproducts. This will help diagnose the specific side reactions occurring.

    • Optimize the Scavenger Cocktail: Tailor the scavenger cocktail to the specific amino acids in your peptide. For example, if both Tyr and Met are present, a cocktail containing both TIS and thioanisole may be beneficial.

    • Minimize Reaction Time: Determine the minimum time required for complete deprotection to reduce the peptide's exposure to the harsh acidic conditions.

Quantitative Data on Scavenger Effectiveness

Scavenger Cocktail (v/v/w for DTT)% Desired Peptide (by HPLC)% S-tert-butylated Side Product (by HPLC)
TFA/H₂O/TIS (95:2.5:2.5)82.1%17.9%
TFA/H₂O/TIS/DMS (90:5:2.5:2.5)89.7%10.3%
TFA/H₂O/TIS/Thioanisole (90:5:2.5:2.5)91.0%9.0%
TFA/H₂O/TIS/DTT (92.5:5:2.5:1)87.5%12.5%
Data adapted from a study on a C-terminal cysteine-containing peptide and should be considered illustrative for the general effectiveness of scavengers.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of Z-Tyr(OtBu)-OH

This protocol describes a standard procedure for the deprotection of Z-Tyr(OtBu)-OH to Z-Tyr-OH in solution.

Materials:

  • Z-Tyr(OtBu)-OH

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Methyl tert-butyl ether (MTBE), cold (-20°C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup: Dissolve Z-Tyr(OtBu)-OH (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Prepare Cleavage Cocktail: In a separate container, prepare the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Prepare enough cocktail to make up approximately 50% of the final reaction volume.

  • Deprotection: To the stirred solution of the protected amino acid in DCM, add an equal volume of the freshly prepared cleavage cocktail. The final TFA concentration will be approximately 47.5%.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. The progress of the reaction can be monitored by TLC or by taking small aliquots for HPLC analysis.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the DCM and most of the TFA. b. Add cold MTBE (10-20 times the volume of the concentrated residue) to the flask to precipitate the product. c. Vigorously mix the suspension and then transfer it to a centrifuge tube. d. Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes. e. Decant the supernatant MTBE, which contains the scavengers and cleaved tert-butyl byproducts. f. Wash the solid pellet by resuspending it in fresh cold MTBE and repeating the centrifugation and decanting steps two more times. g. After the final wash, dry the white solid product under high vacuum.

Protocol 2: HPLC Analysis of Deprotection Reaction

This protocol provides a starting point for the analysis of the deprotection reaction mixture to separate and quantify the desired product (Z-Tyr-OH) and the primary side product (Z-3-tBu-Tyr-OH).

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    25 70
    30 95
    35 95
    36 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm. The aromatic ring provides strong absorbance at these wavelengths.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude, dried product in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Profile: The tert-butylated side product is more nonpolar than the desired product and will therefore have a longer retention time on a reverse-phase column.

  • Peak 1: Z-Tyr-OH (desired product)

  • Peak 2: Z-3-tBu-Tyr-OH (side product)

Mandatory Visualizations

Deprotection_Mechanism Start This compound Intermediate Protonated Ether Start->Intermediate + H+ TFA H+ (from TFA) Product Z-Tyr-OH (Desired Product) Intermediate->Product - t-Bu+ Side_Product Z-Tyr(3-tBu)-OH (Side Product) tBu_cation tert-Butyl Cation (t-Bu+) tBu_cation->Side_Product Electrophilic Attack Tyr_Ring Tyrosine Phenol Ring Tyr_Ring->tBu_cation

Deprotection mechanism and side product formation.

Scavenger_Mechanism tBu_cation tert-Butyl Cation (t-Bu+) Generated during deprotection Pathway1 Undesired Pathway: Alkylation of Tyrosine tBu_cation->Pathway1 Pathway2 Desired Pathway: Cation Trapping tBu_cation->Pathway2 Side_Product Alkylated Side Product Pathway1->Side_Product Scavenger Scavenger (e.g., TIS, H2O) Pathway2->Scavenger Trapped_Product Neutralized Byproduct (e.g., isobutane, t-butanol) Scavenger->Trapped_Product

The role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Side Product or Incomplete Deprotection Observed by HPLC/MS Check1 Identify the Issue Start->Check1 Issue_Alkylation t-Butylation Side Product (Mass +56 Da) Check1->Issue_Alkylation Alkylation Issue_Incomplete Incomplete Deprotection (Starting material present) Check1->Issue_Incomplete Incomplete Solution_Alkylation1 Add/Optimize Scavenger Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) Issue_Alkylation->Solution_Alkylation1 Solution_Incomplete1 Increase Reaction Time (Monitor by HPLC) Issue_Incomplete->Solution_Incomplete1 Check2 Problem Solved? Solution_Alkylation1->Check2 Check3 Problem Solved? Solution_Incomplete1->Check3 Solution_Alkylation2 Use More Complex Scavenger Mix (e.g., Reagent K) Check2->Solution_Alkylation2 No End Successful Deprotection Check2->End Yes Solution_Incomplete2 Ensure Reagent Quality (Fresh TFA) Check3->Solution_Incomplete2 No Check3->End Yes Solution_Alkylation2->End Solution_Incomplete2->End

Troubleshooting workflow for deprotection issues.

References

Technical Support Center: Z-Tyr-OtBu Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the use of scavengers during the cleavage of the O-tert-butyl (OtBu) group from Z-Tyr-OtBu protected tyrosine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using scavengers during the TFA-mediated cleavage of the OtBu group from this compound?

A1: The primary purpose of scavengers is to prevent the modification of sensitive amino acid residues by reactive cationic species generated during the cleavage reaction. When trifluoroacetic acid (TFA) is used to remove the tert-butyl (tBu) protecting group, a reactive tert-butyl cation is formed.[1] This cation can subsequently alkylate nucleophilic side chains of amino acids like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to the formation of undesired byproducts.[1] Scavengers are nucleophilic compounds that are more reactive towards these carbocations, effectively "trapping" them and preventing them from reacting with the peptide.[1]

Q2: Is the N-terminal Z (benzyloxycarbonyl) group stable during the TFA cleavage of the OtBu group?

A2: Yes, the Z-group is stable under the standard acidic conditions used for the cleavage of tBu ethers, such as treatment with trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the tyrosine side chain while retaining the N-terminal Z-protection, which is particularly useful in strategies like fragment condensation. The Z-group typically requires catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr for its removal.

Q3: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.

  • Tyrosine (Tyr): The phenolic ring of a deprotected tyrosine can be re-alkylated.

Q4: What are some commonly used scavengers and what do they target?

A4: A variety of scavengers are used, often in combination, to create a "cleavage cocktail" tailored to the peptide sequence. Common scavengers include:

  • Triisopropylsilane (TIS): Highly effective at scavenging trityl cations and reducing tert-butyl cations to isobutane.

  • Water: Acts as a scavenger for tert-butyl cations, forming t-butanol.

  • 1,2-Ethanedithiol (EDT): Primarily used to protect cysteine residues and reduce methionine sulfoxide.

  • Thioanisole: Effective in preventing the S-alkylation of methionine and can also protect tryptophan.

  • Anisole: A general scavenger for trapping carbocations.

  • Phenol: Can offer some protection to tyrosine and tryptophan residues.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete OtBu cleavage 1. Insufficient concentration of TFA. 2. Insufficient reaction time or temperature. 3. Steric hindrance around the Tyr(OtBu) residue.1. Ensure the TFA concentration is adequate (typically 95% in the cleavage cocktail). 2. Increase the reaction time (e.g., from 2 hours to 4 hours) or perform the reaction at a slightly elevated temperature (use with caution to avoid side reactions). A time-course experiment is recommended. 3. For particularly difficult sequences, consider a stronger acid system, but this should be approached with caution due to the risk of side reactions.
Observation of unexpected peaks in HPLC/LC-MS (+56 Da) Alkylation of sensitive amino acid side chains (Trp, Met, Cys, Tyr) by the tert-butyl cation.1. Optimize the scavenger cocktail: Ensure your cleavage cocktail contains appropriate scavengers for the sensitive residues in your peptide. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary. 2. Increase scavenger concentration: If side products persist, consider increasing the concentration of the relevant scavenger (e.g., thioanisole for Met-containing peptides).
Low peptide yield after precipitation 1. The peptide is soluble in the precipitation solvent (e.g., diethyl ether). 2. Incomplete cleavage from the resin. 3. Reattachment of the peptide to the resin.1. Concentrate the TFA filtrate to a smaller volume before adding it to cold diethyl ether. Ensure the ether is sufficiently cold (-20°C). If the peptide remains soluble, try a different precipitation solvent like methyl tert-butyl ether (MTBE). 2. After the initial cleavage, wash the resin with a fresh portion of the cleavage cocktail and combine the filtrates. 3. Ensure an effective scavenger cocktail is used to prevent reattachment of the cleaved peptide to the resin linker.
Discoloration of the cleavage mixture Formation of colored by-products, often due to the reaction of scavengers or side reactions with tryptophan.This is not always indicative of a problem with the desired peptide. However, it is crucial to analyze the crude product by HPLC and mass spectrometry to identify the components. Proper purification should remove these colored impurities.

Data Presentation

Comparison of Scavenger Efficiency in Suppressing S-tert-butylation of Cysteine

The following table summarizes the effectiveness of different scavengers in reducing the formation of S-tert-butylated side products during the TFA cleavage of a model peptide containing cysteine. The data is presented as the relative percentage of the S-tert-butylated product as determined by HPLC analysis of the crude peptide.

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)% S-tert-butylated Side Product
No additional scavenger18.6
m-cresol13.5
Anisole11.8
Dimethyl Sulfide (DMS)10.3
Thioanisole9.0
Dithiothreitol (DTT)12.1
1,4-Benzenedimethanethiol (1,4-BDMT)11.2
Triphenylphosphine (PPh₃)14.2
Tris(2-carboxyethyl)phosphine (TCEP)14.8

Data adapted from a study on a model Cys-containing peptide. The efficiency of scavengers can vary depending on the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of Z-Tyr(OtBu)-containing Peptide from Resin

This protocol is suitable for peptides synthesized on Wang or similar acid-labile resins.

Materials:

  • Z-Peptide-Resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Prepare fresh.

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Place the dried Z-peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin from the solution containing the peptide.

  • Wash the resin with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

  • Slowly add the combined TFA filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution) with gentle swirling to precipitate the peptide.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude product by HPLC and mass spectrometry.

Protocol 2: Cleavage using Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing sensitive residues such as Trp, Met, and Cys in addition to Tyr(OtBu).

Materials:

  • Z-Peptide-Resin (dried)

  • Reagent K: TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. Prepare fresh.

  • DCM for washing

  • Cold diethyl ether or MTBE

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Reagent K instead of the standard cleavage cocktail.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Continue with steps 4-11 from Protocol 1 for peptide filtration, precipitation, washing, drying, and analysis.

Mandatory Visualization

Z_Tyr_OtBu_Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Workup Work-up and Isolation cluster_Analysis Analysis Resin Z-Peptide-Tyr(OtBu)-Resin TFA_Cocktail TFA Cleavage Cocktail (TFA/Scavengers) Cleavage_Step Cleavage Reaction (2-4h, RT) TFA_Cocktail->Cleavage_Step Filtration Filtration Cleavage_Step->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation Washing Washing & Drying Precipitation->Washing Crude_Peptide Crude Z-Peptide-Tyr-OH Washing->Crude_Peptide Analysis HPLC & Mass Spec Crude_Peptide->Analysis

Caption: Workflow for the cleavage of a Z-Tyr(OtBu)-containing peptide from solid support.

Scavenger_Mechanism cluster_cleavage TFA-mediated OtBu Cleavage cluster_scavenging Scavenging Pathway cluster_side_reaction Side Reaction Pathway (Undesired) Tyr_OtBu Tyr(OtBu) tBu_cation tert-Butyl Cation (Reactive) Tyr_OtBu->tBu_cation + H+ TFA H+ Trapped_Product Trapped Product (e.g., Isobutane) tBu_cation->Trapped_Product + Scavenger Side_Product Alkylated Side Product tBu_cation->Side_Product + Sensitive Residue Scavenger Scavenger (e.g., TIS, H₂O) Sensitive_Residue Sensitive Residue (e.g., Trp, Met)

Caption: Mechanism of tert-butyl cation scavenging during this compound cleavage.

References

Technical Support Center: Z-Tyr-OtBu & Racemization Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Tyr-OtBu (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine) while minimizing the risk of racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a derivative of the amino acid L-tyrosine, commonly used in peptide synthesis.[1] The 'Z' group (benzyloxycarbonyl or Cbz) protects the alpha-amino group, while the 'OtBu' (tert-butyl ester) group protects the carboxylic acid function. This dual protection makes it a valuable building block in the synthesis of complex peptides.

Q2: What is racemization and why is it a concern when using this compound?

Racemization is the process by which an enantiomerically pure compound, such as L-tyrosine, is converted into a mixture of both L- and D-isomers. In peptide synthesis, this is highly undesirable as it can lead to the formation of diastereomeric peptides with altered biological activity and potential immunogenicity. The activation of the carboxyl group of an amino acid derivative during peptide bond formation can increase the acidity of the α-proton, making it susceptible to abstraction by a base and subsequent reprotonation, which can lead to inversion of the stereocenter.[2]

Q3: How does the 'Z' (benzyloxycarbonyl) protecting group influence racemization?

Urethane-based protecting groups, such as the Z-group, are known to significantly suppress racemization compared to acyl-type protecting groups.[3] This is because the oxygen atom of the urethane can participate in the formation of a 5-membered ring (oxazolone) intermediate, which is less prone to enolization and subsequent racemization. However, under certain conditions, racemization can still occur.

Q4: Are certain amino acids more prone to racemization?

Yes, some amino acids are inherently more susceptible to racemization. Histidine and cysteine are particularly notorious for their high tendency to racemize during coupling reactions.[4] While tyrosine is not as prone as histidine or cysteine, the risk is not negligible and depends heavily on the experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to potential racemization of this compound.

Issue 1: My peptide product shows significant diastereomeric impurities after coupling this compound.

  • Question: What are the likely causes for the observed racemization?

  • Answer: The most probable causes are related to the activation step of this compound. Key factors to investigate are:

    • Choice of Coupling Reagent: Some coupling reagents are more "aggressive" and can promote racemization.

    • Type and Amount of Base: The use of a strong base or an excess amount of base is a primary driver of racemization.[2]

    • Reaction Temperature: Elevated temperatures can increase the rate of racemization.

    • Pre-activation Time: Long pre-activation times before the addition of the amine component can lead to higher levels of the racemized product.

Issue 2: How can I select the appropriate coupling reagent to minimize racemization?

  • Question: Which coupling reagents and additives are recommended for use with this compound?

  • Answer: To minimize racemization, it is advisable to use coupling reagents in combination with racemization-suppressing additives.

    • Recommended Combinations:

      • Carbodiimides (e.g., DCC, DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure is often preferred due to its high efficiency in suppressing racemization and its non-explosive nature compared to HOBt.

      • Uronium/aminium salts like HATU, HBTU, and COMU. While effective, they must be used with caution regarding the amount of base. COMU is reported to be a highly efficient coupling reagent with low racemization levels.

    • Refer to the table below for a comparison of common coupling reagents.

Issue 3: I suspect the base I'm using is causing racemization. What are the best practices for base selection?

  • Question: Which base should I use and in what quantity?

  • Answer: The choice and stoichiometry of the base are critical.

    • Base Type: Opt for weaker tertiary amines. N-methylmorpholine (NMM) is generally a better choice than stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA). In cases with a very high risk of racemization, using an even weaker base like sym-collidine can be beneficial.

    • Stoichiometry: Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction. Typically, one equivalent of base is used if the amine component is a salt, and no additional base is needed for the coupling itself with carbodiimides. For uronium/aminium reagents, follow the manufacturer's protocol, but be mindful that excess base is a common cause of racemization.

Data Presentation

Table 1: Impact of Coupling Reagents and Additives on Racemization

Coupling Reagent/AdditiveGeneral Racemization RiskKey Considerations
DCC / HOBtLowA classic combination that is effective at suppressing racemization. Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
DIC / HOBtLowSimilar to DCC/HOBt, but the diisopropylurea byproduct is more soluble, simplifying purification.
DIC / OxymaPureVery LowOxymaPure is highly effective in preventing racemization and is considered a safer alternative to HOBt.
HATU / BaseModerate to HighA very efficient coupling reagent, but the risk of racemization increases with stronger bases (DIPEA) and longer reaction times.
HBTU / BaseModerate to HighSimilar to HATU, requires careful control of base and reaction conditions.
COMU / BaseLow to ModerateA newer generation uronium salt that generally results in low racemization.

Note: The level of racemization is highly dependent on the specific reaction conditions, including the amino acid sequence, solvent, and temperature.

Experimental Protocols

Protocol: General Procedure for Low-Racemization Coupling of this compound

This protocol outlines a general method for coupling this compound to an amino acid or peptide (H-Xaa-R) in solution phase.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) and the amine component (H-Xaa-R, 1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or a mixture).

    • If the amine component is a hydrochloride or trifluoroacetate salt, add one equivalent of a weak base like N-methylmorpholine (NMM) and stir for 10-15 minutes.

    • In a separate vessel, prepare a solution of the coupling reagent and additive. A recommended combination is DIC (1.05 eq.) and OxymaPure (1.1 eq.) in the same solvent.

  • Reaction Execution:

    • Cool the solution containing this compound and the amine component to 0 °C in an ice bath.

    • Slowly add the pre-prepared solution of the coupling reagent and additive to the reaction mixture with continuous stirring.

    • Maintain the reaction temperature at 0 °C for the first 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, proceed with a standard aqueous work-up to remove water-soluble byproducts.

    • Purify the resulting peptide using column chromatography or recrystallization.

  • Analysis of Racemization:

    • The enantiomeric purity of the final product can be determined by chiral HPLC or by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by HPLC analysis.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the prevention of racemization when using this compound.

RacemizationMechanism Z_Tyr This compound Activated Activated Ester (e.g., with DIC/Oxyma) Z_Tyr->Activated + Coupling Reagent Peptide Desired Peptide (L-Configuration) Activated->Peptide + Amine Component (Fast, Desired Pathway) Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Enolate Anion Oxazolone->Enolate + Base (Slow, Undesired) Enolate->Oxazolone + H+ Racemized_Peptide Racemized Peptide (D-Configuration) Enolate->Racemized_Peptide + Amine Component Base Base Amine Amine Component (H-Xaa-R)

Caption: Mechanism of racemization during peptide coupling.

TroubleshootingWorkflow Start Racemization Detected? CheckReagent Review Coupling Reagent and Additive Start->CheckReagent Yes End Problem Resolved Start->End No UseAdditive Use DIC/OxymaPure or DIC/HOBt CheckReagent->UseAdditive CheckBase Evaluate Base Type and Stoichiometry UseAdditive->CheckBase SwitchBase Switch to Weaker Base (NMM) and Use Stoichiometric Amount CheckBase->SwitchBase CheckTemp Check Reaction Temperature SwitchBase->CheckTemp LowerTemp Run Reaction at 0°C, then RT CheckTemp->LowerTemp LowerTemp->End

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Purification of Peptides Containing Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the N-terminally protected (Z) and side-chain protected (OtBu) tyrosine residue. The bulky and hydrophobic nature of these protecting groups presents unique challenges during peptide purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing Z-Tyr-OtBu?

The primary challenges stem from the physicochemical properties of the Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups. These groups are bulky and hydrophobic, which can lead to:

  • Poor Solubility: The overall hydrophobicity of the peptide increases significantly, potentially causing solubility issues in standard aqueous buffers used for purification.[1][2]

  • Peptide Aggregation: Increased hydrophobicity can promote intermolecular interactions, leading to aggregation and making purification by chromatography difficult.[3]

  • Difficult Chromatographic Separation: The protected peptide will have a much longer retention time on reversed-phase HPLC (RP-HPLC) compared to its deprotected form. This can lead to broader peaks and poor resolution from other hydrophobic impurities.[4]

  • Steric Hindrance: The bulky nature of the protecting groups can sometimes mask the peptide backbone, affecting its interaction with the stationary phase and leading to atypical chromatographic behavior.[4]

Q2: Is it better to purify the peptide with the Z and OtBu groups attached or after their removal?

The purification strategy depends on the overall properties of the peptide and the desired final product.

  • Purification with Protecting Groups: If the final desired product is the fully protected peptide, then purification is performed with the Z and OtBu groups intact. This is often the case when the protected peptide is an intermediate for further solution-phase synthesis. For very hydrophobic final peptides, it can sometimes be advantageous to purify the protected, more soluble precursor and then perform the deprotection step.

  • Purification after Deprotection: If the final product is the deprotected peptide, the Z and OtBu groups are removed during the cleavage from the solid-phase resin. The subsequent purification will then separate the target deprotected peptide from impurities generated during synthesis and cleavage.

Q3: How are the Z and OtBu protecting groups typically removed?

The OtBu group is labile to moderately strong acids and is typically removed concurrently with cleavage from the resin using a standard trifluoroacetic acid (TFA) cocktail. The Z group, however, is generally stable to TFA. Its removal requires harsher conditions, such as:

  • Catalytic Hydrogenolysis: This is a common and mild method using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.

  • Strong Acids: Reagents like hydrogen bromide in acetic acid (HBr/HOAc) can also be used to cleave the Z group.

It is crucial to choose a deprotection strategy that is compatible with the other amino acids in the peptide sequence to avoid unwanted side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor solubility of the crude peptide in the initial mobile phase (e.g., water/acetonitrile/TFA). The peptide is highly hydrophobic due to the Z and OtBu groups and may be aggregating.- Try dissolving the peptide in a stronger organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or trifluoroethanol (TFE) first, and then diluting with the initial mobile phase.- Use sonication to aid dissolution.- For RP-HPLC, inject the sample in a stronger solvent, but be aware that this can affect peak shape.
The peptide peak is very broad and shows poor resolution on RP-HPLC. - The peptide is interacting too strongly with the C18 stationary phase.- On-column aggregation.- Suboptimal mobile phase conditions.- Switch to a less hydrophobic stationary phase, such as C8 or C4.- Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce retention time.- Optimize the gradient slope; a shallower gradient may improve resolution.- Consider using a different organic modifier, such as isopropanol, in the mobile phase.
Multiple peaks are observed in the chromatogram of the purified peptide. - Incomplete removal of protecting groups.- Presence of deletion or truncated sequences from synthesis.- Side reactions during cleavage (e.g., alkylation of tryptophan, oxidation of methionine).- Racemization during synthesis.- Confirm the identity of the main peak and impurities using mass spectrometry (MS).- Optimize the cleavage cocktail and time to minimize side-product formation. Perform small-scale trial cleavages.- For incomplete deprotection, re-subject the peptide to the cleavage/deprotection conditions.
Low recovery of the peptide after purification. - Irreversible adsorption to the HPLC column or other surfaces.- Precipitation of the peptide during fraction collection or processing.- Add a small amount of organic solvent (e.g., isopropanol) to the elution buffer to improve recovery of hydrophobic peptides.- Before lyophilization, ensure the peptide is fully dissolved in the pooled fractions. If necessary, add organic solvent.- Use low-protein-binding tubes and vials.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a this compound Containing Peptide

This protocol provides a general starting point for the purification of a protected peptide. Optimization will be required based on the specific properties of the peptide.

Objective: To purify a peptide containing this compound from synthetic impurities.

Materials:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • Preparative C8 or C4 column

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMF or DMSO) and then dilute with the initial mobile phase to a concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Column Temperature: 40 °C.

    • Gradient: A typical starting gradient would be a linear gradient from 30% to 80% Mobile Phase B over 40 minutes. This will need to be optimized based on the retention time of the target peptide.

  • Fraction Collection: Collect fractions across the major peaks.

  • Analysis: Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity of the desired peptide by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

Protocol 2: Cleavage of the Peptide from the Resin with Retention of the Z-Group

This protocol is for cleaving the peptide from the resin while leaving the Z protecting group on the tyrosine intact. The OtBu group will be removed.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O (freshly prepared).

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

  • Cleavage: Place the dried resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and add this solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two to three times.

    • Dry the peptide pellet under vacuum.

Quantitative Data

The yield and purity of peptides containing this compound can vary significantly depending on the peptide sequence, synthesis efficiency, and purification protocol. The following table provides an illustrative example of expected outcomes at different stages of the process for a hypothetical 10-amino acid peptide containing this compound.

Stage Parameter Typical Value Method of Analysis
Crude Peptide (Post-Cleavage) Purity50-70%Analytical RP-HPLC
Yield70-90% (relative to theoretical)Gravimetric
After RP-HPLC Purification (1st Pass) Purity>95%Analytical RP-HPLC
Yield30-50% (of crude)Gravimetric/UV Spectrophotometry
Final Purified Peptide Purity>98%Analytical RP-HPLC, MS
Overall Yield20-40%Gravimetric/UV Spectrophotometry

Note: These values are estimates and actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis sp_synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin (e.g., TFA Cocktail) sp_synthesis->cleavage Peptide-Resin precipitation Precipitation in Cold Ether cleavage->precipitation Crude Peptide in TFA rp_hplc Preparative RP-HPLC precipitation->rp_hplc Crude Peptide Powder fraction_analysis Fraction Analysis (Analytical HPLC & MS) rp_hplc->fraction_analysis Collected Fractions pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of a peptide containing this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered solubility Poor Solubility? start->solubility resolution Broad/Poorly Resolved Peaks? start->resolution purity Low Purity/Multiple Peaks? start->purity recovery Low Recovery? start->recovery sol_solvents Use Stronger Solvents (DMF, TFE) Dilute into Mobile Phase solubility->sol_solvents sol_hplc_params Change Column (C8/C4) Increase Temperature Optimize Gradient resolution->sol_hplc_params sol_analysis Analyze Impurities (MS) Optimize Cleavage Cocktail purity->sol_analysis sol_recovery Add Isopropanol to Eluent Use Low-Binding Vials recovery->sol_recovery

Caption: Troubleshooting logic for common purification issues with this compound peptides.

References

Validation & Comparative

A Comparative Guide to Z-Tyr-OtBu and Fmoc-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success, influencing yield, purity, and the overall strategic approach. This guide provides an objective comparison between two protected tyrosine derivatives: N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) and N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). While both utilize a tert-butyl (tBu or OtBu) group to protect the side-chain hydroxyl of tyrosine, their N-α-protecting groups, Z and Fmoc respectively, dictate their primary applications in fundamentally different synthesis methodologies.

This comparison is based on the established chemical properties and performance of the broader Z- and Fmoc-based synthesis strategies, as direct head-to-head quantitative data for these specific derivatives in a single peptide synthesis is limited in publicly available literature.

Core Strategic Differences: Solution-Phase vs. Solid-Phase Synthesis

The primary distinction between this compound and Fmoc-Tyr(tBu)-OH lies in their predominant use in either solution-phase or solid-phase peptide synthesis (SPPS).

  • This compound is a cornerstone of classical solution-phase peptide synthesis (LPPS) . In this methodology, all reactions (coupling and deprotection) are carried out in a homogenous solution. While offering scalability, it requires purification after each step to remove excess reagents and byproducts, which can be labor-intensive. Z-protected amino acids are particularly valuable for the synthesis of protected peptide fragments that can be subsequently coupled in a convergent synthesis strategy.[1]

  • Fmoc-Tyr(tBu)-OH is the standard and widely adopted choice for Solid-Phase Peptide Synthesis (SPPS) .[2][3] In SPPS, the growing peptide chain is covalently attached to an insoluble resin support. This simplifies the synthesis process immensely, as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc/tBu strategy is known for its mild reaction conditions and is highly amenable to automation.

Data Presentation: Comparison of Protected Tyrosine Derivatives

The following table summarizes the key characteristics of this compound and Fmoc-Tyr(tBu)-OH, providing a quick reference for their properties and applications in peptide synthesis.

PropertyThis compoundFmoc-Tyr(tBu)-OH
Primary Application Solution-Phase Peptide Synthesis (LPPS), Fragment CondensationSolid-Phase Peptide Synthesis (SPPS)
N-α Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection tert-butyl ether (OtBu)tert-butyl ether (tBu)
N-α Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)Mild base (typically 20% piperidine in DMF)
Side-Chain Deprotection Strong acid (e.g., TFA, HF)Strong acid (e.g., TFA), typically concurrent with resin cleavage
Orthogonality Z-group is orthogonal to tBu side-chain protection.Fmoc group is orthogonal to tBu side-chain protection.
Potential Side Reactions Racemization during coupling (can be minimized with additives).Aspartimide formation in susceptible sequences, racemization (especially with His and Cys), diketopiperazine formation at the dipeptide stage.
Automation Compatibility LowHigh

Performance Comparison

While direct quantitative comparisons are scarce, the performance of these derivatives can be inferred from the general characteristics of their respective synthesis strategies.

Performance MetricZ-Strategy (Solution-Phase)Fmoc-Strategy (Solid-Phase)
Coupling Efficiency Generally high, but requires careful monitoring and purification after each step.Typically very high (>99%) due to the use of excess reagents. Can be monitored using tests like the Kaiser test.
Racemization A risk during activation/coupling, but can be suppressed with additives like HOBt. Urethane-based protecting groups like Z are known to suppress racemization.Generally low for most amino acids. His and Cys are more prone to racemization. The level of racemization can be around 0.4% or less per cycle under optimized conditions.
Overall Yield Can be high, but cumulative losses during intermediate purification steps can be significant.Highly dependent on the peptide sequence and length. For shorter peptides, yields can be very good. Average yields for longer peptides are often in the 20-30% range after purification.
Purity (Crude Product) Purity of the final product depends on the success of each intermediate purification step.Generally high, with major impurities being deletion sequences from incomplete coupling or side-reaction products.
Scalability More readily scalable to large quantities (kilogram scale).Scalable, but can be more expensive and generate more waste at very large scales compared to convergent solution-phase approaches.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are representative protocols for the incorporation of this compound in a solution-phase synthesis and Fmoc-Tyr(tBu)-OH in a solid-phase synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of Z-Tyr(OtBu)-Ala-OMe.

Materials:

  • Z-Tyr(OtBu)-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Amine Salt Neutralization: Dissolve H-Ala-OMe·HCl (1.1 eq) in DCM and cool to 0°C. Add DIPEA (1.2 eq) and stir for 15 minutes to generate the free amine.

  • Carboxyl Group Activation: In a separate flask, dissolve Z-Tyr(OtBu)-OH (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in DCM and stir at 0°C for 20 minutes.

  • Coupling: Add the activated carboxyl solution to the free amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Synthesis of a Dipeptide using Fmoc-Tyr(tBu)-OH

This protocol describes the manual synthesis of Ala-Tyr on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x).

    • In a separate vial, pre-activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Deprotect the N-terminal Fmoc group of the resin-bound tyrosine with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x).

    • Pre-activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x).

  • Final Fmoc Deprotection: Deprotect the N-terminal Fmoc group of alanine with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x) and then DCM (3x).

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The logical flow of peptide synthesis differs significantly between the Z/solution-phase and Fmoc/solid-phase strategies. The following diagrams illustrate these distinct experimental workflows.

G cluster_0 Solution-Phase Synthesis (this compound) cluster_1 Solid-Phase Synthesis (Fmoc-Tyr(tBu)-OH) Z-Tyr(OtBu)-OH Z-Tyr(OtBu)-OH Coupling Coupling Z-Tyr(OtBu)-OH->Coupling H-AA2-OR H-AA₂-OR' H-AA2-OR->Coupling Z-Tyr(OtBu)-AA2-OR Z-Tyr(OtBu)-AA₂-OR' Coupling->Z-Tyr(OtBu)-AA2-OR Purification1 Purification (Chromatography) Z-Tyr(OtBu)-AA2-OR->Purification1 Z-Deprotection Z-Deprotection (Hydrogenolysis) Purification1->Z-Deprotection H-Tyr(OtBu)-AA2-OR H-Tyr(OtBu)-AA₂-OR' Z-Deprotection->H-Tyr(OtBu)-AA2-OR Resin Resin Fmoc-Deprotection1 Fmoc Deprotection (Piperidine) Resin->Fmoc-Deprotection1 Washing1 Washing Fmoc-Deprotection1->Washing1 Coupling1 Couple Fmoc-Tyr(tBu)-OH Washing1->Coupling1 Washing2 Washing Coupling1->Washing2 Fmoc-Deprotection2 Fmoc Deprotection (Piperidine) Washing2->Fmoc-Deprotection2 Washing3 Washing Fmoc-Deprotection2->Washing3 Cleavage Cleavage & Side-Chain Deprotection (TFA) Washing3->Cleavage Peptide Crude Peptide Cleavage->Peptide G cluster_0 This compound Deprotection Pathways cluster_1 Fmoc-Tyr(tBu)-OH Deprotection Pathways Z-Tyr(OtBu)-Peptide Z-Tyr(OtBu)-Peptide H2_PdC H₂/Pd-C Z-Tyr(OtBu)-Peptide->H2_PdC N-α Deprotection TFA TFA Z-Tyr(OtBu)-Peptide->TFA Side-Chain Deprotection H-Tyr(OtBu)-Peptide H-Tyr(OtBu)-Peptide H2_PdC->H-Tyr(OtBu)-Peptide Z-Tyr-Peptide Z-Tyr-Peptide TFA->Z-Tyr-Peptide Fmoc-Tyr(tBu)-Peptide Fmoc-Tyr(tBu)-Peptide-Resin Piperidine Piperidine Fmoc-Tyr(tBu)-Peptide->Piperidine N-α Deprotection H-Tyr(tBu)-Peptide H-Tyr(tBu)-Peptide-Resin Piperidine->H-Tyr(tBu)-Peptide TFA_Cleavage TFA (Cleavage) H-Tyr(tBu)-Peptide->TFA_Cleavage Cleavage & Side-Chain Deprotection H-Tyr-Peptide H-Tyr-Peptide (Crude) TFA_Cleavage->H-Tyr-Peptide

References

A Comparative Guide to Z-Tyr-OtBu and Boc-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in peptide chemistry and drug development, the selection of appropriately protected amino acid derivatives is critical for a successful synthesis campaign. Tyrosine, with its reactive hydroxyl side chain, requires robust protection to prevent unwanted side reactions. This guide provides an objective comparison of two protected tyrosine derivatives: Z-Tyr-OtBu and Boc-Tyr(tBu)-OH, focusing on their chemical properties, applications, and performance in peptide synthesis, supported by established chemical principles.

Introduction to Protecting Group Strategies

In peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups on amino acids, thereby directing the sequence of amide bond formation. The choice of protecting groups dictates the overall synthetic strategy, primarily distinguished by the conditions required for their removal.

Boc-Tyr(tBu)-OH is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). In this approach, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are typically protected by benzyl (Bzl)-based groups or other groups removable by strong acids.

This compound , on the other hand, utilizes the benzyloxycarbonyl (Z) group for Nα-protection. The Z-group is classically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile groups commonly used in both Boc and Fmoc chemistries. This makes it particularly valuable in solution-phase synthesis and for the preparation of protected peptide fragments.[1]

Chemical Properties and Data Presentation

The distinct features of this compound and Boc-Tyr(tBu)-OH arise from their unique combination of protecting groups. Below is a summary of their key chemical and physical properties.

PropertyThis compoundBoc-Tyr(tBu)-OH
Full Name N-Benzyloxycarbonyl-L-tyrosine tert-butyl esterN-tert-Butoxycarbonyl-O-tert-butyl-L-tyrosine
Synonyms Cbthis compoundBoc-O-tert-butyl-L-tyrosine
Molecular Formula C21H25NO5C18H27NO5
Molecular Weight 371.43 g/mol [2]337.41 g/mol [3]
Appearance White to off-white powderWhite powder[4]
Solubility Soluble in organic solvents like DCM, DMFSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF. Insoluble in water.
Storage Temperature -20°C to -80°C2-8°C

Comparison of Protecting Groups and Deprotection Conditions

The primary distinction between these two derivatives lies in their protecting groups and the conditions required for their removal. This orthogonality is a key factor in synthetic strategy design.

Protecting GroupDerivativeLocationCleavage ConditionsOrthogonality
Z (Benzyloxycarbonyl) This compoundNα-amino groupCatalytic hydrogenation (H2/Pd); strong acids (HBr/AcOH)Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.
OtBu (tert-butyl ester) This compoundCα-carboxyl groupAcidolysis (e.g., TFA)Not orthogonal to Boc and tBu side-chain protection.
Boc (tert-butoxycarbonyl) Boc-Tyr(tBu)-OHNα-amino groupMild to strong acids (e.g., TFA)Not fully orthogonal with tBu side-chain protection.
tBu (tert-butyl ether) Boc-Tyr(tBu)-OHSide-chain hydroxylStrong acids (e.g., HF, TFMSA); prolonged TFA treatmentCleaved under similar conditions to Boc, but typically requires stronger acid or longer exposure.

Performance and Applications in Peptide Synthesis

While direct head-to-head quantitative data comparing yields and purity under identical conditions are scarce in the literature, a qualitative and strategic comparison can be made based on their intended applications.

Boc-Tyr(tBu)-OH in Boc-SPPS:

Boc-Tyr(tBu)-OH is the standard choice for incorporating tyrosine in Boc-based solid-phase peptide synthesis. The Boc group is removed at each cycle with trifluoroacetic acid (TFA), and the tert-butyl (tBu) side-chain protection is stable to these conditions but is removed during the final cleavage from the resin, typically with a strong acid like hydrofluoric acid (HF).

  • Advantages : Well-established protocols, suitable for hydrophobic peptides where Fmoc chemistry can be challenging.

  • Disadvantages : Requires the use of hazardous strong acids like HF for final cleavage. The repeated acid treatments can be harsh on sensitive sequences.

This compound in Solution-Phase and Fragment Condensation:

This compound is more commonly employed in solution-phase peptide synthesis. Its key advantage is the orthogonality of the Z-group. The Z-group can be selectively removed by hydrogenation without affecting acid-labile groups like tBu or Boc. This is particularly useful for synthesizing protected peptide fragments that can be later coupled together in a convergent synthesis strategy.

  • Advantages : Offers an orthogonal protection scheme, allowing for fragment condensation strategies. The Z-group is stable under a wide range of conditions.

  • Disadvantages : Hydrogenation is not compatible with peptides containing sulfur (e.g., methionine, cysteine) or other reducible functional groups. The process is less amenable to automation compared to SPPS.

Experimental Protocols and Workflows

Below are representative protocols for the use of each derivative in their respective synthesis strategies.

Protocol 1: Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical cycle for adding a Boc-Tyr(tBu)-OH residue to a growing peptide chain on a solid support.

  • Resin Preparation : The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM).

  • Boc Deprotection : The N-terminal Boc group of the preceding amino acid is removed by treatment with ~25-50% trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.

  • Washing : The resin is washed with DCM to remove residual TFA.

  • Neutralization : The resulting trifluoroacetate salt is neutralized to the free amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Washing : The resin is washed with DCM and then with N,N-dimethylformamide (DMF) to prepare for coupling.

  • Amino Acid Activation & Coupling :

    • In a separate vessel, Boc-Tyr(tBu)-OH (2-4 equivalents) is pre-activated with a coupling reagent like HBTU (0.9-1.9 equivalents) and DIEA (3-6 equivalents) in DMF.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.

  • Washing : The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring : The completion of the coupling reaction is confirmed using a qualitative test for free amines, such as the Kaiser test.

This cycle is repeated for each amino acid in the sequence.

Boc_SPPS_Workflow start Start: Peptide-Resin (N-terminal Boc) deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 2. Wash (DCM) deprotection->wash1 neutralization 3. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM/DMF) neutralization->wash2 coupling 5. Coupling (Activated Boc-Tyr(tBu)-OH) wash2->coupling wash3 6. Wash (DMF/DCM) coupling->wash3 monitoring 7. Kaiser Test wash3->monitoring monitoring->coupling Positive (incomplete) next_cycle Next Cycle or Final Cleavage monitoring->next_cycle Negative

Caption: Workflow for a single coupling cycle in Boc-SPPS.
Protocol 2: this compound in Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide, for example, Z-Tyr(OtBu)-Phe-OMe, in solution.

  • Preparation of Amine Component : To a solution of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) in anhydrous DCM, add DIEA (1.2 equivalents) at 0°C and stir for 15 minutes to obtain the free amine.

  • Activation of Carboxylic Acid : In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0°C for 20 minutes.

  • Coupling Reaction : Add the activated this compound solution to the free amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up :

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude dipeptide by flash column chromatography on silica gel.

  • Z-Group Deprotection (Hydrogenolysis) :

    • Dissolve the purified, Z-protected peptide in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 2-4 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.

Solution_Phase_Workflow cluster_activation Carboxyl Component Activation cluster_amine_prep Amine Component Preparation Z_Tyr_OtBu This compound Activated_Ester Activated Ester Z_Tyr_OtBu->Activated_Ester Activate EDC_HOBt EDC, HOBt in DCM EDC_HOBt->Activated_Ester Coupling Coupling Reaction (12-24h, RT) Activated_Ester->Coupling Phe_OMe_HCl H-Phe-OMe·HCl Free_Amine Free Amine (H-Phe-OMe) Phe_OMe_HCl->Free_Amine Neutralize DIEA DIEA in DCM DIEA->Free_Amine Free_Amine->Coupling Workup Work-up & Purification Coupling->Workup Z_Peptide Purified Z-Peptide Workup->Z_Peptide Deprotection Z-Group Deprotection (H2, Pd/C) Z_Peptide->Deprotection Final_Peptide Final Deprotected Peptide Deprotection->Final_Peptide

Caption: Workflow for solution-phase dipeptide synthesis and deprotection.

Conclusion

The choice between This compound and Boc-Tyr(tBu)-OH is fundamentally a choice of synthetic strategy.

  • Boc-Tyr(tBu)-OH is the established reagent for Boc-based solid-phase peptide synthesis . Its use is governed by a well-understood, albeit aggressive, acid-based deprotection scheme that is amenable to automation.

  • This compound is a more specialized reagent, offering valuable orthogonality for solution-phase synthesis and the strategic preparation of protected peptide fragments . Its deprotection via hydrogenation provides a mild alternative to acidolysis, provided the peptide sequence is compatible.

For routine SPPS, particularly when using the Boc/Bzl strategy, Boc-Tyr(tBu)-OH is the standard and more practical choice. For complex synthetic routes involving the coupling of large, protected fragments, the orthogonal nature of the Z-group makes this compound an invaluable tool in the peptide chemist's arsenal.

References

A Comparative Guide: Z-Protection vs. Fmoc-Protection for Tyrosine Side Chain in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield. When incorporating tyrosine into a peptide sequence, the reactive phenolic hydroxyl group on its side chain necessitates protection to prevent unwanted side reactions. While the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the gold standard for solid-phase peptide synthesis (SPPS), the choice of a compatible side-chain protecting group for tyrosine is a critical consideration. This guide provides an objective comparison between the historical benzyloxycarbonyl (Z) protecting group and the standard tert-butyl (tBu) protection used in Fmoc-based tyrosine chemistry.

Executive Summary: The Orthogonality Principle in Fmoc Chemistry

The core advantage of the Fmoc/tBu strategy in SPPS lies in its orthogonality. The Fmoc group, protecting the α-amine, is labile to basic conditions (typically piperidine), while the tBu group, protecting the tyrosine side chain, is labile to acidic conditions (typically trifluoroacetic acid, TFA).[1][2][3] This allows for the selective deprotection of the α-amine at each cycle of peptide elongation without affecting the side-chain protection. The Z-group, in contrast, is typically removed by catalytic hydrogenolysis or strong acids, which can lead to a lack of orthogonality within a standard Fmoc-SPPS workflow.[4][5]

Performance Comparison: Z vs. tBu Protection for Tyrosine

While direct quantitative comparisons of Z- and tBu-protection for the tyrosine side chain within an Fmoc-SPPS workflow are scarce in literature due to the general incompatibility of the Z-group, a qualitative and theoretical comparison based on their chemical properties reveals clear advantages for the tBu group in this context.

FeatureZ-Protection (Benzyloxycarbonyl)Fmoc-Compatible Protection (tert-Butyl)
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butyl (tBu)
Typical Application Primarily α-amino protection in solution-phase synthesis; side-chain protection in Boc-SPPS.Side-chain protection in Fmoc-SPPS.
Introduction Reaction of tyrosine with benzyl chloroformate.Etherification of the tyrosine hydroxyl group.
Stability Stable to mild acids and bases used in Fmoc deprotection (piperidine).Stable to the basic conditions of Fmoc deprotection (piperidine).
Deprotection Conditions Catalytic hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH, HF), or Na/liquid ammonia.Strong acids (e.g., Trifluoroacetic acid - TFA).
Orthogonality in Fmoc-SPPS Poor. Deprotection by strong acids is not orthogonal to the acid-labile resin linkers and other side-chain protecting groups. Hydrogenolysis is not practical for on-resin cleavage. A variant, 2-BrZ, is reported to be cleaved by piperidine, making it unsuitable for Fmoc-SPPS.Excellent. Cleavage with TFA occurs simultaneously with resin cleavage and deprotection of other tBu-based side-chain protecting groups, but is completely stable to the piperidine used for Fmoc removal.
Side Reactions Risk of incomplete deprotection. Catalytic hydrogenolysis can be incompatible with other functional groups (e.g., sulfur-containing amino acids). Ring alkylation of tyrosine can occur during strong acid cleavage.The tert-butyl cation generated during deprotection can cause alkylation of sensitive residues like tryptophan and tyrosine, necessitating the use of scavengers.

Experimental Protocols

Standard Protocol for Fmoc-Tyr(tBu)-OH in SPPS

This protocol outlines the standard procedure for incorporating Fmoc-Tyr(tBu)-OH into a peptide chain during solid-phase peptide synthesis.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • Dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

  • Wash the resin with DMF (5-7 times).

4. Final Cleavage and Deprotection:

  • After peptide synthesis is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from the tyrosine side chain simultaneously.

  • Precipitate the cleaved peptide in cold diethyl ether.

General Protocol for Z-Protection of Tyrosine Hydroxyl Group (for solution-phase or non-Fmoc strategies)

1. Protection of Tyrosine:

  • Dissolve N-terminally protected tyrosine in a suitable solvent (e.g., aqueous acetone or dioxane).

  • Add a base (e.g., sodium hydroxide).

  • Slowly add benzyl chloroformate (Cbz-Cl) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate and purify the O-Z-protected tyrosine derivative.

2. Deprotection of the Z-Group:

  • Catalytic Hydrogenolysis: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a palladium catalyst (e.g., 10% Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst to obtain the deprotected peptide.

  • Acidolysis: Treat the Z-protected peptide with a strong acid such as HBr in acetic acid or liquid HF. These conditions are harsh and require specialized equipment.

Logical Workflow for Protecting Group Selection in Fmoc-SPPS

G start Start: Synthesizing a Tyrosine-containing Peptide via Fmoc-SPPS strategy Chosen Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS) start->strategy orthogonality Key Principle: Orthogonality Required (Base-labile α-amino protection, Acid-labile side-chain protection) strategy->orthogonality tyr_protection Need to Protect Tyrosine Side Chain (-OH) orthogonality->tyr_protection z_group Option 1: Z-Protection (Cbz) tyr_protection->z_group tbu_group Option 2: tBu-Protection (tert-Butyl) tyr_protection->tbu_group z_deprotection Z-Group Deprotection: - Catalytic Hydrogenolysis - Strong Acids (HF, HBr/AcOH) z_group->z_deprotection tbu_deprotection tBu-Group Deprotection: - Trifluoroacetic Acid (TFA) tbu_group->tbu_deprotection z_compatibility Compatibility Issue: - Hydrogenolysis not feasible on resin. - Strong acids lack orthogonality with Fmoc/tBu strategy. z_deprotection->z_compatibility tbu_compatibility Excellent Orthogonality: - Stable to piperidine (Fmoc removal). - Cleaved by TFA during final cleavage. tbu_deprotection->tbu_compatibility conclusion_z Conclusion: Z-protection is not a suitable choice for the tyrosine side chain in standard Fmoc-SPPS. z_compatibility->conclusion_z conclusion_tbu Conclusion: tBu-protection is the standard and recommended choice for the tyrosine side chain in Fmoc-SPPS. tbu_compatibility->conclusion_tbu

Caption: Workflow for selecting a tyrosine side-chain protecting group in Fmoc-SPPS.

Conclusion

For researchers utilizing Fmoc-based solid-phase peptide synthesis, the choice of a protecting group for the tyrosine side chain is clear. The tert-butyl (tBu) group offers excellent orthogonality, being stable to the basic conditions required for Fmoc-group removal while being easily cleaved with TFA during the final deprotection and resin cleavage step. While the benzyloxycarbonyl (Z) group is a historically significant protecting group, its deprotection conditions (catalytic hydrogenolysis or strong acids) are incompatible with the standard Fmoc-SPPS workflow. Therefore, for efficient and high-purity synthesis of tyrosine-containing peptides via Fmoc chemistry, Fmoc-Tyr(tBu)-OH is the industry-standard and scientifically sound choice.

References

A Researcher's Guide to Confirming Z-Tyr-OtBu Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The successful incorporation of modified amino acids is a critical step in the synthesis of specialty peptides for research, diagnostics, and therapeutic development. Z-Tyr-OtBu, a tyrosine derivative with its alpha-amino group protected by a benzyloxycarbonyl (Z) group and its side-chain hydroxyl group protected by a tert-butyl (OtBu) ether, is a valuable building block in solution-phase peptide synthesis. Verifying the successful and correct incorporation of this protected amino acid is paramount to ensure the integrity and function of the final peptide.

This guide provides a comparative overview of the primary analytical methods used to confirm the incorporation of this compound into a peptide sequence. It details the experimental protocols, presents data in a comparative format, and discusses alternative protecting group strategies.

Comparison of Key Analytical Methods

The confirmation of this compound incorporation relies on detecting the unique chemical and physical properties imparted by the Z and OtBu protecting groups. The following table compares the most common analytical techniques for this purpose.

Analytical Method Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the total molecular weight of the peptide, thereby verifying the mass addition of the this compound residue.High sensitivity and accuracy. Directly confirms the mass of the incorporated residue. Can be coupled with liquid chromatography (LC-MS) for online separation and analysis.[1][2]Does not provide information on the location of the residue in the sequence. Isomeric residues cannot be distinguished.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.The increased hydrophobicity due to the Z and OtBu groups leads to a longer retention time in Reverse-Phase HPLC (RP-HPLC) compared to an unmodified peptide.Excellent for assessing purity and quantifying the product.[3][4] Can be used preparatively to isolate the desired peptide.[4]Retention time is not an absolute confirmation of identity; it should be used in conjunction with other methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.Provides definitive structural confirmation. The aromatic protons of the Z group and the nine equivalent protons of the OtBu group give characteristic signals in the ¹H NMR spectrum.Provides unambiguous structural information, including the location of the modified residue. Can detect subtle structural changes and impurities.Lower sensitivity compared to MS. Requires larger sample amounts and can be complex to interpret for large peptides.
Edman Degradation Sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified.Determines the amino acid sequence. The cycle corresponding to the this compound position will yield a modified phenylthiohydantoin (PTH) derivative with a unique chromatographic signature.Provides direct sequence information.Modified amino acids can be difficult to identify as they are not part of standard PTH-amino acid kits and may exhibit unexpected elution behavior. The N-terminal Z-group would block the sequencing reaction if not removed.

Experimental Protocols

Mass Spectrometry (LC-MS)

This protocol outlines the general procedure for analyzing a peptide sample to confirm the incorporation of this compound.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (50/50 v/v) with 0.1% formic acid or trifluoroacetic acid (TFA), to a concentration of approximately 10-50 pmol/µL.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 150 x 0.3 mm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typical for screening.

    • Flow Rate: 200-300 µL/min.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) is most common for peptides.

    • Mode: Positive ion mode.

    • Analysis: Calculate the expected molecular weight of the peptide with the incorporated this compound residue. The mass of this compound is approximately 399.47 g/mol . Compare the theoretical mass with the observed mass from the deconvoluted mass spectrum.

Expected Data: The mass spectrum should show a peak corresponding to the calculated molecular weight of the peptide containing the this compound residue. For example, for the dipeptide Z-Tyr-Val-OH, the expected m/z would be around 414.32 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

This protocol is for assessing the purity of the peptide and observing the retention time shift due to the hydrophobic this compound residue.

Methodology:

  • Sample Preparation: Dissolve the peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm internal diameter).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A shallow gradient (e.g., 5% to 65% B over 30 minutes) often provides good resolution for peptides.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 214 nm (peptide backbone) and 280 nm (aromatic side chains).

Expected Data: The peptide containing this compound will have a significantly longer retention time compared to a similar peptide containing an unprotected tyrosine due to the increased hydrophobicity of the Z and OtBu groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for obtaining definitive structural confirmation of this compound incorporation.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O). The concentration should be in the range of 0.5-3 mM. Add a chemical shift reference standard like DSS or TMS.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

    • Experiments:

      • ¹H 1D NMR: A standard one-dimensional proton spectrum is often sufficient to identify the characteristic signals of the protecting groups.

      • 2D NMR (COSY, TOCSY): These experiments can be used to assign the signals to specific protons in the peptide sequence if necessary.

Expected Data:

  • OtBu group: A sharp singlet peak at approximately 1.3-1.4 ppm, integrating to 9 protons. The tert-butyl group on tyrosine is an excellent NMR tag.

  • Z group: A multiplet in the aromatic region (approximately 7.3-7.4 ppm) corresponding to the 5 protons of the benzyl ring, and a singlet at around 5.1 ppm for the two benzylic protons (CH₂).

Workflow for Confirmation

The following diagram illustrates a typical workflow for confirming the successful incorporation of a modified amino acid like this compound.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Confirmation cluster_results Results synthesis Incorporate this compound cleavage Cleavage & Deprotection (if applicable) synthesis->cleavage hplc_purify Preparative RP-HPLC cleavage->hplc_purify lcms LC-MS Analysis hplc_purify->lcms Verify Mass hplc_analyze Analytical RP-HPLC hplc_purify->hplc_analyze Assess Purity nmr NMR Spectroscopy hplc_purify->nmr Confirm Structure edman Edman Degradation hplc_purify->edman Sequence Verification mass_ok Correct Mass lcms->mass_ok purity_ok High Purity hplc_analyze->purity_ok structure_ok Correct Structure nmr->structure_ok sequence_ok Correct Sequence edman->sequence_ok final_product Confirmed Product mass_ok->final_product purity_ok->final_product structure_ok->final_product sequence_ok->final_product G start Need to Confirm this compound Incorporation q1 Is this a routine check of a known synthesis? start->q1 q2 Are there concerns about side reactions or isomerization? q1->q2 No ans_lcms Use LC-MS and Analytical HPLC q1->ans_lcms Yes q3 Is the exact position in a long sequence in doubt? q2->q3 No ans_nmr Use NMR Spectroscopy q2->ans_nmr Yes ans_edman Use Edman Degradation or MS/MS q3->ans_edman Yes ans_comprehensive Use a Combination of LC-MS, HPLC, and NMR q3->ans_comprehensive No

References

Navigating Peptide Purity: A Comparative Guide to HPLC Analysis of Peptides Synthesized with Z-Tyr(OtBu)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The choice of protecting groups for reactive amino acid side chains, such as the hydroxyl group of tyrosine, is a critical decision that directly impacts the success of solid-phase peptide synthesis (SPPS) and the purity profile of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for peptides synthesized using N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) versus those synthesized with more common alternative protection strategies.

The Z-group (benzyloxycarbonyl) is a classic N-terminal protecting group, while the OtBu (tert-butyl) group is an acid-labile side-chain protection. This combination offers a unique orthogonal protection scheme.[1] The Z-group's stability to the trifluoroacetic acid (TFA) typically used to cleave tBu-based side-chain protecting groups allows for selective deprotection strategies, which can be advantageous in the synthesis of complex or modified peptides. However, the deprotection of the Z-group itself requires harsher conditions, such as catalytic hydrogenation, which may not be suitable for all peptide sequences or laboratory setups.[1]

This guide will delve into the expected outcomes of HPLC analysis when using this compound, compare it with the widely adopted Fmoc-Tyr(tBu)-OH strategy, and provide the necessary experimental protocols to perform this analysis.

Comparative HPLC Performance: An Illustrative Overview

While direct head-to-head published data for a single peptide synthesized under identical conditions with different protecting group strategies is scarce, we can construct an illustrative comparison based on well-established chemical principles. The hydrophobicity of the protecting groups and the common side reactions associated with each strategy are key determinants of the resulting HPLC chromatogram.

The following table summarizes the expected HPLC analysis results for a hypothetical pentapeptide containing a tyrosine residue, synthesized using two different strategies. This data is representative and intended to highlight the key differences a researcher might observe.

ParameterStrategy A: Z-Tyr(OtBu)Strategy B: Fmoc-Tyr(tBu)-OH
N-Terminal Protection Z (Benzyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Tyr Side-Chain Protection OtBu (tert-butyl)tBu (tert-butyl)
Expected Relative Retention Time LongerShorter
Anticipated Purity (%) 85-95%90-98%
Common Synthesis-Related Impurities - Incomplete Z-group removal- Deletion sequences- Truncated sequences- Diketopiperazine formation- Aspartimide formation (if Asp present)- Deletion sequences

Note: The longer retention time for Strategy A is predicted due to the higher hydrophobicity of the benzyloxycarbonyl (Z) group compared to the final deprotected amine in the target peptide from Strategy B. The final cleaved peptides from both strategies, if fully deprotected, would have similar retention times. The impurities listed are those that might be observed in the crude product before purification.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for peptide synthesis incorporating this compound and the subsequent HPLC analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Z-Tyr(OtBu)

This protocol outlines the manual synthesis of a peptide on a resin support, incorporating Z-Tyr(OtBu) at the N-terminus.

  • Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the first amino acid of the sequence. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-SPPS Cycles: For the main chain elongation, use a standard Fmoc/tBu strategy.

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash thoroughly with DMF.

    • Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HATU (3 equivalents) and an amine base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor completion with a ninhydrin test.

    • Washing: Wash the resin with DMF and Dichloromethane (DCM) and dry under vacuum.

  • Incorporation of this compound:

    • After the final Fmoc deprotection of the peptide chain, dissolve this compound (3-5 equivalents) and an activating agent (e.g., HATU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin and agitate for 2-4 hours. The coupling of Z-amino acids can be slower than Fmoc-amino acids.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). This will cleave the peptide from the resin and remove the OtBu group from tyrosine and other acid-labile side-chain protecting groups, while leaving the N-terminal Z-group intact.[4]

    • Add the cleavage cocktail to the dry peptide-resin and agitate for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice more to remove scavengers.

    • Dry the peptide pellet under vacuum.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Analysis

This is a standard protocol for analyzing the purity of the crude synthetic peptide.

  • Sample Preparation: Dissolve the dried peptide in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).

    • Column Temperature: 30-40 °C to improve peak shape.

    • Injection Volume: 10-20 µL.

  • Gradient Elution:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This is a good starting point for scouting the elution profile.

    • The gradient can be optimized based on the retention time of the target peptide to improve the resolution between the main peak and impurities.

Visualizing the Process

To better understand the workflows and relationships, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis Strategy Selection cluster_deprotection Orthogonal Deprotection Conditions Strategy Choose Synthesis Strategy Z_Tyr This compound Strategy->Z_Tyr Fmoc_Tyr Fmoc-Tyr(tBu) Strategy->Fmoc_Tyr Boc_Tyr Boc-Tyr(Bzl) Strategy->Boc_Tyr Z_deprotect Hydrogenolysis (H2/Pd) Removes Z-group Z_Tyr->Z_deprotect Final N-terminal deprotection Acid_deprotect Acid (e.g., TFA, HF) Removes OtBu, tBu, Bzl, Boc Z_Tyr->Acid_deprotect Side-chain deprotection Fmoc_deprotect Base (e.g., Piperidine) Removes Fmoc-group Fmoc_Tyr->Fmoc_deprotect Iterative N-terminal deprotection Fmoc_Tyr->Acid_deprotect Final cleavage & side-chain deprotection Boc_Tyr->Acid_deprotect Iterative & Final deprotection

Caption: Orthogonal protection strategies in peptide synthesis.

HPLC_Workflow Start Start: Crude Peptide Sample_Prep Sample Preparation (1 mg/mL in H2O/ACN) Start->Sample_Prep HPLC_System RP-HPLC System (C18 Column, TFA buffer) Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Gradient Gradient Elution (5-95% ACN) Injection->Gradient Detection UV Detection (220 nm & 280 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Data Analysis (Peak Integration, Purity % calculation) Chromatogram->Analysis End End: Purity Report Analysis->End

Caption: Experimental workflow for HPLC analysis of peptides.

Conclusion

The use of this compound in peptide synthesis presents a valuable, albeit more classical, alternative to the modern Fmoc-based strategies. Its unique orthogonality can be leveraged for complex synthetic routes. However, researchers should anticipate a different impurity profile and potentially more challenging final deprotection step compared to the Fmoc/tBu approach. A well-optimized RP-HPLC method is essential for accurately assessing the purity of the crude product and guiding the subsequent purification strategy. By understanding the chemical principles behind each synthetic strategy, scientists can better interpret their HPLC data and make informed decisions to achieve their desired high-purity peptide.

References

A Researcher's Guide to Purity Assessment of Peptides Synthesized with Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable experimental outcomes and therapeutic efficacy. When peptides are synthesized incorporating the protected amino acid Z-Tyr-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine), a unique set of potential impurities can arise. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of these specific peptides, supported by experimental data and detailed protocols.

The use of the benzyloxycarbonyl (Z) group for N-terminal protection and the tert-butyl (OtBu) group for the tyrosine side chain introduces the possibility of specific impurities. These can include deletion sequences, truncated sequences, and byproducts from incomplete deprotection of either the Z or OtBu group.[1] The choice of analytical technique is therefore crucial for accurately identifying and quantifying these impurities.

Comparative Analysis of Purity Assessment Methods

The three most common and powerful techniques for assessing peptide purity are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method offers distinct advantages and limitations in terms of sensitivity, precision, and the type of information it provides.

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Amino Acid Analysis (AAA)
Primary Use Quantification of purity and separation of impuritiesIdentification of peptide and impurities by massAbsolute quantification of peptide content and amino acid ratios
Purity Range Typically >95% for purified peptides[2]Not a direct measure of purity, but confirms mass of main peak and impuritiesProvides peptide content, which is a component of overall purity
Sensitivity (LOD) ~0.1% relative area for impurities[3]High (low μM to fmol range)[4][5]Micromolar range
Precision (%RSD) ≤ 2.0% for repeatabilityTypically low single digits< 15% CV
Accuracy Recovery of 98-102% for the main peptideHigh mass accuracy allows for confident identificationHigh for determining absolute peptide amount
Information Provided Retention time, peak area (purity), separation of isomersMass-to-charge ratio (molecular weight), structural information via fragmentationAmino acid composition and ratio, absolute peptide quantity
Limitations May not resolve all co-eluting impurities, requires reference standards for identificationMay not be quantitative without standards, ion suppression can affect accuracyDestructive to the sample, does not detect modified amino acids or impurities without hydrolysis

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity assessment. Below are protocols for the key experiments cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a standard method for determining the purity of a synthetic peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.

  • The concentration should be in the range of 0.2 to 1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

  • Column Temperature: 30-45°C.

3. Data Analysis:

  • Integrate the peak areas of the main peptide and all impurity peaks.

  • Calculate the percent purity using the formula: % Purity = (Area of main peak / Total area of all peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the molecular weight of the target peptide and identify impurities.

1. Sample Preparation:

  • Prepare the sample as described for RP-HPLC.

2. LC-MS Conditions:

  • LC System: Utilize an HPLC or UHPLC system with conditions similar to those for RP-HPLC analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Mass Range: Scan a mass range that includes the expected molecular weights of the target peptide and potential impurities (e.g., m/z 500-2000).

3. Data Analysis:

  • Compare the experimentally determined monoisotopic mass of the main peak with the calculated theoretical mass of the target peptide.

  • Analyze the mass spectra of impurity peaks to identify their molecular weights. This can reveal the presence of truncated sequences, deletion sequences, or peptides with remaining protecting groups. The Z-group may show characteristic fragmentation patterns.

Amino Acid Analysis (AAA)

This protocol is for determining the absolute amount of the peptide.

1. Sample Hydrolysis:

  • Accurately weigh a sample of the lyophilized peptide.

  • Hydrolyze the peptide in 6 M HCl at 110°C for 18-24 hours in a sealed, evacuated tube.

  • Note: The acid-labile OtBu protecting group on tyrosine will be cleaved during this process. The stability of the Z-group is higher, but it can also be cleaved under harsh acidic conditions. The stability of the Tyr(OtBu) side chain during hydrolysis should be considered, as degradation can affect the accuracy of the tyrosine quantification.

2. Amino Acid Separation and Quantification:

  • Separate the resulting free amino acids using ion-exchange chromatography or reversed-phase chromatography after derivatization.

  • Quantify the amount of each amino acid by comparing peak areas to those of known standards.

3. Data Analysis:

  • Calculate the molar amount of each amino acid.

  • Determine the peptide concentration based on the known amino acid sequence and the quantified amounts of stable amino acids.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the logical process for selecting an appropriate purity assessment method, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results start Crude Peptide with this compound hplc RP-HPLC Analysis start->hplc Primary Screen lcms LC-MS Analysis start->lcms Initial ID aaa Amino Acid Analysis start->aaa Quantification hplc->lcms Impurity ID purity Purity (%) hplc->purity identity Identity Confirmation lcms->identity quantity Absolute Quantity aaa->quantity

Workflow for Purity Assessment of this compound Peptides.

The diagram above illustrates the typical workflow for assessing the purity of a peptide synthesized with this compound. RP-HPLC is often the primary screening method to determine the overall purity profile. LC-MS is crucial for confirming the identity of the main product and for identifying the nature of any impurities. Amino Acid Analysis is employed when an absolute quantification of the peptide is required.

Method_Selection_Logic rect_node rect_node goal What is the primary analytical goal? purity_quant Quantify Purity & Separate Impurities? goal->purity_quant identity_confirm Confirm Identity & Identify Impurities? goal->identity_confirm absolute_quant Determine Absolute Amount? goal->absolute_quant hplc Use RP-HPLC purity_quant->hplc Yes lcms Use LC-MS identity_confirm->lcms Yes aaa Use Amino Acid Analysis absolute_quant->aaa Yes

Decision Tree for Selecting a Purity Analysis Method.

This decision tree provides a logical guide for researchers to select the most appropriate analytical method based on their primary objective. If the goal is to quantify the percentage of the pure peptide and separate it from impurities, RP-HPLC is the method of choice. For confirming the molecular identity and characterizing unknown impurities, LC-MS is indispensable. When the absolute concentration of the peptide solution needs to be determined, Amino Acid Analysis is the gold standard.

By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently assess the purity of peptides synthesized with this compound, ensuring the integrity and reliability of their scientific work.

References

A Comparative Guide to Alternative Protecting Group Strategies for Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical consideration in peptide synthesis. This decision directly impacts the overall efficiency, purity, and success of synthesizing complex peptides. This guide provides an objective comparison of commonly employed and alternative protecting group strategies for tyrosine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.

Comparison of Tyrosine Protecting Groups

The following table summarizes the key characteristics of various protecting groups for the tyrosine side chain, including their stability, deprotection conditions, and notable advantages and disadvantages.

Protecting GroupAbbreviationStructureStabilityDeprotection ConditionsAdvantagesDisadvantages
tert-ButyltBu-(CH₃)₃Stable to bases (e.g., piperidine). Labile to strong acids.Trifluoroacetic acid (TFA)-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Quantitative removal is typically achieved within 1-4 hours.[1]High stability in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] Minimizes side reactions during coupling.Can lead to alkylation of scavengers or other sensitive residues if not properly scavenged.
BenzylBzl-CH₂-C₆H₅Stable to mild acids and bases.Strong acids (e.g., HF, TFMSA).[4] Catalytic hydrogenation (H₂/Pd).Compatible with Boc-based SPPS. Can be removed simultaneously with cleavage from the resin in Boc-SPPS.Partially removed by TFA, limiting its use in standard Fmoc-SPPS. Strong acid cleavage can damage sensitive peptides.
2,6-Dichlorobenzyl2,6-Cl₂Bzl-CH₂-C₆H₃Cl₂More acid-stable than Bzl.Strong acids (e.g., HF).Increased acid stability makes it suitable for Boc-SPPS of longer peptides.Requires harsh cleavage conditions.
2-Bromobenzyl2-BrZ-CH₂-C₆H₄BrMore acid-stable than Bzl.Strong acids (e.g., TFMSA, HBr).Provides greater acid stability than Bzl in Boc-SPPS.Limited use in Fmoc-SPPS as it can be partially cleaved by piperidine.
TritylTrt-C(C₆H₅)₃Labile to very mild acids. Stable to bases and catalytic hydrogenation.1-2% TFA in DCM with scavengers (e.g., TIS). Can also be removed with formic acid.Orthogonal to both Fmoc and Boc strategies. Allows for selective deprotection on-resin.The bulky nature of the group can sometimes hinder coupling reactions.
4-MethoxytritylMmt-C(C₆H₅)₂(C₆H₄OCH₃)More acid-labile than Trt.Very mild acid (e.g., 1% TFA in DCM, 0.6 M HOBt in DCM/TFE).Highly acid-sensitive, enabling very mild and selective deprotection.May be too labile for some applications.
o-NitrobenzylONBzl-CH₂-C₆H₄NO₂Stable to acids and bases.Photolysis (UV irradiation, typically around 350 nm).Orthogonal to all standard chemical deprotection methods. Allows for spatiotemporal control of deprotection.Photolysis can sometimes generate side products. Requires specialized equipment.

Experimental Protocols

Deprotection of Tyr(tBu) in Fmoc-SPPS

Objective: To remove the tert-Butyl group from a tyrosine residue during the final cleavage step of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with Tyr(tBu)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of TFA or DCM and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the final product.

On-Resin Deprotection of Tyr(Trt)

Objective: To selectively remove the Trityl group from a tyrosine residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin with Tyr(Trt)

  • Deprotection Solution: 1% TFA and 5% TIS in DCM

  • DCM

  • N,N-Dimethylformamide (DMF)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the deprotection solution.

  • Agitate the mixture for 2 minutes. The solution may turn yellow due to the formation of the trityl cation.

  • Drain the solution and repeat the treatment with fresh deprotection solution until the yellow color is no longer observed (typically 5-10 repetitions).

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin by washing with 10% DIPEA in DMF.

  • Wash the resin with DMF to prepare for subsequent on-resin modifications or final cleavage.

Visualizing Protecting Group Strategies

The following diagrams illustrate the chemical structures of the protecting groups and a typical workflow for solid-phase peptide synthesis.

G cluster_tBu tert-Butyl (tBu) cluster_Bzl Benzyl (Bzl) cluster_Trt Trityl (Trt) cluster_Mmt 4-Methoxytrityl (Mmt) cluster_ONBzl o-Nitrobenzyl (ONBzl) tBu Tyr-O-C(CH₃)₃ Bzl Tyr-O-CH₂-Ph Trt Tyr-O-C(Ph)₃ Mmt Tyr-O-C(Ph)₂(C₆H₄-p-OCH₃) ONBzl Tyr-O-CH₂-(C₆H₄-o-NO₂)

Caption: Chemical structures of common tyrosine protecting groups.

workflow Resin Solid Support Attach_AA1 Attach Fmoc-Tyr(PG)-OH Resin->Attach_AA1 Deprotect_Fmoc Fmoc Deprotection (Piperidine/DMF) Attach_AA1->Deprotect_Fmoc Couple_AA2 Couple next Fmoc-AA-OH Deprotect_Fmoc->Couple_AA2 Repeat Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat Final_Cleavage Final Cleavage & Side-Chain Deprotection Repeat->Final_Cleavage Purify Purify Peptide Final_Cleavage->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

orthogonal_deprotection Peptide_Resin Resin-Bound Peptide with Tyr(Trt) and other acid-labile PGs (e.g., tBu) Selective_Deprotection Selective Tyr(Trt) Deprotection (1% TFA in DCM) Peptide_Resin->Selective_Deprotection On_Resin_Modification On-Resin Modification (e.g., cyclization, labeling) Selective_Deprotection->On_Resin_Modification Final_Cleavage Global Deprotection and Cleavage (e.g., 95% TFA) On_Resin_Modification->Final_Cleavage Modified_Peptide Purified Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Workflow for orthogonal deprotection and on-resin modification.

References

Safety Operating Guide

Safe Disposal of Z-Tyr-OtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the responsible management of Z-Tyr-OtBu waste in research and development settings.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, use an absorbent material to contain the substance, and dispose of the contaminated materials as chemical waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in strict accordance with your institution's chemical hygiene plan and hazardous waste management program. The following is a general procedural guide:

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including residual amounts, contaminated weighing paper, gloves, and absorbent pads, in a designated and clearly labeled waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound" or "N-α-Cbz-L-tyrosine-t-butyl ester."

    • Indicate the approximate quantity of the waste.

  • Waste Segregation:

    • Store the this compound waste container separately from incompatible materials. As a general rule, avoid mixing different chemical wastes to prevent unforeseen reactions.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of laboratory personnel and located near the point of waste generation.

  • Disposal Request:

    • Once the waste container is full or you are no longer generating this specific waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Provide the EHS department with accurate information about the waste contents.

Crucially, do not dispose of this compound down the drain or in the regular trash. Although not definitively classified as hazardous, some similar compounds, such as Fmoc-Thr(tBu)-OH, are known to be very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its entry into waterways is imperative.

Experimental Protocol: General Chemical Waste Neutralization

While a specific neutralization protocol for this compound is not available, a general approach for acidic or basic waste streams containing protected amino acids involves careful pH adjustment. However, given the lack of specific hazard data for this compound, chemical alteration of the waste is not recommended without explicit guidance from your institution's EHS department. The primary and recommended disposal method is through your hazardous waste management program.

Logical Workflow for this compound Disposal

A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated HDPE Container B->C D Securely Seal and Label Container: 'Hazardous Waste' 'this compound' Quantity C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full or Waste Stream Complete? E->F F->E No G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G Yes H End: Proper Disposal by EHS G->H

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This document is intended to provide general guidance. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the SDS for this compound if provided by the manufacturer and adhere to all applicable federal, state, and local regulations for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Z-Tyr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Z-Tyr-OtBu (N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: Specific safety data for this compound is limited. The following recommendations are based on data from structurally similar compounds and general laboratory safety practices. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's environmental health and safety (EHS) guidelines.

Potential Hazards

While some safety data sheets for similar compounds suggest no known OSHA hazards, a cautious approach is recommended due to the potential for mild irritation. Potential hazards include:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical safety goggles or glassesMust meet OSHA's eye and face protection regulations in 29 CFR

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.